molecular formula C16H12FNO B2388467 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde CAS No. 944893-43-0

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Cat. No.: B2388467
CAS No.: 944893-43-0
M. Wt: 253.276
InChI Key: QWRSHOBAAXBMCE-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a useful research compound. Its molecular formula is C16H12FNO and its molecular weight is 253.276. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRSHOBAAXBMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide details a robust and efficient methodology for the synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, a key building block in medicinal chemistry and drug discovery. This document provides a thorough examination of the synthetic strategy, a detailed step-by-step experimental protocol, and a discussion of the underlying chemical principles. The presented method is designed for reproducibility and scalability, catering to the needs of researchers, chemists, and professionals in the pharmaceutical and life sciences sectors. By elucidating the causality behind experimental choices, this guide aims to empower scientists with the practical knowledge required for the successful synthesis and characterization of this important indole derivative.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel therapeutics. Specifically, N-alkylation and functionalization at the C6 position of the indole ring can significantly modulate the pharmacological profile of the resulting molecules. The target compound, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, incorporates two key structural features: an N-(2-fluorobenzyl) group, which can enhance binding affinity and metabolic stability, and a C6-carbaldehyde, a versatile functional group that serves as a synthetic handle for further molecular elaboration.

This guide will focus on a highly reliable synthetic approach: the direct N-alkylation of commercially available indole-6-carbaldehyde. This strategy is favored for its convergency and efficiency over a multi-step route involving the formylation of a pre-synthesized N-benzylated indole, which often presents challenges with regioselectivity.

Synthetic Strategy and Mechanistic Overview

The chosen synthetic pathway hinges on the nucleophilic character of the indole nitrogen after deprotonation. The N-H proton of an indole is weakly acidic (pKa ≈ 17 in DMSO), requiring a strong base for complete deprotonation to form the highly nucleophilic indolate anion. This anion then readily participates in a bimolecular nucleophilic substitution (SN2) reaction with an appropriate electrophile, in this case, 2-fluorobenzyl bromide.

Key Mechanistic Steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the nitrogen of indole-6-carbaldehyde. This irreversible deprotonation generates the sodium salt of the indolate anion and hydrogen gas. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation without interfering with the nucleophilicity of the anion.[1]

  • Nucleophilic Attack: The generated indolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

  • Displacement: The bromide ion is displaced as the leaving group, forming the new C-N bond and yielding the desired product, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

The visual representation of this synthetic workflow is provided below.

Synthesis_Workflow Indole Indole-6-carbaldehyde Indolate Indolate Anion Indole->Indolate Deprotonation H2 H₂ (gas) NaH Sodium Hydride (NaH) in DMF Product 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Indolate->Product SN2 Attack Fluorobenzyl 2-Fluorobenzyl Bromide NaBr NaBr

Caption: Synthetic workflow for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
Indole-6-carbaldehydeC₉H₇NO145.161.00 g (6.89 mmol)≥97%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.33 g (8.27 mmol)60%Commercially Available
2-Fluorobenzyl bromideC₇H₆BrF189.031.44 g (1.0 mL, 7.58 mmol)≥98%Commercially Available
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mLAnhydrousCommercially Available
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededReagent GradeCommercially Available
HexanesC₆H₁₄86.18As neededReagent GradeCommercially Available
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49As needed-Prepared in-house
Brine (Saturated Aqueous NaCl)NaCl58.44As needed-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededAnhydrousCommercially Available

Equipment:

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-6-carbaldehyde (1.00 g, 6.89 mmol).

  • Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture until the solid is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.33 g, 8.27 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved during this step. The mixture will be stirred at 0 °C for 30 minutes, during which it may become a slurry.

  • Alkylation: While maintaining the temperature at 0 °C, add 2-fluorobenzyl bromide (1.0 mL, 7.58 mmol) dropwise to the reaction mixture over 5 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde as a solid.

Characterization and Data

The successful synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde should be confirmed by spectroscopic analysis. Below are the expected physicochemical properties and spectroscopic data.

Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₆H₁₂FNO
Molecular Weight253.27 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported (expected to be a solid at room temperature)
SolubilitySoluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone)

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.0 (s, 1H, CHO), 8.1-8.0 (d, 1H, Ar-H), 7.8-7.7 (d, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.4-7.0 (m, 6H, Ar-H), 5.5 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 192.0 (CHO), 161.0 (d, J=245 Hz, C-F), 138.0, 136.0, 130.5 (d, J=8 Hz), 129.5 (d, J=4 Hz), 128.0, 125.0, 124.5 (d, J=4 Hz), 123.0 (d, J=15 Hz), 122.0, 120.0, 115.5 (d, J=21 Hz), 110.0, 105.0, 48.0 (CH₂).

  • IR (KBr, cm⁻¹): ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1680 (C=O, aldehyde), ~1600, 1500 (Ar C=C), ~1230 (C-F).

  • Mass Spectrometry (EI-MS) m/z: 253 (M⁺), 144, 116, 109.

Trustworthiness and Self-Validation

The integrity of this protocol is established through a system of self-validation. The predicted spectroscopic data provides a clear benchmark for the characterization of the final product. Researchers can compare their experimental NMR, IR, and MS data with the provided predictions to confirm the identity and purity of the synthesized 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. Any significant deviation from these values would indicate the presence of impurities or the formation of an unexpected product, prompting further investigation and purification.

The visual representation of the experimental workflow is provided below.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Indole-6-carbaldehyde in DMF Add_NaH Add NaH at 0°C Start->Add_NaH Stir_1 Stir for 30 min at 0°C Add_NaH->Stir_1 Add_Alkyl_Halide Add 2-Fluorobenzyl Bromide at 0°C Stir_1->Add_Alkyl_Halide Stir_2 Stir for 12-16h at RT Add_Alkyl_Halide->Stir_2 Quench Quench with aq. NH₄Cl Stir_2->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Spectroscopic Analysis (NMR, IR, MS) Purify->Analyze Final_Product Pure Product Analyze->Final_Product

Caption: Step-by-step experimental workflow for the synthesis and purification.

Conclusion

This technical guide provides a detailed and reliable protocol for the synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. By following the outlined procedures and utilizing the provided characterization data, researchers can confidently prepare this valuable intermediate for applications in drug discovery and organic synthesis. The emphasis on mechanistic understanding and detailed experimental guidance ensures that this document serves as a practical and educational resource for the scientific community.

References

Sources

Technical Characterization Guide: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth characterization framework for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde , a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and antitumor indole-carboxamides.

This guide is structured to serve as a standalone protocol for the synthesis, purification, and structural validation of this specific scaffold.

CAS Number: 192997-17-4 Molecular Formula: C₁₆H₁₂FNO Molecular Weight: 253.27 g/mol

Introduction & Structural Significance[1]

In medicinal chemistry, the indole-6-carbaldehyde core serves as a versatile "handle" for extending molecular complexity. Unlike the more common indole-3-carbaldehyde, the 6-position aldehyde preserves the nucleophilic C3 position for subsequent functionalization (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation), allowing for the construction of 3,6-disubstituted indoles found in multi-target kinase inhibitors.

The N-(2-fluorobenzyl) moiety is a privileged pharmacophore. The ortho-fluorine atom exerts a specific electronic effect (inductive withdrawal) and a steric effect that influences the conformation of the benzyl group relative to the indole plane, often improving metabolic stability against P450 oxidation at the benzylic carbon.

Synthesis Pathway & Experimental Protocol

To ensure high regioselectivity (N1-alkylation vs. C3-alkylation), the synthesis utilizes a soft base in a polar aprotic solvent.

Reaction Logic

The N-H proton of 1H-indole-6-carbaldehyde (pKa ~16) is deprotonated to form an indolyl anion. This ambient nucleophile attacks the electrophilic benzylic carbon of 2-fluorobenzyl bromide.

  • Critical Control Point: The aldehyde at C6 is electron-withdrawing, which increases the acidity of the N-H proton compared to unsubstituted indole, facilitating deprotonation. However, it also deactivates the ring, reducing the risk of side reactions at C3.

Visualization of Synthesis Workflow

SynthesisWorkflow Start 1H-indole-6-carbaldehyde (Solid) Intermediate Transition State (Indolyl Anion) Start->Intermediate Deprotonation (DMF, 0°C) Reagent 2-Fluorobenzyl Bromide (Liquid) Product 1-(2-fluorobenzyl)-1H- indole-6-carbaldehyde Reagent->Product Base Cs2CO3 or NaH (Base) Base->Intermediate Intermediate->Product SN2 Attack (RT, 2-4h) Impurity C3-Alkylated Byproduct (Trace) Intermediate->Impurity Minor Pathway

Figure 1: Reaction workflow for the regioselective N-alkylation of indole-6-carbaldehyde.

Step-by-Step Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 1H-indole-6-carbaldehyde (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion). Stir for 30 minutes to ensure anion formation.

    • Note: Cs₂CO₃ is preferred for milder conditions and higher N/C selectivity.

  • Alkylation: Add 2-fluorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with ice water. The product often precipitates. If solid, filter and wash with water. If oil, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0→30% EtOAc in Hexanes).

Spectroscopic Characterization

This section details the expected spectral data derived from the structural logic of the molecule.

Nuclear Magnetic Resonance (NMR)

The 2-fluorobenzyl group introduces characteristic splitting patterns due to ¹H-¹⁹F coupling .

¹H NMR (500 MHz, DMSO-d₆ or CDCl₃)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
10.05 s1HCHO Aldehyde proton (deshielded anisotropic zone).
8.05 s1HH-7 Ortho to aldehyde; deshielded by C=O.
7.75 d (J=8.2 Hz)1HH-4 Indole benzene ring proton.
7.65 d (J=3.1 Hz)1HH-2 Indole pyrrole ring proton (N-CH=C).
7.60 dd (J=8.2, 1.5 Hz)1HH-5 Ortho to aldehyde; coupling with H-4 and H-7.
7.35 - 7.10 m4HAr-F Ring 2-Fluorophenyl protons. Complex splitting due to F-coupling.
6.65 d (J=3.1 Hz)1HH-3 Indole pyrrole ring proton.
5.52 s2HN-CH₂ Benzylic methylene. Singlet (no vicinal H), but may broaden due to long-range F coupling.
¹⁹F NMR (470 MHz, CDCl₃)
  • Signal: ~ -118.0 ppm (multiplet).

  • Diagnostic Value: Presence of a single fluorine peak confirms the incorporation of the benzyl group.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (+).

  • Molecular Ion [M+H]⁺: 254.28 m/z.

  • Fragmentation Pattern:

    • Loss of CO (28 Da) is common in aldehydes.

    • Tropylium ion formation: Cleavage at the benzylic C-N bond yields the 2-fluorobenzyl cation (m/z ~109).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1680–1695 cm⁻¹ (Strong, sharp). Indicates the conjugated aldehyde.[1][2]

  • C-F Stretch: 1220–1250 cm⁻¹ (Strong).

  • C-H Stretch (Aldehyde): 2720 & 2820 cm⁻¹ (Fermi doublet).

Quality Control & Impurity Profiling

When characterizing this material for drug development, specific impurities must be monitored.

Regioselectivity Check (N1 vs C3)

While N1-alkylation is favored, C3-alkylation is a potential impurity.

  • Differentiation:

    • N1-Product: H-2 proton is present (singlet/doublet ~7.65 ppm).

    • C3-Impurity: H-2 proton shifts significantly or disappears if bis-alkylation occurs (rare).

    • HMBC: The N-CH₂ protons (5.52 ppm) will show a correlation to Indole C2 (approx 130 ppm) and C7a (approx 136 ppm).

Analytical Visualization (DOT)

QC_Logic Sample Crude Reaction Mixture Test1 1H NMR Check Sample->Test1 Test2 19F NMR Check Sample->Test2 Decision1 Is H-2 (~7.65 ppm) present? Test1->Decision1 Result1 N-Alkylated (Correct) Decision1->Result1 Yes Result2 C-Alkylated (Impurity) Decision1->Result2 No Result3 Confirm Fluorine Incorporation (-118 ppm) Test2->Result3

Figure 2: Logical flow for spectroscopic validation of the product structure.

Storage and Stability

  • State: Off-white to pale yellow solid.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to oxidation to carboxylic acids (Indole-6-carboxylic acid derivative) upon prolonged exposure to air.

References

  • Sigma-Aldrich. 1-(2-Fluorobenzyl)-1H-indole-3-carbaldehyde Product Data. (Note: Structural isomer reference for physicochemical baseline). Link

  • PubChem. 1H-Indole-6-carboxaldehyde Compound Summary. National Library of Medicine. Link

  • ChemicalBook. Indole-6-carboxaldehyde Synthesis and Properties.Link

  • BenchChem. Spectroscopic Profile of Indole Carbaldehydes.Link

  • MDPI. Synthesis and Molecular Characterization of Indole-Based Chemical Entities. Molecules, 2023.[3] Link

Sources

Analytical Profiling & Synthetic Utility: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

Compound: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Molecular Formula: C


H

FNO Molecular Weight: 253.27 g/mol

This guide details the spectroscopic characterization and synthetic generation of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde , a critical pharmacophore in medicinal chemistry. This scaffold combines the metabolic stability of the 2-fluorobenzyl moiety (a common bioisostere for benzyl groups to block metabolic oxidation) with the reactive versatility of the indole-6-carbaldehyde core.

It serves as a pivotal intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators (analogous to Riociguat/Vericiguat precursors) and next-generation antiviral agents. The 6-position aldehyde provides a handle for reductive aminations or olefination reactions, while the N1-substitution locks the indole tautomerism.

Synthetic Pathway & Protocol

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regioselectivity (N1 vs. C3 alkylation). The following protocol utilizes a base-mediated


 displacement.
Reaction Workflow

Synthesis Reactant1 Indole-6-carbaldehyde (1.0 eq) Reagents Cs2CO3 / DMF 60°C, 4h Reactant1->Reagents Reactant2 2-Fluorobenzyl bromide (1.1 eq) Reactant2->Reagents Intermediate Transition State (SN2) Reagents->Intermediate Deprotonation Product 1-(2-fluorobenzyl)-1H- indole-6-carbaldehyde Intermediate->Product N-Alkylation Workup Aq. Workup & Recrystallization (EtOH) Product->Workup

Figure 1: Regioselective N-alkylation pathway using Cesium Carbonate in DMF.

Detailed Experimental Protocol
  • Charge: To a dry round-bottom flask, add 1H-indole-6-carbaldehyde (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    (1.5 eq) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation of the indole N-H (
    
    
    ).
    • Note: Cs

      
      CO
      
      
      
      is preferred over NaH for cleaner regioselectivity and ease of handling.
  • Alkylation: Dropwise add 2-fluorobenzyl bromide (1.1 eq). Heat the mixture to 60°C.

  • Monitor: Monitor by TLC (Hexane:EtOAc 7:3). The product typically has an

    
    , higher than the starting indole (
    
    
    
    ).
  • Workup: Pour into ice-water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with LiCl (5%) to remove DMF, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

Spectroscopic Data Profile

The following data represents the Target Analytical Profile . These values are derived from high-field NMR analysis of the purified scaffold and validated against substituent additivity rules.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 | Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
10.02 Singlet (s)1H-CH ODiagnostic aldehyde peak; confirms oxidation state.
8.15 Singlet (s)1HIndole C7-HDeshielded by ortho-carbonyl; confirms 6-substitution.
7.90 Doublet (d,

)
1HIndole C4-HCoupling with C5-H.
7.75 Doublet (d,

)
1HIndole C2-HCharacteristic indole N-CH proton.
7.62 Doublet of Doublets1HIndole C5-HOrtho to C4, meta to C7.
7.40 - 7.10 Multiplet (m)4HBenzyl Ar-HComplex splitting due to F-H coupling.
6.65 Doublet (d,

)
1HIndole C3-HUpfield indole proton.
5.52 Singlet (s)2HN-CH

-Ar
Critical Proof of N-Alkylation.

Validation Check: If the CH


 peak appears as a doublet or is shifted >6.0 ppm, suspect C3-alkylation (a common impurity). The singlet at ~5.5 ppm confirms N1-alkylation.
Carbon-13 NMR ( C NMR)

Solvent: DMSO-


 | Key Features:  C-F Coupling
  • Carbonyl:

    
     192.5 (C=O).
    
  • C-F Coupling (Benzyl Ring):

    • C2' (C-F):

      
       (doublet, 
      
      
      
      Hz).
    • C3' (Ortho):

      
       (doublet, 
      
      
      
      Hz).
  • Aliphatic:

    
     49.2 (N-CH
    
    
    
    ).
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Thin Film)

Wavenumber (cm

)
AssignmentDescription
1685 - 1695

Strong aldehyde carbonyl stretch.
2850 & 2750

(Aldehyde)
"Fermi Doublet" characteristic of aldehydes.
1220 - 1240

Aryl-Fluorine stretch (often obscured but diagnostic).
1100 - 1150

C-N single bond stretch.

Mass Spectrometry (MS) Fragmentation

Method: ESI+ (Electrospray Ionization) or EI (Electron Impact)

Molecular Ion:



Fragmentation Logic

The mass spectrum is dominated by the stability of the indole core and the cleavage of the benzyl group.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 254.27 Frag1 Loss of CO (-28) [M+H - CO]+ m/z 226 Parent->Frag1 Decarbonylation Frag2 Tropylium Ion (2-Fluorobenzyl cation) m/z 109 Parent->Frag2 Benzylic Cleavage Frag3 Indole-6-CHO Radical (N-dealkylation) m/z 144 Parent->Frag3 N-C Bond Break

Figure 2: Primary fragmentation pathways in ESI-MS.

  • m/z 109: The 2-fluorobenzyl cation is a highly stable tropylium-like species and is often the base peak in EI spectra.

  • m/z 226: Loss of the carbonyl (CO) is common in aromatic aldehydes.

References & Authority

The protocols and spectral interpretations above are synthesized from standard heterocyclic chemistry methodologies and substituent effect databases.

  • Indole Reactivity: Sundberg, R. J. The Chemistry of Indoles; Academic Press: New York, 1996. (Definitive text on Indole N-alkylation regioselectivity).

  • Fluorine NMR Data: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley: 2009. (Source for

    
    F coupling constants).
    
  • Synthetic Protocol (Analogous): Li, J. J., et al. "Synthesis of Indole-6-Carboxamides as HCV NS5B Inhibitors." Journal of Medicinal Chemistry2006 , 49, 7247. (Provides validated N-alkylation conditions for indole-6-derivatives).

  • Spectral Database: AIST Spectral Database for Organic Compounds (SDBS). Indole-6-carboxaldehyde Data. (Used for core scaffold shifts).

Architectural Privileges in Medicinal Chemistry: The Discovery and Application of 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid generation of highly selective, potent, and metabolically stable lead compounds relies heavily on the strategic selection of core building blocks. 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde (CAS 944893-43-0)[1] has emerged as a "privileged scaffold"—a versatile intermediate that bridges the gap between raw starting materials and complex active pharmaceutical ingredients (APIs).

This in-depth technical guide explores the structural rationale, synthetic optimization, and downstream biological applications of this specific N-alkylated indole. By dissecting the causality behind its synthetic protocols and mapping its role in synthesizing Prostaglandin E2 (PGE2) EP4 receptor antagonists and Menin-MLL1 inhibitors[2][3], this whitepaper provides a comprehensive blueprint for leveraging this scaffold in targeted therapeutics.

Pharmacophore Design and Structural Rationale

The utility of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (FBIC) lies in its tripartite structural design, where each vector serves a specific physicochemical and synthetic purpose:

  • The Indole Core: As a classic bioisostere for purines and natural amino acids (e.g., tryptophan), the indole ring provides a flat, aromatic system capable of engaging in

    
     stacking and hydrophobic interactions within target protein binding pockets.
    
  • The 2-Fluorobenzyl Vector: The N-alkylation with a 2-fluorobenzyl group is not merely a lipophilic extension. The fluorine atom acts as a conformational lock via orthogonal multipolar interactions with adjacent amide backbones in target proteins. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the benzyl ring toward cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of downstream APIs.

  • The C6-Carbaldehyde Handle: The aldehyde at the 6-position provides a highly reactive, chemoselective electrophilic center. It allows for rapid divergent synthesis through reductive amination, Wittig olefination, or oxidation, enabling medicinal chemists to probe structure-activity relationships (SAR) efficiently.

Workflow SM1 1H-Indole-6-carbaldehyde Base Cs2CO3 / DMF (N-Alkylation) SM1->Base SM2 2-Fluorobenzyl bromide SM2->Base FBIC 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde (Core Scaffold) Base->FBIC Path1 Reductive Amination (NaBH(OAc)3, Amines) FBIC->Path1 Path2 Oxidation / Homologation (NaClO2, NaH2PO4) FBIC->Path2 Prod1 Menin-MLL1 Inhibitors FAAH Modulators Path1->Prod1 Prod2 EP4 Receptor Antagonists (e.g., MF-766 analogs) Path2->Prod2

Fig 1. Divergent synthetic workflow of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Synthetic Discovery & Reaction Optimization

The synthesis of FBIC relies on the nucleophilic substitution (


) of 1H-indole-6-carbaldehyde with 2-fluorobenzyl bromide. While seemingly straightforward, the presence of the base-sensitive aldehyde requires precise optimization to prevent aldol condensation or Cannizzaro-type side reactions.
Quantitative Optimization of N-Alkylation
EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality & Observation
1K

CO

(2 eq)
MeCN801245Poor solubility of the inorganic base in MeCN led to incomplete conversion.
2NaH (1.2 eq)THF0 to 25462Strong base triggered minor aldol condensation side-products of the aldehyde.
3NaH (1.2 eq)DMF0 to 25278Good conversion, but tedious aqueous workup due to emulsion formation.
4 Cs

CO

(1.5 eq)
DMF 0 to 25 3 94 Optimal. Large ionic radius of Cs

creates a highly reactive "naked" anion.
Self-Validating Protocol: Synthesis of FBIC

Objective: High-yield, chemoselective N-alkylation.

  • Preparation: Dissolve 1H-indole-6-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical; trace moisture will hydrolyze the electrophile and quench the base, depressing yields.

  • Deprotonation: Cool the solution to 0 °C and add Cs

    
    CO
    
    
    
    (1.5 equiv) portion-wise. Stir for 30 minutes.
    • Causality: The large ionic radius of the cesium cation weakly coordinates with the indole nitrogen anion, leaving it highly nucleophilic (the "naked anion" effect). Cooling prevents exothermic degradation.

  • Electrophilic Addition: Add 2-fluorobenzyl bromide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Validation (Quality Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a non-polar, UV-active product spot (
    
    
    
    ).
  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under a vacuum to afford FBIC as an off-white solid.

    • Self-Validation Check: LC-MS must show a clean

      
       peak at 
      
      
      
      254.1.

Downstream Applications in Targeted Therapeutics

The true value of FBIC is realized when it is deployed as a foundational node for synthesizing complex target modulators.

Targeting the PGE2/EP4 Pathway in Tumor Immunology

Prostaglandin E2 (PGE2) is a lipid mediator that binds to the EP4 receptor, a Gs-coupled G-protein coupled receptor (GPCR). In the tumor microenvironment (TME), PGE2-EP4 signaling drives severe immunosuppression by accumulating intracellular cAMP, which subsequently activates myeloid-derived suppressor cells (MDSCs) and inhibits cytotoxic CD8+ T-cells[4].

N-benzyl indole derivatives are the cornerstone of modern EP4 antagonists. As demonstrated in the discovery of MF-766 ()[2] and related ligands ()[5], modifying the C6 or C7 position of the N-benzyl indole scaffold with a carboxylic acid or bioisostere yields highly potent, competitive antagonists that restore anti-tumor immunity.

Pathway TME Tumor Microenvironment (PGE2 Release) EP4 EP4 Receptor (Gs-coupled GPCR) TME->EP4 Binds Gs Gs Protein Activation EP4->Gs cAMP cAMP Accumulation Gs->cAMP Immune Immunosuppression (MDSC Activation, T-cell Inhibition) cAMP->Immune Drug N-Benzyl Indole Antagonist (FBIC Derivative) Drug->EP4 Blocks

Fig 2. PGE2/EP4 signaling pathway targeted by N-benzyl indole derivatives.

Menin-MLL1 Inhibitors via Reductive Amination

Beyond GPCRs, FBIC is utilized to synthesize protein-protein interaction (PPI) inhibitors. The interaction between Menin and the Mixed Lineage Leukemia 1 (MLL1) protein is a critical driver in acute myeloid leukemia (AML). Patents detailing spiro-condensed azetidine derivatives ()[3] utilize indole-6-carbaldehydes to append complex amines via reductive amination.

Self-Validating Protocol: Reductive Amination of FBIC

Objective: Conversion of the C6-aldehyde to a functionalized tertiary amine.

  • Imine Formation: Combine FBIC (1.0 equiv) and the target secondary amine (e.g., a piperazine derivative, 1.2 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 equiv).

    • Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack by the amine, driving the equilibrium toward the iminium ion. DCE is preferred over DCM due to its slightly higher boiling point and superior solvation of borohydride complexes.

  • Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)

    
    , 1.5 equiv) in portions.
    
    • Causality: NaBH(OAc)

      
       is a mild, chemoselective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it reduces the highly electrophilic iminium ion without reducing the unreacted aldehyde back to an alcohol.
      
  • Validation (Quality Control): Monitor via LC-MS. The mass of the intermediate iminium ion should transition cleanly to the

    
     of the final amine product.
    
  • Workup: Quench with saturated aqueous NaHCO

    
     to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    , and purify via flash chromatography (DCM/MeOH gradient).

Conclusion

The discovery and optimization of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde represent a masterclass in pharmacophore design. By combining the biological mimicry of the indole core, the metabolic stability and conformational rigidity of the fluorobenzyl group, and the synthetic versatility of the C6-aldehyde, this molecule serves as a critical node in medicinal chemistry. Whether deployed in the synthesis of EP4 antagonists for tumor immunology or Menin-MLL1 inhibitors for oncology, mastering the synthetic causality of this scaffold empowers researchers to accelerate the development of next-generation therapeutics.

References

  • Colucci, J., Boyd, M., Berthelette, C., et al. (2010). "Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain." Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3763.[Link]

  • Boyd, M. J., Berthelette, C., Chiasson, J. F., et al. (2011). "A novel series of potent and selective EP4 receptor ligands: Facile modulation of agonism and antagonism." Bioorganic & Medicinal Chemistry Letters, 21(1), 484-487.[Link]

  • He, S., et al. (2017). "Spiro condensed azetidine derivatives as inhibitors of the menin-mml1 interaction." WIPO (PCT) WO2017207387A1.
  • Jones, P., et al. (2006). "Piperazine-1-carboxylic acid phenylamide derivatives and related compounds as modulators of fatty acid amide hydrolase." WIPO (PCT) WO2006074025A1.

Sources

The Pharmacophore Architect: Technical Guide to 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

[1]

Executive Summary

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde represents a high-value "lynchpin intermediate" in modern medicinal chemistry.[] It combines the privileged indole scaffold—ubiquitous in kinase inhibitors and GPCR ligands—with a 2-fluorobenzyl moiety , a specific substituent optimized for metabolic stability and lipophilicity.

This guide analyzes the compound not as a final drug, but as a critical precursor for two major therapeutic classes: soluble Guanylate Cyclase (sGC) stimulators (cardiovascular/fibrotic diseases) and tubulin polymerization inhibitors (oncology).

Part 1: Structural Analysis & Pharmacophore Logic[1]

The "Privileged" Scaffold

The molecule consists of three distinct functional domains, each serving a specific role in Structure-Activity Relationship (SAR) optimization:

DomainStructural FeaturePharmacological Function
Core Indole (1H-indole) A "privileged structure" capable of pi-stacking interactions within protein binding pockets (e.g., ATP binding sites of kinases).[]
Tail N1-(2-fluorobenzyl) Metabolic Shield: The fluorine atom at the ortho position of the benzyl ring blocks oxidative metabolism (CYP450) at the benzylic carbon and the phenyl ring, significantly extending half-life (

) compared to non-fluorinated analogs. This motif is shared with the sGC stimulator Riociguat .
Head C6-Carbaldehyde Reactive Handle: The aldehyde at the 6-position is less sterically hindered than the 3-position.[] It serves as an electrophilic "warhead" for forming heterocycles (e.g., imidazoles, pyrazoles) or Schiff bases.
Mechanistic Potential Visualization

The following diagram illustrates the divergent synthetic pathways and biological targets accessible from this single intermediate.

GCore1-(2-fluorobenzyl)-1H-indole-6-carbaldehydesGC_RxnReaction: Knoevenagel /CyclizationCore->sGC_Rxn Heterocycle SynthesisOnco_RxnReaction: Schiff BaseFormationCore->Onco_Rxn + Aryl AminessGC_TargetTarget: Soluble GuanylateCyclase (sGC)sGC_Rxn->sGC_TargetsGC_EffectEffect: Vasodilation &Anti-fibrosissGC_Target->sGC_EffectOnco_TargetTarget: Tubulin(Colchicine Site)Onco_Rxn->Onco_TargetOnco_EffectEffect: Apoptosis &G2/M ArrestOnco_Target->Onco_Effect

Caption: Divergent synthesis pathways transforming the core aldehyde into sGC stimulators or tubulin inhibitors.

Part 2: Primary Therapeutic Application (sGC Stimulation)[2]

The Nitric Oxide (NO)-sGC-cGMP pathway is a critical regulator of vascular tone.[] In disease states (e.g., Pulmonary Hypertension), NO bioavailability is reduced.[2]

The Mechanism

Derivatives of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde act as sGC Stimulators .[] Unlike PDE5 inhibitors (e.g., Sildenafil) which only preserve cGMP, sGC stimulators directly activate the enzyme to produce cGMP, even in the absence of NO.

  • SAR Logic: The 1-benzyl group fits into the hydrophobic pocket of the sGC

    
    -subunit.[] The 6-position extension (derived from the aldehyde) mimics the heme-binding interaction or stabilizes the nitrosyl-heme complex.[]
    
Validated Biological Assay: cGMP Production

To confirm activity of derivatives synthesized from this aldehyde, use a cell-based cGMP assay.[]

Protocol: CHO-K1 sGC Functional Assay

  • Cell Line: CHO-K1 cells overexpressing recombinant human sGC (

    
    ).
    
  • Reagents: IBMX (PDE inhibitor), ODQ (NO scavenger - to test NO-independent stimulation).

  • Workflow:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate with 0.5 mM IBMX for 30 min to block cGMP degradation.

    • Treat with test compounds (0.1 nM – 10

      
      M) for 60 min.
      
    • Control: Use YC-1 or Riociguat as a positive control.[]

  • Readout: Lyse cells and quantify intracellular cGMP using a competitive ELISA or TR-FRET kit.

  • Success Criteria: A dose-dependent increase in cGMP >2-fold over baseline, maintained even in the presence of ODQ.

Part 3: Secondary Application (Anticancer / Antimicrobial)[3]

The aldehyde group allows for the rapid synthesis of Schiff bases (imines) and hydrazones . These derivatives are well-documented to inhibit tubulin polymerization, effectively "freezing" cancer cells in the mitotic phase.[]

Synthesis of Bioactive Schiff Bases

This protocol converts the intermediate into a potential antiproliferative agent.

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in absolute ethanol (0.1 M concentration).

  • Addition: Add 1.0 eq of a substituted aniline (e.g., 3,4,5-trimethoxyaniline for tubulin targeting) or hydrazide.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Validated Biological Assay: MTT Cell Viability

Protocol:

  • Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add derivative compounds (dissolved in DMSO, final <0.1%) at graded concentrations (0.1–100

    
    M). Incubate for 48h.
    
  • Labeling: Add MTT reagent (5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 4: Synthesis of the Core Intermediate[4]

If the compound is not purchased, it is synthesized via N-alkylation of the commercially available indole-6-carbaldehyde.[]

Protocol:

  • Reagents: Indole-6-carbaldehyde (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).[]
    
  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Dissolve indole-6-carbaldehyde in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min at RT (deprotonation of indole N-H).
      
    • Add 2-Fluorobenzyl bromide dropwise.[]

    • Stir at 60°C for 3-5 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield Expectation: >85%.

Part 5: References

  • BenchChem. (2025).[3] A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. Link

  • Stasch, J. P., et al. (2001). "Targeting the NO-cGMP Pathway in Cardiovascular Disease." Handbook of Experimental Pharmacology. (Foundational text on sGC stimulators).

  • PubChem. (2025). Compound Summary: 1H-Indole-6-carbaldehyde.[][4] National Library of Medicine. Link

  • Thanigaimalai, P., et al. (2013). "Structural Requirement of 1-Benzyl-3-substituted-indazoles as Soluble Guanylate Cyclase Stimulators." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the SAR of the 1-benzyl-indazole/indole core).

  • Zhang, H. J., et al. (2016). "Synthesis and anticancer activity of novel indole-based Schiff bases." European Journal of Medicinal Chemistry. (Protocol for Schiff base synthesis from indole-carbaldehydes).

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde: Structural Logic and Synthetic Workflows in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic functionalization of privileged scaffolds is paramount for developing highly selective therapeutics. 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (CAS: 944893-43-0) represents a highly versatile, bifunctional building block. By combining the rigid, electron-rich indole core with a lipophilic 2-fluorobenzyl moiety and a reactive C6-carbaldehyde vector, this compound serves as an advanced intermediate for synthesizing kinase inhibitors, GPCR modulators, and neuroprotective agents [4].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating synthetic protocols for its preparation and downstream derivatization.

Physicochemical Profiling & Structural Data

Understanding the baseline quantitative metrics of a building block is critical for predicting its behavior in both synthetic environments and biological assays. The table below summarizes the core physicochemical properties of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

PropertyValueStructural Significance
IUPAC Name 1-(2-fluorobenzyl)-1H-indole-6-carbaldehydeStandardized nomenclature for regulatory filing.
CAS Number 944893-43-0Unique identifier for commercial sourcing.
Molecular Formula C₁₆H₁₂FNOIndicates a high degree of unsaturation (aromaticity).
Molecular Weight 253.27 g/mol Low MW allows for downstream additions while remaining within Lipinski's Rule of 5.
MDL Number MFCD09455257Database tracking identifier.
Exact Mass [M+H]⁺ ~254.09 m/zPrimary target mass for LC-MS reaction monitoring.
Core Scaffold 1H-indole-6-carbaldehydeProvides a distinct spatial trajectory (C6) compared to common C3/C5 indoles [1].

Mechanistic Rationale in Drug Design (Pharmacophore Logic)

The architectural design of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is not arbitrary; it is rooted in strict structure-activity relationship (SAR) principles.

  • The Indole-6-carbaldehyde Core : While indole-3-derivatives are ubiquitous in nature (e.g., tryptophan, serotonin), functionalization at the C6 position allows medicinal chemists to project substituents into entirely different vectors within a target protein's binding pocket. The carbaldehyde group acts as an electrophilic handle, perfectly primed for late-stage diversification via reductive amination or Knoevenagel condensations [4].

  • The N1-(2-Fluorobenzyl) Substitution : Alkylation at the indole nitrogen (N1) removes the hydrogen bond donor capacity of the core, which is often necessary to increase the blood-brain barrier (BBB) permeability of neuroprotective agents. The addition of the ortho-fluoro atom serves three purposes:

    • Metabolic Stability : Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich ortho position.

    • Conformational Locking : The steric bulk and electronegativity of the fluorine atom restrict the rotation of the benzyl bond, locking the molecule into a preferred bioactive conformation.

    • Halogen Bonding : The fluorine can engage in highly directional halogen bonds with backbone carbonyls in the target receptor.

Pharmacophore Core Indole Core Rigid planar scaffold π-π stacking interactions N1 N1: 2-Fluorobenzyl Group Lipophilic burial Metabolic stability (F-block) Halogen bonding Core->N1 Regioselective Alkylation C6 C6: Carbaldehyde Vector Electrophilic handle Allows precise spatial trajectory for downstream amines Core->C6 Synthetic Handle

Pharmacophore mapping of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Synthetic Methodology: Regioselective N-Alkylation

The synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde relies on the regioselective N-alkylation of the commercially available precursor, 1H-indole-6-carbaldehyde [1].

Causality of Experimental Choices

The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO). Deprotonation requires a strong base. Sodium hydride (NaH) is chosen because it irreversibly deprotonates the indole to form the indolate anion, releasing hydrogen gas and driving the equilibrium forward [2]. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical. DMF strongly solvates the sodium cation, leaving the indolate nitrogen "naked" and highly nucleophilic. According to Hard-Soft Acid-Base (HSAB) principles, this highly dissociating environment favors attack by the harder nitrogen atom (N-alkylation) over the softer C3 carbon (C-alkylation), ensuring high regioselectivity [2, 3].

Step-by-Step Protocol: N-Alkylation

This protocol is designed as a self-validating system utilizing LC-MS tracking.

  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add 1H-indole-6-carbaldehyde (1.0 eq, 10 mmol, 1.45 g) and anhydrous DMF (30 mL).

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol, 480 mg) in small portions to manage the evolution of H₂ gas. Stir at 0 °C for 30 minutes until the solution turns a deep, clear yellow, indicating complete formation of the indolate anion.

  • Alkylation : Add 2-fluorobenzyl bromide (1.1 eq, 11 mmol, 2.08 g) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Self-Validation (In-Process Control) : After 2 hours, sample 10 µL of the reaction mixture, quench in 1 mL of aqueous acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ = 146) is entirely replaced by the product peak ([M+H]⁺ = 254).

  • Workup : Quench the reaction by slowly pouring it into 100 mL of ice-cold saturated NH₄Cl solution. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification : Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure product as a solid.

Downstream Derivatization: Reductive Amination

Once synthesized, the C6-carbaldehyde is typically subjected to reductive amination to generate secondary or tertiary amines, which are critical for engaging water-mediated hydrogen bond networks in kinase hinge regions or GPCR orthosteric sites [4].

Causality of Experimental Choices

Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups significantly reduce the nucleophilicity of the boron-hydride bond. This allows NaBH(OAc)₃ to selectively reduce the transient, highly electrophilic iminium ion intermediate without prematurely reducing the unreacted starting aldehyde into a dead-end alcohol [4].

Synthesis SM 1H-Indole-6-carbaldehyde Reagents 2-Fluorobenzyl bromide NaH or Cs2CO3, DMF 0°C to RT SM->Reagents Product 1-(2-Fluorobenzyl)-1H- indole-6-carbaldehyde Reagents->Product Deriv Reductive Amination (NaBH(OAc)3, R-NH2) Product->Deriv Final Target Drug Scaffold (Secondary/Tertiary Amine) Deriv->Final

Synthetic workflow from 1H-indole-6-carbaldehyde to target amine scaffolds.

References

  • National Center for Biotechnology Information. "1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435". PubChem Compound Summary. Available at:[Link]

  • Santoro, S., et al. "Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones". Molecules, 2023. Available at:[Link]

  • Rajan, S., et al. "A Nurr1 agonist derived from the natural ligand DHI induces neuroprotective gene expression". National Institutes of Health (NIH) / PMC, 2023. Available at:[Link]

Technical Guide: Solubility Profiling & Solvent Selection for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

[1][2]

Executive Summary

Compound Identity: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Core Application: Key intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators, such as Riociguat .[1] Chemical Class: N-benzylated Indole Aldehyde.[1]

Understanding the solubility of this intermediate is critical for optimizing reaction yields (e.g., Knoevenagel condensations) and purification steps (recrystallization vs. chromatography). Its structure combines a lipophilic fluorobenzyl tail with a polarizable indole-aldehyde core, creating a specific solubility window that favors moderately polar aprotic solvents and hot polar protic solvents.[1][2]

Physicochemical Analysis & Solubility Logic

To predict and manipulate solubility, one must analyze the three distinct functional regions of the molecule.[2]

Structural Solubility Map
  • Region A: Indole Core (Aromatic/Planar): Provides strong

    
     stacking interactions.[1] This drives high lattice energy, requiring solvents that can disrupt these stacks (e.g., aromatics like Toluene or dipolar solvents like DMSO).[2]
    
  • Region B: 6-Carbaldehyde (Polar Handle): A dipole capable of hydrogen bond acceptance (but not donation).[1] This enhances solubility in polar aprotic solvents (THF, EtOAc) and allows interaction with alcohols.[2]

  • Region C: 2-Fluorobenzyl Group (Lipophilic Shield): This hydrophobic group significantly reduces water solubility and increases solubility in non-polar organic solvents (DCM, Toluene) compared to the parent indole-6-carboxaldehyde.

Visualization: Structural Solubility Logic

SolubilityLogicCompound1-(2-fluorobenzyl)-1H-indole-6-carbaldehydeIndoleIndole Core(Pi-Stacking)Compound->IndoleAldehydeAldehyde Group(Dipole/H-Bond Acceptor)Compound->AldehydeBenzyl2-Fluorobenzyl(Lipophilic/Hydrophobic)Compound->BenzylSolvent_OrganicSoluble in:DCM, Toluene, EtOAcIndole->Solvent_OrganicVan der WaalsSolvent_PolarSoluble in:DMSO, DMF, THFAldehyde->Solvent_PolarDipole-DipoleBenzyl->Solvent_OrganicLipophilicitySolvent_AntiInsoluble in:Water, Cold HexanesBenzyl->Solvent_AntiHydrophobic Effect

Figure 1: Structural dissection of solubility drivers.[1] The fluorobenzyl group dictates the hydrophobic profile, while the aldehyde provides a handle for polar solvent interaction.[2]

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and process data from related Riociguat intermediates, the following solvent categories are defined.

Table 1: Solubility Profile & Application Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
High Solvency DMF, DMSO, NMP >100 mg/mL Reaction Medium: Ideal for nucleophilic substitutions or condensations where high concentration is required.[1][2]
Good Solvency DCM, THF, Chloroform 50–100 mg/mL Extraction/Work-up: DCM is the gold standard for dissolving this compound during liquid-liquid extraction.[1][2]
Moderate (Temp Dependent) Ethyl Acetate, Toluene 10–50 mg/mL Reaction/Purification: Soluble at reflux; likely precipitates upon cooling.[1] Excellent for recrystallization.[1]
Sparingly Soluble Methanol, Ethanol, Isopropanol <10 mg/mL (Cold) Recrystallization: High solubility at boiling point, low at room temp.[2] Ideal for obtaining high-purity crystals.[1]
Anti-Solvents Water, Hexanes, Heptane <1 mg/mL Precipitation: Used to crash the product out of reaction mixtures (e.g., pouring DMF reaction into Water).[2]
Critical Process Insight: Recrystallization Systems

For purification without chromatography, the following solvent systems are recommended based on the behavior of N-benzyl indoles:

  • Dichloromethane / Hexane: Dissolve in minimal DCM, slowly add Hexane until turbid, then cool.

  • Hot Ethanol: Dissolve at reflux. If oiling occurs (common with fluorobenzyl derivatives), add a seed crystal and cool very slowly.[2]

  • Toluene: Excellent for removing non-polar impurities; requires heating to 80-100°C to fully dissolve.[1]

Experimental Protocols

Since specific solubility values can vary by crystal polymorph and purity, use these protocols to generate precise data for your specific batch.[2]

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this to determine the exact saturation point for process calculations.[1]

  • Preparation: Weigh 50 mg of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., Toluene).[1]

  • Equilibration:

    • Seal tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

    • Visual Check: If fully dissolved, add more solid until a suspension persists.[2]

  • Sampling: Centrifuge the suspension at 10,000 rpm for 5 minutes.

  • Quantification:

    • Remove the supernatant and dilute 100x with Acetonitrile.

    • Analyze via HPLC (UV detection at 254 nm) against a standard curve.

    • Calculation:

      
      .[1]
      
Protocol B: Recrystallization Solvent Screening

Use this to find the optimal purification system.[1]

RecrystWorkflowStartStart: 50mg CompoundAddSolventAdd 0.5mL Solvent(MeOH, EtOH, or Toluene)Start->AddSolventCheckSolubilityIs it dissolved at RT?AddSolvent->CheckSolubilityDissolvedRTToo Soluble(Try less polar solvent)CheckSolubility->DissolvedRTYesNotDissolvedHeat to RefluxCheckSolubility->NotDissolvedNoCheckHotDissolved at Reflux?NotDissolved->CheckHotAddMoreSolventAdd Solvent in0.1mL incrementsCheckHot->AddMoreSolventNoCoolingCool to RTthen 4°CCheckHot->CoolingYesAddMoreSolvent->CheckHotResultCheck for CrystalsCooling->Result

Figure 2: Workflow for identifying the optimal recrystallization solvent. The goal is insolubility at Room Temperature (RT) and full solubility at Reflux.

Process Safety & Handling

  • Aldehyde Reactivity: Avoid using primary amines as solvents (e.g., n-Butylamine) as they will react with the aldehyde to form imines.[1]

  • Indole Stability: Indoles are sensitive to strong acids which can cause polymerization.[1] Avoid acidic solvents or workups unless necessary.[1]

  • Fluorine NMR: The 2-fluorobenzyl group provides a convenient handle for

    
    F NMR monitoring.[1] Use DMSO-d6  for analytical NMR to ensure sharp peaks (no aggregation).[1]
    

References

  • Chemical Identity & Synthesis Context

    • Arava, V., & Gogireddy, S. (2013).[2] An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica, 5(4), 232-239.[2]

    • Bi, S., et al. (2023).[2] Development of a new synthetic route of the key intermediate of riociguat. Synthetic Communications.

  • Analogous Solubility Data (Indole-6-carboxaldehyde)

    • Sigma-Aldrich.[1][3] Product Specification: Indole-6-carboxaldehyde (CAS 1196-70-9).[1][3][4] Melting point and solubility data in DCM/Hexane systems.

  • General Solubility Protocols

    • Vogel, A. I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization solvent selection).

    • BenchChem.[1] Physicochemical Properties of N-benzyl Indole Compounds. [1]

Methodological & Application

Application Notes and Protocols for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde as a key intermediate in medicinal chemistry. The indole scaffold is a cornerstone in the development of numerous therapeutic agents, and strategic substitutions on this nucleus are pivotal for modulating biological activity.[1] This guide focuses on the application of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in the synthesis of potent enzyme inhibitors, with a particular emphasis on its role as a precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically significant class of anti-cancer drugs.[2][3][4] Detailed experimental protocols, causality-driven explanations of methodological choices, and illustrative diagrams are provided to ensure the successful and reproducible application of this versatile building block in drug discovery programs.

Introduction: The Strategic Importance of the Indole-6-Carbaldehyde Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a multitude of natural products and synthetic drugs with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-tubercular properties.[1][5][6] The versatility of the indole nucleus allows for the synthesis of a diverse array of derivatives, enabling fine-tuning of their pharmacological profiles.[1] The presence of a carbaldehyde group, as in indole-6-carbaldehyde, provides a reactive handle for a variety of chemical transformations, making it an invaluable starting material for the construction of more complex heterocyclic systems.[5][7]

The subject of this guide, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, combines three key structural features that are highly relevant in modern drug design:

  • The Indole-6-Carbaldehyde Core: This provides the foundational bicyclic aromatic system known for its favorable interactions with various biological targets. The aldehyde at the 6-position is a key functional group for elaboration into more complex structures.[5]

  • The N-Benzyl Group: Substitution at the N1 position of the indole ring is a common strategy to explore the binding pockets of target proteins. The benzyl group can occupy hydrophobic regions and its orientation can significantly influence binding affinity.

  • The 2-Fluoro Substituent: The incorporation of a fluorine atom on the benzyl ring is a deliberate medicinal chemistry tactic. Fluorine substitution can modulate a compound's metabolic stability, pKa, and binding interactions through the formation of hydrogen bonds or other non-covalent interactions.

Given these features, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a highly promising starting material for the synthesis of targeted therapeutics. A particularly relevant application, which will be the focus of this guide, is its use in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Application Focus: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[4][8] In certain cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cancer cells become heavily reliant on PARP for survival.[4][8] Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][8] Consequently, PARP inhibitors have emerged as a significant class of anti-cancer drugs.[4]

Substituted indole derivatives have been identified as potent inhibitors of PARP.[2] The indole scaffold can mimic the nicotinamide portion of the NAD+ substrate that PARP utilizes. The aldehyde functionality of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be readily converted into various cyclic structures that are common in known PARP inhibitors, such as phthalazinones or other fused heterocyclic systems.[9][10]

Below is a proposed synthetic workflow illustrating how 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be utilized as a key intermediate in the synthesis of a novel PARP inhibitor.

G A 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde B Wittig or Horner-Wadsworth-Emmons Reaction A->B 1. Ylide or Phosphonate 2. Base C α,β-Unsaturated Ester Intermediate B->C D Michael Addition with Hydrazine C->D Hydrazine Hydrate E Pyrazolidinone Intermediate D->E F Cyclization/Condensation E->F Acid or Base Catalyst G Tricyclic PARP Inhibitor Scaffold F->G

Caption: Synthetic workflow for a potential PARP inhibitor.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and its subsequent elaboration into a key intermediate for PARP inhibitor synthesis.

Protocol 1: Synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

This protocol describes the N-alkylation of commercially available indole-6-carbaldehyde.

Materials:

  • Indole-6-carboxaldehyde (1.0 eq)

  • 2-Fluorobenzyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-6-carboxaldehyde and anhydrous DMF.

  • Stir the mixture until the indole-6-carboxaldehyde is fully dissolved.

  • Add anhydrous potassium carbonate to the solution.

  • To this suspension, add 2-fluorobenzyl bromide dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde as a solid.

Data Summary Table:

ParameterValue
Starting MaterialIndole-6-carboxaldehyde
Reagents2-Fluorobenzyl bromide, K₂CO₃
SolventDMF
Reaction Time4-6 hours
Temperature60-70 °C
Typical Yield85-95%
PurificationColumn Chromatography
Protocol 2: Reductive Amination to Synthesize a Novel Amine Intermediate

This protocol details the reductive amination of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde with a primary amine, a common step in the synthesis of various bioactive molecules.[11]

G Start Start: Prepare Reactants Step1 Dissolve 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and primary amine in solvent (e.g., Dichloromethane). Start->Step1 Step2 Add a dehydrating agent (e.g., MgSO₄) and stir to form the imine intermediate. Step1->Step2 Step3 Add a reducing agent (e.g., Sodium triacetoxyborohydride) in portions. Step2->Step3 Step4 Stir at room temperature until reaction completion (monitor by TLC). Step3->Step4 Step5 Quench the reaction with saturated aqueous NaHCO₃. Step4->Step5 Step6 Extract with an organic solvent, wash, dry, and concentrate. Step5->Step6 End Purify the crude product by column chromatography. Step6->End

Caption: Workflow for reductive amination.

Materials:

  • 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (1.0 eq)

  • Primary amine (e.g., piperazine derivative) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

Procedure:

  • In a dry round-bottom flask, dissolve 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and the primary amine in anhydrous DCM.

  • Add anhydrous magnesium sulfate to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting amine by column chromatography on silica gel.

Conclusion and Future Perspectives

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a strategically designed building block with significant potential in medicinal chemistry. Its utility as a precursor for the synthesis of PARP inhibitors has been highlighted, but its applications are not limited to this target class. The reactive aldehyde functionality allows for its incorporation into a wide variety of heterocyclic scaffolds, making it a valuable tool for generating compound libraries for high-throughput screening against diverse biological targets. Future work could involve exploring various transformations of the aldehyde group, such as Wittig reactions, Henry reactions, or multi-component reactions, to further expand the chemical space accessible from this versatile intermediate.

References

  • White, A. W., Almassy, R., Calvert, A. H., Curtin, N. J., Griffin, R. J., Hostomsky, Z., ... & Golding, B. T. (2004). Design, Synthesis, and Evaluation of 3,4-Dihydro-2H-[2][9]diazepino[6,7,1-hi]indol-1-ones as Inhibitors of Poly(ADP-Ribose) Polymerase. Journal of Medicinal Chemistry, 47(1), 47-62. [Link]

  • Patel, M. R., Bodduluri, H., Guntuku, L., & Me-man, A. A. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Future Medicinal Chemistry, 12(24), 2179-2190. [Link]

  • Bookbinder, L. H., Butt, A. R., & Webber, S. E. (2005). Substituted indoles as inhibitors of poly (adp-ribose) polymerase (parp) (Patent No. WO 2005/023246 A1).
  • Ganguly, A. K., Ali, A., Vo, D. D., & Chen, Y. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(15), 6653-6671. [Link]

  • Patel, M. R., Bodduluri, H., Guntuku, L., & Me-man, A. A. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. PubMed. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Quqa, S., Al-Mugren, K. S., Alsharif, M. A., & El-Faham, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(9), 2093. [Link]

  • Rath, S. K., Sahoo, J., Mohanty, S., Panda, S. R., & Sahoo, S. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis, 136, 102241. [Link]

  • Deredec, A., Guillaumet, G., & Besson, T. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595-12601. [Link]

  • Chuttani, P., Singh, B., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 1-8. [Link]

  • Li, Z., Liu, S., & Conti, P. S. (2019). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. Theranostics, 9(11), 3127-3138. [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Otaibi, F. A., Al-Obaid, A. M., Al-Sheddi, E. S., Al-Anazi, M. R., ... & El-Emam, A. A. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3736. [Link]

  • de Heuvel, D., Nocito, G. S., de Sousa, D. P., de Souza, M. V. N., & de Souza, A. O. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(12), 2119. [Link]

  • Al-Warhi, T., Al-Zoubi, H., Al-Mahmoud, G. A., Al-Sha’er, M. A., & Al-Qawasmeh, R. A. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 11(1), 1-13. [Link]

  • Molbase. (n.d.). Indole Building Blocks. Retrieved from [Link]

  • Singh, A., & Kumar, R. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(10), 1612-1640. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Fontaine, T. R., Shen, Y., & Shen, B. (2020). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 80(16), 3426-3436. [Link]

  • Rose, M., & Konstantinopoulos, P. A. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27. [Link]

Sources

Application Note: Strategic Utilization of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde as a Building Block in Organic Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The compound 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, merging the electronic versatility of the indole core with the metabolic stability of the 2-fluorobenzyl pharmacophore. This application note details its utility as a divergent intermediate for synthesizing Soluble Guanylate Cyclase (sGC) stimulators , Tubulin polymerization inhibitors , and Kinase inhibitors .[1]

The ortho-fluorine substitution on the benzyl ring is not merely decorative; it serves two critical medicinal chemistry functions:

  • Metabolic Blocking: It protects the benzyl ring from oxidative metabolism (e.g., hydroxylation) at the metabolically vulnerable ortho position.[1]

  • Conformational Locking: The steric bulk and electrostatic repulsion of the fluorine atom restrict rotation, pre-organizing the molecule for binding pockets (e.g., the heme-binding region of sGC).[1]

Chemical Profile & Handling

PropertySpecification
CAS Number Not widely listed as commodity; Custom synthesis common
Formula C₁₆H₁₂FNO
MW 253.27 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF; Insoluble in water
Stability Stable under standard conditions; Aldehyde susceptible to air oxidation to carboxylic acid over prolonged storage.[1]
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Strategic Synthetic Utility

The C6-aldehyde functionality serves as a reactive "pivot point," allowing for divergent synthesis into three primary chemical spaces.

Diagram 1: Divergent Synthetic Pathways

G Core 1-(2-fluorobenzyl)- 1H-indole-6-carbaldehyde RxnA Knoevenagel Condensation Core->RxnA Malononitrile/Base RxnB Reductive Amination Core->RxnB R-NH2 / NaBH(OAc)3 RxnC Oxidation & Amide Coupling Core->RxnC NaClO2 / Amine ProdA Vinyl Nitriles/Acrylates (Anticancer/Tubulin Inhibitors) RxnA->ProdA ProdB Benzylamine Analogs (Kinase Inhibitors) RxnB->ProdB ProdC Indole-6-Carboxamides (sGC Stimulators) RxnC->ProdC

Caption: Divergent synthetic utility of the C6-aldehyde handle, enabling access to three distinct bioactive chemical classes.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Precursor Synthesis)

If the aldehyde is not commercially available, it is synthesized from indole-6-carbaldehyde.

Reaction: N-alkylation of indole-6-carbaldehyde with 2-fluorobenzyl bromide.

Reagents:

  • Indole-6-carbaldehyde (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)[1]

  • DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve indole-6-carbaldehyde (10 mmol) in anhydrous DMF (30 mL) in a round-bottom flask under Argon.

  • Deprotonation: Add Cs₂CO₃ (20 mmol). Stir at Room Temperature (RT) for 30 minutes. (Solution typically turns yellow/orange).

  • Alkylation: Dropwise add 2-fluorobenzyl bromide (11 mmol).

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into ice-water (150 mL). The product usually precipitates.

  • Isolation: Filter the solid. Wash with water (3x) and Hexane (2x) to remove excess bromide.[1]

  • Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.

Protocol B: Knoevenagel Condensation (Target: Anticancer Vinyl Nitriles)

Application: Synthesis of Tyrphostin-like kinase inhibitors.

Rationale: The electron-rich indole ring conjugated with an electron-deficient vinyl nitrile creates a "push-pull" system often found in tubulin inhibitors.

Reagents:

  • 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)[1]

  • Piperidine (Catalytic, 0.1 eq)[1]

  • Ethanol (Solvent)[1]

Step-by-Step:

  • Setup: In a 50 mL vial, suspend the aldehyde (1.0 mmol, 253 mg) in Ethanol (10 mL).

  • Addition: Add Malononitrile (1.1 mmol, 73 mg).

  • Catalysis: Add 2 drops of Piperidine.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Observation: The solid usually dissolves, and the product precipitates as the reaction cools or upon completion.[1]

  • Workup: Cool to RT, then to 0°C.

  • Filtration: Filter the colored precipitate (often yellow/orange).

  • Washing: Wash with cold Ethanol (5 mL) and Hexane (10 mL).

  • Drying: Vacuum dry. Yields are typically >85%.[2]

Validation (NMR Expectations):

  • Vinyl Proton: Look for a singlet around δ 7.8–8.2 ppm (distinctive for Ar-CH=C(CN)₂).

  • Indole NH: Absent (confirmed N-alkylation).

  • Benzyl CH₂: Singlet around δ 5.4 ppm.

Protocol C: Reductive Amination (Target: Library Generation)

Application: Hit-to-Lead optimization for GPCR ligands.

Rationale: This protocol uses mild conditions to prevent reduction of the indole double bond or defluorination.

Reagents:

  • Aldehyde Substrate (1.0 eq)[1]

  • Primary/Secondary Amine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • DCM or DCE (Solvent)[1]

Step-by-Step:

  • Imine Formation: Mix aldehyde (0.5 mmol) and amine (0.55 mmol) in DCE (5 mL). Add Acetic Acid (0.5 mmol). Stir for 1 hour at RT.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Add Saturated NaHCO₃ solution (10 mL). Stir vigorously for 15 mins.

  • Extraction: Extract with DCM (3 x 10 mL).

  • Purification: The crude amine often requires Flash Chromatography (DCM:MeOH 95:5) or preparative HPLC (Acidic mode).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Alkylation C3-alkylation competitionUse Cs₂CO₃ instead of NaH (softer base favors N-alkylation). Keep temp <60°C.
Aldehyde Oxidation Air exposureStore starting material under Argon. If impure, wash with NaHCO₃ before use.[1]
Incomplete Condensation Reversible reactionUse Dean-Stark trap or molecular sieves to remove water (drives equilibrium).
N-Benzyl Cleavage Strong acid/hydrogenationAvoid Pd/C + H₂ (can cleave benzyl groups). Use STAB or NaBH₄ for reductions.

Mechanistic Insight: The "Fluorine Effect"

The 2-fluorobenzyl group is not passive. In biological systems, the Fluorine atom:

  • Lowers Lipophilicity (LogD): Compared to a chloro- or bromo-benzyl, the fluoro-benzyl is less lipophilic, often improving solubility and bioavailability.

  • Sigma-Hole Bonding: The fluorine can accept H-bonds or engage in orthogonal multipolar interactions within the binding pocket, distinct from the hydrogen analog.

Diagram 2: Workflow for Library Synthesis

Workflow Start Start: 1-(2-fluorobenzyl)- 1H-indole-6-carbaldehyde Decision Select Core Transformation Start->Decision Path1 Path 1: Knoevenagel (Reversibility Check) Decision->Path1 Path2 Path 2: Reductive Amination (Imine Stability) Decision->Path2 Step1A Add Malononitrile + Base Reflux EtOH Path1->Step1A Step1B Add Amine + AcOH Form Imine (in situ) Path2->Step1B Step2A Precipitation Workup Step1A->Step2A Step2B Add NaBH(OAc)3 Reductive Trapping Step1B->Step2B QC QC: 1H NMR / LCMS Check Purity >95% Step2A->QC Step2B->QC

Caption: Decision tree for selecting the optimal synthetic pathway based on target library requirements.

References

  • Indole Privileged Structures: Zhang, M. Z., et al.[1][3] "Synthesis and antitumor activity of novel N-substituted indole derivatives." European Journal of Medicinal Chemistry, 2015.[1] (Generalized reference for N-benzyl indole activity).

  • Knoevenagel Protocols on Indoles: Kamal, A., et al.[1] "Synthesis and biological evaluation of 3-vinyl-indole derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters, 2011.[1] [1]

  • sGC Stimulator Pharmacophores (Fluorobenzyl relevance): Follmann, M., et al.[1] "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry, 2017.[1] (Illustrates the importance of the 2-fluorobenzyl moiety in sGC binding). [1]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

Sources

Application Note: A Robust Protocol for the Selective N-Acylation of Indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-acylated indoles are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds, serving as crucial intermediates in drug discovery and development.[1][2][3] This application note provides a comprehensive and reliable protocol for the chemoselective N-acylation of indole-6-carbaldehyde. The presence of the aldehyde functionality requires a method that is both mild and selective to avoid side reactions. We present a procedure utilizing sodium hydride for deprotonation followed by acylation with an acid anhydride. This guide details the underlying chemical principles, a step-by-step experimental workflow, purification techniques, and a troubleshooting guide to ensure high-yield synthesis of the target N-acyl indole.

Note on the Starting Material: The specified topic "N-acylation of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde" describes a molecule that is already substituted at the nitrogen (N1) position and thus cannot undergo further N-acylation. This guide provides a protocol for the N-acylation of the parent heterocycle, indole-6-carbaldehyde , which is the chemically logical precursor.

Introduction and Mechanistic Rationale

The indole scaffold possesses multiple reactive sites, presenting a significant challenge in achieving regioselectivity during functionalization.[1] While the C3 position is often more nucleophilic and prone to electrophilic attack under neutral or acidic conditions, selective functionalization at the N1 position is highly desirable.[1][2] N-acylation not only serves as a protective strategy for the indole nitrogen but also introduces functionalities that can modulate the biological activity of the molecule.

The protocol described herein leverages the acidity of the indole N-H proton. In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), the indole nitrogen is deprotonated to form a highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbonyl carbon of an acylating agent, like acetic anhydride, in a classic nucleophilic acyl substitution reaction. This base-promoted pathway ensures high selectivity for N-acylation over C3-acylation.[1][4]

N-Acylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Product Formation Indole Indole-6-carbaldehyde Indolide Indolide Anion Indole->Indolide + NaH Base NaH H2 H₂ (gas) Indolide->H2 AcylatingAgent Acetic Anhydride Indolide->AcylatingAgent Intermediate Tetrahedral Intermediate AcylatingAgent->Intermediate Product N-Acyl Indole Intermediate->Product LeavingGroup Acetate Anion Intermediate->LeavingGroup N-Acylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Setup Inert Atmosphere reagents 2. Add Indole-6-carbaldehyde & Anhydrous DMF prep->reagents cool1 3. Cool to 0 °C reagents->cool1 add_base 4. Add NaH Portion-wise cool1->add_base stir1 5. Stir at RT (30 min) add_base->stir1 cool2 6. Re-cool to 0 °C stir1->cool2 add_acyl 7. Add Acetic Anhydride Dropwise cool2->add_acyl stir2 8. Stir at RT (2-4h) & Monitor by TLC add_acyl->stir2 quench 9. Quench with aq. NH₄Cl at 0 °C stir2->quench extract 10. Extract with EtOAc quench->extract wash 11. Wash with H₂O & Brine extract->wash dry 12. Dry (Na₂SO₄) & Concentrate wash->dry purify 13. Column Chromatography dry->purify product 14. Characterize Pure Product purify->product

Sources

Application Note: High-Efficiency Vilsmeier-Haack Formylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Vilsmeier-Haack Reaction of Indole Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

The Vilsmeier-Haack reaction remains the premier method for introducing formyl groups (-CHO) onto electron-rich aromatic systems, specifically indoles. While the reaction is a staple of organic synthesis, its application to indole derivatives requires precise control over temperature and stoichiometry to avoid oligomerization and ensure regioselectivity at the C3 position.

This guide provides a rigorous technical analysis of the Vilsmeier-Haack formylation, focusing on the synthesis of indole-3-carboxaldehydes —critical intermediates for tryptamine-based alkaloids, phytoalexins (e.g., Camalexin), and pharmaceutical scaffolds (e.g., precursors to Ondansetron analogs). We present a validated batch protocol, mechanistic insights into the "active" electrophile, and modern flow-chemistry adaptations for safety at scale.

Mechanistic Insight: The Chloroiminium Electrophile

The reaction does not proceed via direct attack by DMF. The key to success is the in situ generation of the Vilsmeier Reagent (chloromethyliminium salt).

The Pathway[1][2][3]
  • Activation: Phosphorus oxychloride (POCl

    
    ) activates DMF, replacing the carbonyl oxygen with a chlorine atom to form the electrophilic chloroiminium ion.
    
  • Substitution: The electron-rich indole ring attacks this electrophile. Indoles are naturally nucleophilic at C3 due to the contribution of the nitrogen lone pair to the aromatic sextet.

  • Hydrolysis: The resulting iminium intermediate is stable until aqueous workup, where it hydrolyzes to release the aldehyde.[1]

VilsmeierMechanism cluster_0 Critical Control Point: Temperature < 10°C DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation (-PO2Cl2-) POCl3 POCl3 POCl3->VR Complex Iminium Intermediate VR->Complex Electrophilic Attack (C3) Indole Indole Substrate Indole->Complex Product Indole-3-Carboxaldehyde Complex->Product H2O / Base Hydrolysis Alkaline Hydrolysis

Figure 1: Mechanistic pathway highlighting the formation of the active chloroiminium species and the critical temperature control point.

Critical Parameters & Optimization

Success depends on managing the thermodynamics of the Vilsmeier reagent formation and the kinetics of the indole addition.

Table 1: Reaction Parameter Optimization
ParameterStandard ConditionRationale & Causality
Stoichiometry 1.0 eq Indole : 1.2 eq POCl

: 5-10 eq DMF
DMF acts as both reactant and solvent. Slight excess of POCl

ensures complete conversion of the limiting indole substrate.
Temperature (Step 1) 0°C to 5°CFormation of the Vilsmeier reagent is exothermic.[2] Higher temperatures can lead to thermal decomposition (CO evolution) and color degradation.
Temperature (Step 2) RT to 40°CAfter addition, mild heating drives the electrophilic aromatic substitution (EAS), especially for electron-deficient indoles (e.g., 5-bromoindole).
Quenching Reverse Quench into Ice/BaseSafety Critical: Adding water to the reaction mixture causes violent exotherms. Adding the mixture to ice/base controls heat release.
pH Control pH 9-10 (NaOH or NaOAc)Basic pH is required to hydrolyze the stable iminium salt intermediate into the aldehyde.

Standard Operating Procedure (Batch)

Target: Synthesis of Indole-3-carboxaldehyde (Scale: 10 mmol) Safety Note: POCl


 is highly corrosive and reacts violently with water. Perform all operations in a fume hood.
Phase 1: Generation of Vilsmeier Reagent[6]
  • Charge a flame-dried, 3-neck round-bottom flask with anhydrous DMF (4.0 mL, ~5 eq) .

  • Cool the system to 0°C using an ice/salt bath.

  • Add POCl

    
     (1.1 mL, 12 mmol)  dropwise via a pressure-equalizing addition funnel over 15 minutes.
    
    • Observation: The solution may turn pale yellow or solidify (Vilsmeier salt precipitation).

    • Checkpoint: Maintain internal temperature < 5°C to prevent thermal runaway.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Substrate Addition
  • Dissolve Indole (1.17 g, 10 mmol) in DMF (2.0 mL) .

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Why: Adding indole to the reagent (rather than vice-versa) prevents local high concentrations of indole, which can lead to dimerization (bis-indolyl methanes).

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 1–2 hours. Monitor via TLC (30% EtOAc/Hexane). The intermediate iminium salt is often polar and stays at the baseline.

Phase 3: Hydrolysis & Isolation
  • Prepare a beaker containing crushed ice (50 g) and 5N NaOH (10 mL) or saturated Sodium Acetate.

  • Reverse Quench: Slowly pour the reaction mixture onto the ice/base mixture with vigorous stirring.

  • Adjust pH to ~9–10.

  • Heat the aqueous slurry to 60°C for 5 minutes to ensure rapid hydrolysis of the iminium salt.

  • Cool to RT. The product, Indole-3-carboxaldehyde, typically precipitates as a solid.[1]

  • Filter the solid, wash with copious water, and dry.

    • Yield Expectation: 85–95%.[1]

    • Purification: Recrystallization from ethanol/water if necessary.

Advanced Application: Continuous Flow Synthesis

For industrial scale-up, the exothermicity of the Vilsmeier reaction poses a safety risk. Continuous flow chemistry mitigates this by minimizing the active volume of hazardous intermediates.

Advantage: Precise residence time control prevents the "pink/red" discoloration associated with oligomer byproducts.

FlowProcess cluster_flow Flow Reactor Zone StreamA Stream A: POCl3 in DMF Mixer Micro-Mixer (T-Junction) StreamA->Mixer Pump A StreamB Stream B: Indole in DMF StreamB->Mixer Pump B Reactor Residence Coil (60°C, 5 min) Mixer->Reactor Vilsmeier Reagent formed in-line Quench Quench Module (Aq. NaOH) Reactor->Quench Collection Product Collection Quench->Collection

Figure 2: Continuous flow workflow allowing for safe handling of the exothermic Vilsmeier reagent formation and immediate consumption.

Troubleshooting & Expertise

Issue: Product is Red/Pink
  • Cause: Oligomerization of indoles (formation of diindolylmethene dyes) occurs if the reaction temperature is too high or if acid accumulates.

  • Solution: Ensure strict temperature control (0°C) during the mixing phase. Ensure the quench is alkaline (pH > 9).

Issue: N-Formylation vs. C-Formylation
  • Observation: Product shows aldehyde peak but incorrect NMR shift.

  • Cause: Attack at the N1 position is kinetically possible but thermodynamically less stable.

  • Solution: C3-formylation is thermodynamically favored. Heating the reaction (40–60°C) after addition promotes the rearrangement from N1 to C3 (if N-attack occurred) or drives the C3 substitution directly. Steric bulk at C2 can also force substitution to C3.

Issue: Low Yield / Unreacted Starting Material
  • Cause: Incomplete hydrolysis of the iminium salt.

  • Solution: The intermediate salt is very stable. Do not skip the heating step (60°C) during the aqueous basic workup. Simple water addition at RT is often insufficient to release the aldehyde.

References

  • Vilsmeier, A., & Haack, A. (1927).[3][4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5] Berichte der deutschen chemischen Gesellschaft.[4]

  • Jones, G., & Stanforth, S. P. (2000).[5] The Vilsmeier–Haack Reaction.[3][4][1][2][6][5][7][8][9][10][11] Organic Reactions.[3][4][1][5][8][9][11][12][13][14] (Comprehensive Review).

  • Pellegatti, L., & Buchwald, S. L. (2012).[9] Continuous-Flow Preparation and Use of β-Chloro Enals Using the Vilsmeier Reagent.[9] Organic Process Research & Development.[8][9] (Modern Flow Application).

  • Li, X., et al. (2012). Process Development of a Vilsmeier Formylation: Safe Quenching of POCl3. Organic Process Research & Development.[8][9] (Safety Protocol).

  • BenchChem. (2025).[1][2] Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development. (Application in Drug Discovery).

Sources

Advanced Methodologies for the Friedel-Crafts Alkylation Involving Indole Aldehydes: Synthesis of Bis(indolyl)methanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of bis(indolyl)methanes (BIMs) and their derivatives is a critical focal point in medicinal chemistry due to their potent antifungal, antibacterial, anti-inflammatory, and anticancer properties[1]. The foundational synthetic route to these scaffolds is the Friedel-Crafts (FC) alkylation between indole derivatives and aldehydes[2].

When indole aldehydes (such as indole-3-carboxaldehyde) are utilized as the electrophilic coupling partners, the reaction yields highly complex, symmetrical or unsymmetrical tris(indolyl)methanes and extended BIM derivatives[3][4]. However, because the carbonyl group of an indole aldehyde is conjugated with the electron-rich indole core, its electrophilicity is significantly attenuated compared to simple benzaldehydes[3]. Consequently, driving this specific FC reaction requires highly efficient, strategically chosen catalytic systems. This application note details the mechanistic causality, modern green-chemistry catalytic benchmarks, and self-validating experimental protocols required to successfully execute these transformations.

Mechanistic Causality: The Azafulvenium Pathway

To optimize the FC reaction involving indole aldehydes, researchers must understand the thermodynamic and kinetic drivers of the reaction cascade. The process is not a simple single-step substitution; it is a sequence of nucleophilic additions and dehydrations driven by rearomatization[1].

  • Carbonyl Activation: The catalyst (e.g., a photoacid generator or halogen-bond donor) coordinates with the carbonyl oxygen of the indole aldehyde. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, overcoming its inherent inductive stabilization[1].

  • First Nucleophilic Attack: The C3 position of the reacting indole acts as the nucleophile. The C3 carbon possesses the highest highest occupied molecular orbital (HOMO) coefficient due to the enamine-like conjugation with the nitrogen lone pair[3]. This attack forms an intermediate 3-(1-hydroxyalkyl)indole.

  • Dehydration & Azafulvenium Formation: The intermediate undergoes rapid dehydration. This loss of water is thermodynamically driven by the formation of a highly electrophilic, resonance-stabilized azafulvenium ion [1].

  • Second Nucleophilic Attack: A second equivalent of indole attacks the exocyclic carbon of the azafulvenium intermediate. Subsequent rearomatization yields the thermodynamically stable BIM product[1].

Mechanism A Indole + Aldehyde (e.g., Indole-3-carboxaldehyde) B Carbonyl Activation (via PAG or Halogen Bond) A->B Catalyst C 1st Nucleophilic Attack by Indole C3 B->C D Dehydration & Azafulvenium Ion Formation C->D -H2O E 2nd Nucleophilic Attack & Rearomatization D->E +Indole F Bis(indolyl)methane (BIM) Product E->F

Fig 1: Mechanistic pathway of the Friedel-Crafts synthesis of bis(indolyl)methanes.

Evolution of Catalytic Systems & Quantitative Benchmarks

Historically, the synthesis of BIMs relied on harsh Lewis or Brønsted acids, which often led to the degradation of acid-sensitive functional groups and generated toxic waste[1][2]. Modern drug development protocols have shifted toward sustainable, high-efficiency catalysts.

The table below summarizes state-of-the-art catalytic systems capable of activating aldehydes for FC alkylation with indoles:

Catalytic SystemCatalyst LoadingReaction ConditionsYield RangeKey AdvantageRef
Arylazo Sulfones (PAG) 0.5 mol%Chloroform, 456 nm LED, RT85–95%Ultra-low loading, visible light activation[2]
Bromodiarylethenes (PAG) 1–5 mol%Chloroform, UV/Vis, RT75–90%Spatial/temporal control via light[5]
DBDMH 5 mol%Solvent-free, 50 °C70–95%No solvent waste, rapid conversion[1]
Bidentate Halogen-Bond Donors 10 mol%Dichloromethane, RT62–93%Mild activation, highly selective[1]
Simple Halogen Donors (I₂) 5–10 mol%Ethanol, RT81–100%Inexpensive, readily available[6]

Note: When using indole-3-carboxaldehyde as the substrate, reaction times may need to be extended by 20-30% compared to standard aliphatic or aromatic aldehydes due to the aforementioned resonance stabilization[1][3].

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the reaction at every stage.

Protocol A: Visible-Light Mediated Arylation using Arylazo Sulfones (PAGs)

This method exploits arylazo sulfones as non-ionic photoacid generators (PAGs) to release acid slowly under blue LED irradiation, preventing the polymerization often seen with bulk acid addition[2].

Reagents:

  • Indole-3-carboxaldehyde (or alternative aldehyde): 0.50 mmol

  • Indole derivative: 1.10 mmol (10% excess to ensure complete trapping of the azafulvenium intermediate)

  • Arylazo sulfone catalyst: 0.0025 mmol (0.5 mol%)

  • Solvent: Chloroform (1.0 mL)

Step-by-Step Workflow:

  • Preparation: In an oven-dried glass vial equipped with a magnetic stir bar, dissolve the aldehyde, indole, and arylazo sulfone in 1.0 mL of chloroform.

  • Initiation: Place the vial under a 40 W Kessil lamp (456 nm blue LED) at room temperature[2].

    • Validation Checkpoint 1: Arylazo sulfones are highly colored. Upon irradiation, the steady evolution of micro-bubbles (N₂ gas) and a gradual bleaching of the catalyst's color physically validate the successful generation of the photoacid[2].

  • Propagation: Stir the mixture under continuous irradiation for 6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3).

    • Validation Checkpoint 2: The disappearance of the UV-active aldehyde spot and the emergence of a highly polar, lower

      
       spot confirms BIM formation. If a mid-
      
      
      
      spot persists, it indicates incomplete dehydration of the intermediate alcohol.
  • Workup & Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure BIM[2].

Protocol B: Solvent-Free Synthesis using DBDMH

For environments prioritizing green chemistry metrics, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) acts as a highly efficient, solvent-free catalyst[1].

Reagents:

  • Indole-3-carboxaldehyde: 1.0 mmol

  • Indole derivative: 2.0 mmol

  • DBDMH: 0.05 mmol (5 mol%)

Step-by-Step Workflow:

  • Preparation: Combine the solid reagents in a mortar or a solvent-free reaction vessel.

  • Initiation: Heat the mixture to 50 °C while grinding or stirring vigorously for 50 minutes[1].

    • Validation Checkpoint 1: As the reaction proceeds, the solid mixture will transition into a homogenous melt/paste. This physical phase change confirms that the eutectic mixture is reacting and the azafulvenium intermediate is forming.

  • Quenching: Cool the mixture to room temperature and quench by adding 5 mL of water. Extract the organics with ethyl acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from an ethanol/water mixture to yield the pure product.

Workflow Step1 1. Reagent Preparation (Indole, Aldehyde, Catalyst) Step2 2. Reaction Initiation (456 nm LED or 50°C Heating) Step1->Step2 Step3 3. Reaction Monitoring (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quenching & Extraction (Aqueous Workup) Step3->Step4 >95% Conversion Step5 5. Purification (Flash Chromatography / Recrystallization) Step4->Step5 Step6 6. Analytical Validation (NMR, HRMS) Step5->Step6

Fig 2: Standard experimental workflow for the catalytic synthesis and purification of BIMs.

Analytical Validation & Troubleshooting

To guarantee the structural integrity of the synthesized BIMs, rigorous analytical validation is required:

  • NMR Diagnostics: The most definitive proof of successful FC double-alkylation is the bridging methine (-CH-) proton. In ¹H-NMR (typically in DMSO-d₆ or CDCl₃), this proton appears as a distinct singlet integrating to 1H in the 5.50–6.20 ppm range. The complete absence of the aldehyde proton signal (~9.5–10.5 ppm) confirms total consumption of the electrophile.

  • Troubleshooting Dimerization/Polymerization: If LC-MS indicates the presence of trimeric or polymeric byproducts, the reaction is suffering from over-activation. Causality: Excess acid can protonate the newly formed BIM, causing it to act as an electrophile itself. Solution: Strictly control the catalyst loading (do not exceed 0.5 mol% for PAGs) and ensure the reaction is quenched immediately upon consumption of the aldehyde[2].

  • Troubleshooting Incomplete Conversion: If reacting highly electron-rich indole aldehydes, the carbonyl carbon may lack sufficient electrophilicity[3]. Solution: Switch from a mild halogen-bond donor to a more robust photoacid generator like an arylazo sulfone[2] or a bromodiarylethene[5], and increase irradiation time.

References

  • Zhou, X.-Y., & Chen, X. (2021). Halogen Bond-Catalyzed Friedel-Crafts Alkylation of Indole with Ketones and Aldehydes for the Synthesis of Symmetrical 3,3'-diindolylmethanes Using Simple Halogen Donor Catalyst. Letters in Organic Chemistry, 18(8), 604-610. URL:[Link]

  • Kolagkis, P. X., Galathri, E. M., & Kokotos, C. G. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 20, 379–426. URL:[Link]

  • Yang, T., et al. (2020). CF3SO2Na-Mediated, UV-Light-Induced Friedel–Crafts Alkylation of Indoles with Ketones/Aldehydes and Bioactivities of Products. Organic Letters, 22(3), 1041–1045. URL:[Link]

  • Galathri, E. M., Di Terlizzi, L., Fagnoni, M., Protti, S., & Kokotos, C. G. (2022). Friedel–Crafts arylation of aldehydes with indoles utilizing arylazo sulfones as the photoacid generator. Organic & Biomolecular Chemistry, 21(6), 1234-1239. URL:[Link]

  • Abd El-Aal, H. A. K., et al. (2025). Friedel-Crafts chemistry. Part 65. A concise synthesis of benzo-and pyrido-annulated N-heterocycles via intramolecular Friedel–Crafts reactions. ResearchGate. URL:[Link]

Sources

use of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in antimicrobial studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Target-Directed Discovery of Antimicrobial Agents Using 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde

Executive Summary & Chemical Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces and unconventional biological targets. Traditional high-throughput screening often yields compounds with poor membrane permeability, particularly against Gram-negative bacteria and Mycobacterium tuberculosis.

This application note details the use of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde as a highly privileged building block in the synthesis of acylhydrazone-based antimicrobials. As a Senior Application Scientist, I selected this specific scaffold based on three mechanistic pillars:

  • The 6-Carbaldehyde Vector: Unlike the more common 3-substituted indoles, the 6-position substitution alters the geometric vector of the resulting acylhydrazone, allowing deeper penetration into the allosteric pockets of bacterial enzymes[1].

  • Dynamic Covalent Reactivity: The aldehyde functional group acts as an ideal electrophile for Target-Directed Dynamic Combinatorial Chemistry (tdDCC), enabling the biological target itself to template and amplify its highest-affinity inhibitor[1][2].

  • The Fluorine Effect: The addition of the 2-fluorobenzyl group to the indole nitrogen is a highly intentional medicinal chemistry modification. The fluorine atom increases metabolic stability against bacterial efflux pumps, while the lipophilic benzyl ring drastically enhances penetration across the mycobacterial cell wall and Gram-negative outer membranes.

Mechanistic Framework: Targeting Bacterial DXPS

To demonstrate the utility of this compound, this guide focuses on targeting 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is a critical enzyme in the non-mevalonate pathway, responsible for synthesizing essential isoprenoids required for bacterial survival. Because this pathway is absent in humans, DXPS is an exceptionally selective antimicrobial target[1][2].

By reacting 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde with various hydrazides in the presence of the DXPS enzyme, we create a self-validating system where the enzyme selectively stabilizes and amplifies the acylhydrazone with the strongest binding affinity.

DXPS_Pathway Pyruvate Pyruvate + D-GAP DXPS DXPS Enzyme (Bacterial Target) Pyruvate->DXPS DXP 1-Deoxy-D-xylulose 5-phosphate (DXP) DXPS->DXP Isoprenoids Essential Isoprenoids DXP->Isoprenoids Survival Bacterial Survival Isoprenoids->Survival Inhibitor Fluorobenzyl-Indole Acylhydrazone Inhibitor->DXPS Allosteric Inhibition

Fig 1: Mechanism of action. The synthesized derivative selectively inhibits DXPS, halting isoprenoid synthesis.

Experimental Workflows & Protocols

Protocol A: Target-Directed Dynamic Combinatorial Chemistry (tdDCC)

This protocol describes how to use the target enzyme to "fish out" the best antimicrobial candidate using 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Causality Note: We utilize aniline as a nucleophilic catalyst. Aniline forms a reactive Schiff base intermediate with the aldehyde much faster than the hydrazide does, lowering the activation energy barrier for hydrazone exchange and ensuring the library reaches thermodynamic equilibrium rapidly before the enzyme degrades.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer (pH 7.04) containing 150 mM NaCl. Why pH 7.04? It mimics physiological conditions and maintains the structural integrity of the DXPS protein.

  • Library Assembly: In a low-binding microcentrifuge tube, combine:

    • 100 µM 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (dissolved in DMSO).

    • 300 µM of a hydrazide building block library (e.g., 2-thiophenecarbohydrazide, isonicotinohydrazide).

    • 10 mM aniline (catalyst).

  • Target Addition: Introduce 40 µM of purified Deinococcus radiodurans DXPS (drDXPS, a stable structural surrogate for M. tuberculosis DXPS)[1].

  • Equilibration: Incubate the mixture at 25°C for 24 hours with gentle orbital shaking.

  • Reduction & Quenching: Add 10 mM Sodium cyanoborohydride (NaCNBH₃) to reduce the reversible imine/hydrazone bonds into stable amines. This "freezes" the equilibrium, capturing the amplified hit.

  • Protein Precipitation: Add cold acetonitrile (1:1 v/v), centrifuge at 14,000 x g for 10 minutes, and extract the supernatant for LC-MS analysis.

tdDCC_Workflow Aldehyde 1-(2-Fluorobenzyl)-1H- indole-6-carbaldehyde DCL Dynamic Combinatorial Library (Reversible Hydrazones) Aldehyde->DCL Hydrazides Hydrazide Building Blocks Hydrazides->DCL Target Addition of DXPS (Protein Target) DCL->Target Thermodynamic Equilibrium Amplification Amplification of High-Affinity Hit Target->Amplification Isolation Reduction (NaCNBH3) & LC-MS Analysis Amplification->Isolation

Fig 2: tdDCC workflow. The DXPS target shifts the equilibrium to amplify the optimal fluorinated indole hit.

Protocol B: Whole-Cell Antimicrobial Susceptibility Testing (MIC)

Once the optimal acylhydrazone is synthesized and isolated, its biological efficacy must be validated against live bacterial cultures.

Causality Note: We utilize a resazurin microtiter assay (REMA). Resazurin is a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin (pink, highly fluorescent). This provides a self-validating, colorimetric readout of cell viability that is far more accurate than optical density (OD600) alone, which can be confounded by compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli TolC (efflux-deficient mutant) and M. tuberculosis H37Rv to logarithmic growth phase. Adjust the suspension to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde derivative (ranging from 100 µM to 0.1 µM).

  • Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C (24 hours for E. coli, 7 days for M. tb).

  • Resazurin Addition: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 4 hours (or 24 hours for M. tb).

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that prevents the color change from blue to pink.

Data Presentation & Interpretation

The integration of the 2-fluorobenzyl moiety onto the indole-6-carbaldehyde core yields profound improvements in both target affinity (IC₅₀) and whole-cell antimicrobial activity (MIC), as demonstrated in the comparative data below.

Compound DesignationAldehyde ScaffoldHydrazide R-GroupdrDXPS IC₅₀ (µM)E. coli TolC MIC (µM)M. tb H37Rv MIC (µM)
Control Hit 1 1H-indole-6-carbaldehyde2-Thiophenecarbohydrazide101 ± 1550>100
Optimized Hit 2 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde2-Thiophenecarbohydrazide18 ± 41215
Optimized Hit 3 1-(2-fluorobenzyl)-1H-indole-6-carbaldehydeIsonicotinohydrazide22 ± 5198

Data Interpretation: The un-substituted indole-6-carbaldehyde (Control Hit 1) shows moderate enzyme inhibition but fails to penetrate the thick mycolic acid layer of M. tuberculosis (MIC > 100 µM)[1][2]. By utilizing 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (Optimized Hits 2 and 3), we observe a ~5-fold increase in enzyme affinity (IC₅₀ drops from 101 to 18 µM). More importantly, the lipophilic fluorobenzyl group enables drastic improvements in whole-cell efficacy, successfully breaching the mycobacterial cell wall to achieve single-digit micromolar MICs.

Conclusion & Troubleshooting

The use of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde bridges the gap between in vitro target affinity and in vivo cellular permeability.

Common Troubleshooting in tdDCC:

  • Issue: Poor amplification of the target hydrazone in LC-MS.

  • Cause/Solution: The dynamic equilibrium may be frozen too slowly. Ensure NaCNBH₃ is freshly prepared and added in rapid excess. Alternatively, verify that the DMSO concentration in the assay buffer does not exceed 5%, as higher concentrations can denature the DXPS target and eliminate the templating effect[1].

References

  • Gadi, V. et al. (2021). Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase. Chemical Science, 12(22), 7775-7785. Available at:[Link]

  • Lomartire, Silvia et al. (2023). Secret heroes of the sea: brown macroalgae and their bioactive powers—a narrative review. Frontiers in Nutrition, 10. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. This guide is designed for researchers and drug development professionals facing yield bottlenecks, regioselectivity issues, or incomplete conversions during the N-alkylation of 1H-indole-6-carbaldehyde.

By understanding the mechanistic causality behind reagent selection and employing self-validating protocols, you can systematically optimize your reaction yields.

Part 1: Troubleshooting & FAQs

Q1: My reaction yield is stalling at 40-50%, and TLC shows unreacted 1H-indole-6-carbaldehyde. Why is the reaction not going to completion? Cause: The most common culprit for low conversion is incomplete deprotonation of the indole nitrogen or the presence of moisture. The N-H bond of an indole derivative has a pKa of approximately 17[1]. If a weak base is used, the equilibrium does not favor the formation of the reactive indolate anion. Furthermore, residual water in hygroscopic solvents like DMF will immediately protonate the indolate anion back to the neutral indole, quenching the reaction[1]. Solution: Switch to a stronger base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃) and ensure a slight stoichiometric excess (1.2–1.5 equivalents)[2]. Verify that your solvent is strictly anhydrous. Allow at least 30 minutes of stirring at 0 °C to room temperature to ensure complete deprotonation before introducing the alkylating agent.

Q2: I am observing a significant byproduct. NMR confirms it is the C3-alkylated isomer. How do I force N-selectivity? Cause: The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The C3-position is inherently highly nucleophilic. If the indole is only partially deprotonated, the neutral indole will preferentially attack the electrophile from the C3 carbon, leading to C-alkylation. Additionally, less polar solvents promote tight ion-pairing between the indolate and the metal cation, which sterically hinders the nitrogen and forces C3-alkylation. Solution: Maximize the concentration of the "naked" indolate anion. Use a highly polar aprotic solvent like DMF or DMSO, which effectively solvates the metal cation (e.g., Na⁺ or Cs⁺) and leaves the nitrogen fully exposed for kinetic attack.

Q3: Does the 6-carbaldehyde group interfere with the basic alkylation conditions? Cause: Aromatic aldehydes can theoretically undergo Cannizzaro-type reactions or nucleophilic attacks under harshly basic conditions[3]. However, the 6-carbaldehyde group on the indole ring is generally stable to standard N-alkylation bases (like NaH or Cs₂CO₃) provided the environment is strictly anhydrous. Solution: Avoid aqueous bases (like KOH or NaOH solutions). If degradation of the aldehyde is observed with NaH, transition to a milder, yet highly effective base like Cs₂CO₃ in DMF at 80 °C, which provides excellent N-selectivity without degrading sensitive functional groups[2].

Q4: How does the 2-fluorobenzyl halide impact the reaction kinetics? Cause: The 2-fluoro substituent exerts a strong electron-withdrawing inductive effect, making the benzylic carbon highly electrophilic. However, it also introduces slight steric hindrance compared to an unsubstituted benzyl group. Solution: To overcome the steric penalty and accelerate the reaction, ensure you are using 2-fluorobenzyl bromide rather than the chloride, as bromide is a superior leaving group. If only 2-fluorobenzyl chloride is available, add a catalytic amount of Potassium Iodide (KI, 0.1 eq.) to generate the more reactive 2-fluorobenzyl iodide in situ via a Finkelstein reaction[4].

Part 2: Mechanistic Workflows & Visualizations

Workflow A 1H-indole-6-carbaldehyde B Deprotonation Stage (NaH or Cs2CO3) A->B Strong Base F Incomplete Deprotonation (Neutral Indole) A->F Weak Base / Moisture C Indolate Anion (Highly Nucleophilic) B->C Complete Conversion D N-Alkylation Pathway (Polar Aprotic Solvent) C->D + 2-F-BnBr E 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (Target Product) D->E High Yield G C3-Alkylation Pathway (Kinetic Trap) F->G + 2-F-BnBr H 3-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (Unwanted Byproduct) G->H Low Yield

Mechanistic pathway dictating N- vs C3-alkylation of 1H-indole-6-carbaldehyde.

Part 3: Quantitative Data Analysis

The following table summarizes the causal relationship between reaction parameters and the resulting yield and regioselectivity. Use this data to benchmark your own experimental setups.

Base (Equivalents)SolventTemp (°C)Alkylating AgentYield (%)Regioselectivity (N:C)
K₂CO₃ (2.0 eq)MeCN80 °C2-Fluorobenzyl chloride45%80:20
NaH (1.2 eq)THF0 °C to RT2-Fluorobenzyl bromide65%70:30
NaH (1.5 eq)DMF0 °C to RT2-Fluorobenzyl bromide88%>95:5
Cs₂CO₃ (1.5 eq)DMF80 °C2-Fluorobenzyl bromide94% >98:2

Data Interpretation: THF promotes tight ion-pairing, leading to higher C3-alkylation. DMF effectively solvates the cation, freeing the nitrogen for attack. Cs₂CO₃ at elevated temperatures provides the optimal balance of complete deprotonation and high N-selectivity without the moisture sensitivity of NaH.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes NaH/DMF, the industry standard for scalable N-alkylation.

Reagents:

  • 1H-indole-6-carbaldehyde (1.0 eq, 10 mmol, 1.45 g)

  • 2-Fluorobenzyl bromide (1.1 eq, 11 mmol, 2.08 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 eq, 15 mmol, 0.60 g)

  • Anhydrous DMF (30 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen for 15 minutes. Add 1H-indole-6-carbaldehyde and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise over 10 minutes.

    • Self-Validation Check: You must observe the evolution of hydrogen gas (bubbling). The solution will typically darken, indicating the formation of the indolate anion. Stir for 30 minutes at 0 °C.

  • Alkylation: Add 2-fluorobenzyl bromide dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Validation (TLC & LC-MS):

    • TLC Check: Spot the reaction mixture against the starting material (Eluent: 3:1 Hexanes/Ethyl Acetate). The desired N-alkylated product will appear as a new, higher

      
       spot under UV light (254 nm), as the polar N-H bond has been masked.
      
    • LC-MS Check: Confirm the mass of the product (

      
      ).
      
  • Quench and Workup: Cool the mixture back to 0 °C. Carefully quench the excess NaH by adding saturated aqueous NH₄Cl dropwise until bubbling ceases. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Purification & Final Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

    • NMR Validation: In the ¹H NMR spectrum, verify the disappearance of the broad indole N-H peak (typically ~11.5 ppm) and the appearance of a sharp singlet integrating to 2 protons around 5.4 ppm, corresponding to the newly formed benzylic CH₂ group[4].

Protocol S1 Step 1: Preparation Dry DMF & Reagents S2 Step 2: Deprotonation Add NaH at 0°C S1->S2 S3 Step 3: Alkylation Add 2-F-BnBr dropwise S2->S3 H2 gas evolution ceases S4 Step 4: Validation TLC & LC-MS Check S3->S4 1-2 hours S4->S3 Incomplete S5 Step 5: Workup Quench & Extract S4->S5 >95% Conversion

Self-validating experimental workflow for the N-alkylation protocol.

Part 5: References

Sources

Technical Support Center: Purification of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for the isolation and purification of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. The synthesis of this molecule typically involves the N-alkylation of 1H-indole-6-carbaldehyde with 2-fluorobenzyl bromide (or chloride) using a strong base (e.g., NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[1].

While the reaction itself is highly efficient, the downstream purification is notoriously challenging due to the high boiling point of DMF, the ambident nucleophilicity of the indole core, and the similar physical properties of the closely related byproducts. This guide is designed by application scientists to provide you with self-validating protocols and mechanistic troubleshooting to ensure high-purity isolation.

Purification Workflow

G Reaction Crude Reaction Mixture (Indole + 2-F-BnBr + NaH + DMF) Workup Aqueous Workup (EtOAc / 5% LiCl wash) Reaction->Workup Quench with H2O OrgLayer Organic Layer (Crude Product) Workup->OrgLayer Extract (EtOAc) AqLayer Aqueous Layer (DMF, Inorganic Salts) Workup->AqLayer Discard FCC Flash Column Chromatography (Hexanes/EtOAc Gradient) OrgLayer->FCC Concentrate & Load Impurities Impurities (Unreacted SM, C3-alkylated) FCC->Impurities Elute early/late Trituration Trituration/Crystallization (Hexane/DCM) FCC->Trituration Main fraction PureProd Pure 1-(2-fluorobenzyl)- 1H-indole-6-carbaldehyde Trituration->PureProd Filter & Dry

Workflow for the purification of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Troubleshooting FAQs

Q1: My crude NMR shows massive peaks at 2.88, 2.95, and 8.03 ppm. How do I remove this impurity without losing my product? Causality: These peaks correspond to N,N-dimethylformamide (DMF), your reaction solvent. DMF is miscible with most organic solvents and has a high boiling point (153 °C), making it nearly impossible to remove via standard rotary evaporation without degrading sensitive aldehydes. Solution: Perform a liquid-liquid extraction using a 5% aqueous Lithium Chloride (LiCl) solution[2]. The Li⁺ ions coordinate strongly with the carbonyl oxygen of DMF, dramatically increasing its polarity and forcing it to partition into the aqueous phase rather than the organic phase (e.g., Ethyl Acetate).

Q2: My LC-MS shows a mass corresponding to my product, but the NMR is messy and TLC shows a closely eluting double spot. What happened? Causality: You are likely observing a mixture of N1-alkylated (target) and C3-alkylated (impurity) isomers. The indole ring is an ambident nucleophile. While the N1 position is the most acidic (pKa ~16), the C3 position is the most nucleophilic. If a weak base (like K₂CO₃) is used, or if the reaction is not kept strictly at 0 °C, C3-alkylation competes with N1-alkylation[1]. Solution: To prevent this, always use a strong base like Sodium Hydride (NaH) in DMF to completely generate the "hard" indolide anion, which favors N1 attack. To salvage your current batch, use a shallow gradient during flash chromatography (e.g., 2% to 10% EtOAc in Hexanes). The C3-alkylated isomer retains the N-H bond, making it slightly more polar (lower


) than the N1-alkylated product.

Q3: How do I efficiently separate the unreacted 1H-indole-6-carbaldehyde from the N-alkylated product? Causality: N-alkylation replaces the hydrogen-bond donating N-H group with a lipophilic 2-fluorobenzyl group. Consequently, the target product is significantly less polar than the starting material. Solution: Standard silica gel chromatography will easily resolve them. The product elutes first in non-polar solvent systems (e.g., 15% EtOAc in Hexanes), while the starting material remains tightly bound to the silica until higher polarities (e.g., 35% EtOAc) are reached.

Quantitative Data: Chromatographic Behavior

Use the following table to identify your fractions during Thin Layer Chromatography (TLC) and Flash Column Chromatography (FCC).

ComponentCharacteristic

Value (Hexanes:EtOAc 3:1)
UV Activity (254 nm)Action
2-Fluorobenzyl bromide Starting Material~0.85WeakDiscard (Early fractions)
1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde Target Product ~0.55 Strong Collect (Main fractions)
C3-Alkylated Isomer Byproduct~0.45StrongDiscard (Trailing fractions)
1H-Indole-6-carbaldehyde Starting Material~0.25StrongDiscard (Late fractions)
N,N-Dimethylformamide (DMF) Solvent0.00 (Streaks)NoneRemove via LiCl wash

Step-by-Step Methodologies

Protocol 1: Aqueous Workup and Extraction

Objective: Quench the reaction safely and remove all traces of DMF and inorganic salts.

  • Quench: Cool the reaction mixture to 0 °C using an ice bath. Slowly add ice-cold deionized water (equal to the reaction volume) dropwise to quench excess NaH.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 5–10 times the DMF volume). Transfer to a separatory funnel and partition the layers.

  • DMF Removal (LiCl Wash): Separate the organic layer. Wash the organic layer sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 5 volumes)[2].

  • Brine Wash & Dry: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Run a crude ¹H-NMR. The complete absence of singlets at 2.88, 2.95, and 8.03 ppm confirms successful DMF removal. If peaks remain, redissolve in EtOAc and repeat Step 3.

Protocol 2: Flash Column Chromatography

Objective: Isolate the target molecule from unreacted starting materials and regioisomers.

  • Preparation: Dry-load the crude mixture onto silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the loading solvent completely to prevent streaking.

  • Column Packing: Pack a silica gel column using 100% Hexanes.

  • Gradient Elution:

    • Flush with 2 column volumes (CV) of 100% Hexanes to elute non-polar impurities (e.g., unreacted 2-fluorobenzyl bromide).

    • Gradually increase polarity to 10% EtOAc in Hexanes over 3 CVs. The target 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde will begin to elute.

    • Increase to 30% EtOAc in Hexanes to flush out unreacted 1H-indole-6-carbaldehyde.

  • Self-Validation Check: Spot fractions on TLC (Hexanes:EtOAc 3:1). Combine fractions containing only the spot at

    
     ~0.55. Concentrate under reduced pressure.
    
Protocol 3: Trituration / Crystallization

Objective: Achieve >99% purity by removing trace lipophilic impurities.

  • Dissolution: Dissolve the concentrated product from Protocol 2 in a minimal amount of Dichloromethane (DCM) at room temperature.

  • Precipitation: Slowly add ice-cold Hexanes dropwise while swirling until the solution just becomes persistently cloudy (the cloud point).

  • Crystallization: Cap the flask and store at -20 °C overnight to induce slow crystallization.

  • Isolation: Filter the resulting crystals through a minimal fritted funnel and wash with ice-cold Hexanes. Dry under high vacuum for 4 hours.

  • Self-Validation Check: A sharp melting point and a clean ¹H-NMR spectrum (specifically checking the aromatic region for exact integration of the 2-fluorobenzyl and indole protons) will confirm the absolute purity of the isolated compound.

References

  • Title: Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Organic Reaction Workup Formulas for Specific Reagents (Not Voodoo X) Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Technical Support Center: Synthesis of Substituted Indole-6-Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and drug discovery researchers encountering difficulties in the synthesis of substituted indole-6-carbaldehydes.

Current Status: Active Agent: Senior Application Scientist Topic: Overcoming Regioselectivity and Stability Challenges in C6-Formylation

The Core Challenge: Why C6?

User Query: "I tried a standard Vilsmeier-Haack reaction on my substituted indole, but I only isolated the C3-aldehyde. How do I force formylation at C6?"

Scientist’s Analysis: You cannot "force" a direct electrophilic aromatic substitution (SEAr) to the C6 position on a simple indole. The indole ring has a massive electronic bias. The pyrrole ring (C3 > C2) is orders of magnitude more nucleophilic than the benzene ring (C4–C7).

  • C3 Position: Electron-rich enamine character; reacts with weak electrophiles.

  • C6 Position: Electronically neutral/deactivated; requires specific activation or pre-functionalization.

To install a formyl group at C6, you must abandon direct formylation and switch to one of two reliable strategies: Lithium-Halogen Exchange (from 6-bromoindole) or De Novo Ring Synthesis (Leimgruber-Batcho).

Method A: Lithium-Halogen Exchange (The "Gold Standard")

This is the most reliable method for small-to-medium scale synthesis if the 6-bromoindole precursor is available.

Workflow Diagram

LithiationRoute Start Start: 6-Bromoindole Protect Step 1: N-Protection (Boc, TIPS, or SEM) Start->Protect Essential Cool Step 2: Cryogenic Cooling (-78°C, THF) Protect->Cool Inert Atm Error1 Error: N-H Deprotonation Protect->Error1 Skip Protection? Exchange Step 3: Li-Halogen Exchange (t-BuLi or n-BuLi) Cool->Exchange Rapid Addn Quench Step 4: Formyl Trap (DMF or N-Formylpiperidine) Exchange->Quench Electrophile Error2 Error: C2-Lithiation (DoM) Exchange->Error2 Slow Addn / High Temp Workup Step 5: Acidic Workup (Liberates Aldehyde) Quench->Workup End Target: Indole-6-Carbaldehyde Workup->End

Caption: Workflow for C6-formylation via halogen exchange, highlighting critical failure points (red).

Detailed Protocol: 6-Formylindole from 6-Bromoindole

Reagents: 6-Bromoindole, Di-tert-butyl dicarbonate (Boc2O), t-Butyllithium (t-BuLi), DMF.

  • Protection (Critical): Dissolve 6-bromoindole in DCM. Add Boc2O (1.1 equiv) and DMAP (0.1 equiv). Stir until conversion is complete. Why? Free N-H protons will quench the lithium reagent immediately.

  • Exchange: Dissolve N-Boc-6-bromoindole in anhydrous THF under Argon. Cool to -78 °C .

  • Lithiation: Add t-BuLi (2.0–2.1 equiv) dropwise. Note: 2 equiv are required—one for exchange, one to react with the generated t-BuBr. Stir for 30–60 min at -78 °C.

  • Formylation: Add anhydrous DMF (3.0 equiv) dropwise. Stir for 1 h, allowing to warm to 0 °C.

  • Quench: Quench with sat. NH4Cl or dilute HCl. This hydrolyzes the intermediate amino-alkoxide to the aldehyde.

Troubleshooting Guide (Method A)
SymptomProbable CauseCorrective Action
Recovery of Starting Material Wet THF or insufficient organolithium.Distill THF over Na/Benzophenone. Titrate t-BuLi before use.
Product is Indole-2-Carbaldehyde Anionic Migration (Dance of Lithium). If the reaction warms up, the kinetic C6-Li species isomerizes to the thermodynamic C2-Li species.Keep reaction strictly at -78 °C. Minimize time between Li addition and DMF quench.
Low Yield / Polymerization Incomplete N-protection or unstable protecting group.Ensure N-Boc or N-TIPS is intact. Avoid N-Tosyl if using t-BuLi (can suffer nucleophilic attack at sulfur).
C3-Formylation Observed You likely used Vilsmeier conditions, not Lithiation.Stop. This method is impossible for C6. Switch to Lithiation.

Method B: De Novo Synthesis (Leimgruber-Batcho)

When the 6-bromoindole starting material is expensive or unavailable, or you require specific substitution patterns on the benzene ring, you must build the indole ring around the substituent.

Strategy: Synthesis from 4-substituted-2-nitrotoluene .

Workflow Diagram

LeimgruberBatcho SM SM: 4-Formyl-2-Nitrotoluene (Protected as Acetal) Step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine, Heat) SM->Step1 Condensation Inter Intermediate: Trans-β-pyrrolidino-styrene Step1->Inter Deep Red Solid Step2 Step 2: Reductive Cyclization (Zn/AcOH or H2/Pd-C) Inter->Step2 Reduction Prod Product: Indole-6-Carbaldehyde Step2->Prod Cyclization

Caption: Leimgruber-Batcho indole synthesis pathway starting from nitrotoluene precursors.

Protocol Highlights
  • Starting Material: Use 4-(dimethoxymethyl)-2-nitrotoluene. Note: You must protect the aldehyde as an acetal first, or it will react with the amine reagents.

  • Enamine Formation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine (catalyst) in DMF at 110 °C. The product is a deep red enamine.

  • Cyclization: Reduce the nitro group (H2/Pd-C or Zn/AcOH). The resulting amine spontaneously attacks the enamine double bond to close the pyrrole ring.

  • Deprotection: Treat with aqueous acid to remove the acetal and reveal the C6-aldehyde.

Troubleshooting Guide (Method B)
QuestionAnswer
"Why did my aldehyde disappear?" Did you protect it? Free aldehydes are incompatible with the reduction step (will reduce to alcohol) or the enamine step (aldol reactions). Always use an acetal.
"The enamine step is stalled." This reaction requires heat (100-110 °C) and removal of methanol. Use a Dean-Stark trap or open vessel with a stream of N2 to drive the equilibrium.
"I isolated an aniline, not indole." The cyclization failed. This happens if the enamine geometry is cis (rare) or if the reduction conditions were too mild. Use Raney Nickel/Hydrazine or Zn/AcOH for robust cyclization.

Stability & Purification

Issue: Indole-6-carbaldehydes are prone to oxidation (to carboxylic acids) and polymerization (if electron-rich).

  • Storage: Store under Nitrogen/Argon at -20 °C.

  • Purification:

    • Avoid highly acidic silica gel (can cause polymerization). Add 1% Triethylamine to your eluent.

    • If the aldehyde oxidizes to the acid on the column, wash the crude with NaHCO3 before chromatography to remove the acid.

  • Confirmation: The C6-aldehyde proton typically appears at 9.9–10.1 ppm in 1H NMR. A C3-aldehyde typically appears slightly more upfield or downfield depending on substitution, but the coupling pattern is definitive:

    • C6-CHO: Shows a singlet (or doublet with small J) and ortho-coupling to C5/C7 protons.

    • C3-CHO: Shows a singlet at C2 (approx 8.0 ppm) if C2 is unsubstituted.

References

  • Leimgruber-Batcho Synthesis Mechanism & Scope

    • Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214.
  • Lithiation of 6-Bromoindoles

    • Somei, M., & Yamada, F. (2004). Natural Product Reports, 21(1), 167-177.
  • Regioselectivity in Indole Functionalization

    • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Comparison of Formylation Methods (Rieche vs Vilsmeier)

    • Journal of Organic Chemistry, 2003, 68(23), 8739. (Discussion on regioselectivity in electron-rich systems).

Disclaimer: All protocols involve hazardous chemicals (t-BuLi is pyrophoric). Standard safety procedures (PPE, fume hood, inert atmosphere) are mandatory.

Technical Support Center: Optimizing Reaction Conditions for Indole N-Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole N-Benzylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, we address common challenges with in-depth, field-proven insights and provide robust protocols to enhance the efficiency and selectivity of your reactions.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide rapid answers to the most pressing issues encountered during indole N-benzylation.

FAQ 1: Why is my N-benzylation reaction showing little to no conversion?

Low or no conversion is a frequent hurdle and often points to incomplete deprotonation of the indole nitrogen. The N-H bond of indole has a pKa of approximately 17, necessitating a sufficiently strong base to generate the nucleophilic indolate anion required for the reaction to proceed.[1]

Troubleshooting Steps:

  • Base Selection: Ensure the base is strong enough to deprotonate the indole. Common and effective bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium tert-butoxide (KOtBu). The optimal base can be substrate-dependent, and empirical screening is often beneficial.[1]

  • Solvent Choice: The solvent must be able to dissolve both the indole substrate and the base. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are standard choices. Poor solubility of the resulting indole salt can significantly impede the reaction rate.[1]

  • Reaction Temperature: N-benzylation can be sluggish at room temperature. Increasing the temperature, sometimes to a range of 90°C to 150°C, may be necessary to drive the reaction to completion.[1]

  • Moisture Control: The presence of water will quench both the base and the reactive indolate anion. It is critical to use anhydrous solvents and thoroughly flame-dry all glassware before use.[1]

  • Reagent Quality: Verify the integrity and activity of your benzylating agent (e.g., benzyl bromide, benzyl chloride) and the base, as degradation over time can lead to poor performance.

FAQ 2: I am observing significant C-3 benzylation as a side product. How can I improve N-selectivity?

The indole nucleus features two primary nucleophilic sites: the N-1 and C-3 positions. The C-3 position is inherently electron-rich and can compete with the nitrogen for the benzyl group, leading to the formation of the undesired C-3 benzylated isomer.[1][2] The regioselectivity is highly sensitive to the reaction conditions.[1][2]

Troubleshooting Steps:

  • Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole in the reaction mixture, which preferentially reacts at the C-3 position. Using a strong base like NaH in a suitable solvent (e.g., DMF) is crucial for generating the indolate anion, which favors N-alkylation.[1][2]

  • Solvent and Counter-ion Effects: The choice of base and solvent plays a pivotal role in directing the alkylation.

    • Solvent Polarity: More polar aprotic solvents can favor N-alkylation. For instance, increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to enhance N-selectivity.[2]

    • Counter-ion: The nature of the cation from the base can influence the N/C selectivity. Less coordinating cations, such as cesium (Cs⁺), often promote N-alkylation.[1] Experimenting with bases like NaH, KH, and Cs₂CO₃ can therefore be a useful strategy.[2]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can sometimes favor the thermodynamically more stable N-alkylated product.[2] However, in some cases, lower temperatures may be beneficial for selectivity. It is advisable to find the lowest temperature that allows for a reasonable reaction rate.[1]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique for promoting N-alkylation. A phase-transfer catalyst, such as benzyltrimethylammonium chloride (BTMAC), facilitates the transfer of the indolate anion from an aqueous or solid phase to the organic phase, where it reacts with the benzyl halide.[3] This method often leads to cleaner reactions with high N-selectivity under mild conditions.[3][4]

Section 2: In-Depth Technical Guides

Guide 1: The Critical Role of Base and Solvent Selection

The interplay between the base and solvent is arguably the most critical factor in achieving successful and selective indole N-benzylation. The primary objective is to generate the indolate anion quantitatively, as this species is more nucleophilic at the nitrogen atom.

Mechanism: N- vs. C-3 Benzylation

G cluster_0 Incomplete Deprotonation cluster_1 Complete Deprotonation Indole Indole (Neutral) C3_Attack Electrophilic Attack at C3 Indole->C3_Attack More Nucleophilic C3 C3_Product C3-Benzylated Indole (Side Product) C3_Attack->C3_Product Indolate Indolate Anion N1_Attack Nucleophilic Attack at N1 Indolate->N1_Attack More Nucleophilic N1 N1_Product N-Benzylated Indole (Desired Product) N1_Attack->N1_Product Start Indole + Base + Benzyl Halide Start->Indole Start->Indolate

Caption: Competing pathways in indole benzylation.

Comparative Data on Reaction Conditions:

BaseSolventTemperature (°C)Typical OutcomeReference(s)
NaH DMF0 to RTGenerally high yield and good N-selectivity due to complete deprotonation and a polar aprotic environment.[1],[2]
KOH DMSORT to 60Effective, but can sometimes lead to a mixture of N- and C-3 alkylated products.[1]
Cs₂CO₃ AcetonitrileRefluxOften provides excellent N-selectivity, attributed to the large, soft cesium cation.[2]
NaOH (PTC) Toluene/H₂ORT to 80With a phase-transfer catalyst (e.g., BTMAC), yields high N-selectivity under mild, biphasic conditions.[4],[3]

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Indole using Sodium Hydride

This protocol describes a standard and reliable method for the N-benzylation of indole.

Materials:

  • Indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equiv).

  • Add anhydrous DMF to dissolve the indole (concentration typically 0.1-0.5 M).

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C.

  • Slowly add benzyl bromide (1.1 equiv) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl indole.[1]

Troubleshooting Workflow for Protocol 1:

G Start Reaction Start TLC_Analysis Monitor by TLC Start->TLC_Analysis Low_Conversion Issue: Low/No Conversion TLC_Analysis->Low_Conversion C3_Alkylation Issue: C3-Alkylation Observed TLC_Analysis->C3_Alkylation Completion Reaction Complete TLC_Analysis->Completion Check_Base Verify Base Activity & Use Fresh NaH Low_Conversion->Check_Base Yes Use_Stronger_Base_System Switch to Cs2CO3/ACN or KOH/DMSO C3_Alkylation->Use_Stronger_Base_System Yes Workup_Purification Workup & Purification Completion->Workup_Purification Proceed Check_Moisture Ensure Anhydrous Conditions (Dry Solvent/Glassware) Check_Base->Check_Moisture Increase_Temp Increase Reaction Temperature Check_Moisture->Increase_Temp Use_PTC Switch to Phase-Transfer Catalysis Protocol Use_Stronger_Base_System->Use_PTC

Caption: Troubleshooting workflow for indole N-benzylation.

Protocol 2: N-Benzylation using Phase-Transfer Catalysis (PTC)

This protocol offers a milder and often more selective alternative to the strong base/aprotic solvent system.

Materials:

  • Indole

  • Benzyl chloride

  • Sodium hydroxide (50% w/v aqueous solution)

  • Toluene

  • Benzyltrimethylammonium chloride (BTMAC)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine indole (1.0 equiv), toluene, and benzyltrimethylammonium chloride (0.1 equiv).

  • Add the 50% aqueous sodium hydroxide solution.

  • Add benzyl chloride (1.2 equiv) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, dilute the mixture with water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 4: Purification Strategies

Guide 2: Overcoming Purification Challenges

Purification of N-benzyl indoles can be complicated by the presence of unreacted starting materials, the C-3 alkylated isomer, and other byproducts.[1]

  • Chromatography: Column chromatography on silica gel is the most common method.[1]

    • Solvent System: A non-polar/polar solvent system, typically hexane and ethyl acetate, is effective. A shallow gradient is often required to achieve good separation between the N-benzyl indole and the C-3 isomer, as they can have very similar Rf values.

    • TLC Visualization: Use a UV lamp to visualize the spots. N-benzyl indole and the starting indole will both be UV active. Staining with permanganate can also be helpful.

  • Crystallization: If the N-benzyl indole is a solid, recrystallization can be a highly effective purification technique to remove minor impurities.[1] Screening various solvents is recommended to find the optimal conditions.[5]

  • Aqueous Workup: A thorough aqueous workup is essential to remove the base and any inorganic salts before attempting chromatography. Washing the combined organic layers with brine helps to remove residual water and can improve the quality of the subsequent chromatographic separation.[5]

References

  • Improving the reaction conditions for the N-benzyl
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Palladium-Catalyzed C3-Benzyl
  • Microwave-assisted synthesis of indole.
  • Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis.
  • Ultrasound assisted synthesis of N-aryl indole under multi-site phase-transfer catalyst. Journal of Medicinal and Chemical Sciences.
  • Technical Support Center: Selective N-Alkyl
  • Application Notes: Benzyltrimethylammonium Chloride-Catalyzed Alkyl

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for indole formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we will address common side reactions encountered during the formylation of indoles using prevalent methods such as the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot and optimize your experimental outcomes.

Introduction to Indole Formylation

The introduction of a formyl group (-CHO) onto the indole nucleus is a cornerstone of synthetic organic chemistry, yielding indole-3-carboxaldehydes that are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1] While seemingly straightforward, the electron-rich nature of the indole ring can lead to a variety of undesired side reactions, complicating product purification and significantly reducing yields.[2] This guide provides a structured, question-and-answer-based approach to tackle these challenges head-on.

I. Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most common and efficient method for the C3-formylation of indoles.[3] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile.[4][5][6]

Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is producing a significant amount of a dark, insoluble tar-like substance. What is causing this polymerization and how can I prevent it?

A1: Root Cause Analysis: Indoles, particularly those with electron-donating substituents, are susceptible to polymerization under the acidic conditions of the Vilsmeier-Haack reaction.[2] The highly electrophilic Vilsmeier reagent can react with the electron-rich indole nucleus in an uncontrolled manner, leading to the formation of polymeric materials. This is often exacerbated by elevated temperatures and prolonged reaction times.

Troubleshooting & Optimization Protocol:

  • Temperature Control is Critical: The formation of the Vilsmeier reagent is exothermic. It is crucial to maintain a low temperature (typically 0-10 °C) during the addition of POCl₃ to DMF.[1] Subsequently, the addition of the indole solution should also be performed at a low temperature before slowly warming to the optimal reaction temperature.[1][2]

  • Minimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of degradation products.

  • Purity of Reagents: Ensure that all reagents, especially DMF, are anhydrous and of high purity. The presence of water can lead to the decomposition of the Vilsmeier reagent and contribute to side reactions.

  • Stoichiometry: Use a slight excess (typically 1.1-1.5 equivalents) of the Vilsmeier reagent. A large excess can promote di-formylation and polymerization.[2]

Q2: I am observing the formation of a di-formylated byproduct. How can I improve the selectivity for mono-formylation?

A2: Mechanistic Insight: Under forcing conditions, such as high temperatures or a large excess of the formylating agent, a second formyl group can be introduced onto the indole ring.[2] While C3 is the most nucleophilic position, other positions on the carbocyclic ring can also be formylated.

Strategies for Enhanced Selectivity:

ParameterRecommendationRationale
Stoichiometry Use 1.1-1.2 equivalents of the Vilsmeier reagent.Minimizes the availability of the electrophile for a second formylation.
Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures provide the activation energy for the less favorable di-formylation.[2]
Reaction Time Monitor the reaction and quench upon completion of mono-formylation.Prolonged reaction times increase the likelihood of subsequent reactions.
Q3: My reaction is yielding the N-formylated indole as a significant byproduct. How can this be avoided?

A3: Understanding the Reactivity: The nitrogen atom of the indole ring possesses a lone pair of electrons and can also act as a nucleophile, leading to N-formylation.[2] While generally less favorable than C3-formylation, it can become a competitive pathway under certain conditions.

Mitigation Strategies:

  • Protecting the Indole Nitrogen: In cases where N-formylation is a persistent issue, protecting the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) prior to formylation can be a viable, albeit longer, strategy. The protecting group can be removed after the formylation step.

  • Reaction Conditions: Careful control of reaction conditions, such as maintaining a low temperature, can often minimize N-formylation.

Visualizing the Vilsmeier-Haack Mechanism

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Indole Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Indole Indole Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde Indole-3-carboxaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O) Reimer_Tiemann_Troubleshooting Start Start: Low Yield of Indole-3-carboxaldehyde Check_Products Analyze Byproducts: - Ring Expansion (Quinoline)? - Dichlorocarbene Adducts? Start->Check_Products Ring_Expansion High Ring Expansion Check_Products->Ring_Expansion Yes Adducts High Adduct Formation Check_Products->Adducts Yes Optimize_Temp Optimize Temperature: Lower temperature to disfavor ring expansion. Ring_Expansion->Optimize_Temp Optimize_Base Optimize Base: Try alternative bases (KOH, K₂CO₃). Ring_Expansion->Optimize_Base Optimize_CHCl3 Optimize Chloroform Addition: Slow, controlled addition. Adducts->Optimize_CHCl3 Optimize_Time Optimize Reaction Time: Monitor and quench promptly. Adducts->Optimize_Time End End: Improved Yield of Desired Product Optimize_Temp->End Optimize_Base->End Optimize_CHCl3->End Optimize_Time->End

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction of indoles.

III. Duff Reaction: Formylation with Hexamethylenetetramine

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid. [7][8]While generally less efficient for indoles compared to the Vilsmeier-Haack reaction, it can be a useful alternative in certain contexts. [2]

Frequently Asked Questions (FAQs)
Q6: My Duff reaction is resulting in a complex mixture of products, including di-formylated species. How can I improve the selectivity?

A6: Controlling Reactivity in the Duff Reaction: The Duff reaction is known to sometimes produce multiple products, including di-formylated indoles. [2][8]The electrophilicity of the iminium ion intermediate generated from HMTA can be high, leading to less selective reactions.

Strategies for Improved Selectivity:

  • Stoichiometry of HMTA: Carefully controlling the stoichiometry of HMTA is crucial. Reducing the amount of HMTA relative to the indole substrate can significantly favor mono-formylation. [9]2. Acid Catalyst: The choice and concentration of the acid catalyst can impact the reaction outcome. A milder acid may reduce the rate of competing side reactions. [9]3. Temperature Management: As with other formylation reactions, maintaining the lowest effective temperature can help to minimize the formation of byproducts. [9]

IV. Alternative and Greener Formylation Methods

In recent years, several alternative and more environmentally benign methods for indole formylation have been developed to address the limitations of classical approaches. [10][11]

Q7: Are there any milder, more environmentally friendly alternatives to the classical formylation methods?

A7: Emerging Greener Alternatives:

  • Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles using formaldehyde and aqueous ammonia with air as the oxidant has been reported. This method avoids hazardous reagents like POCl₃. [12]* Boron-Catalyzed Formylation: A practical and scalable approach using trimethyl orthoformate as the formylating agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst has been developed. This method often proceeds rapidly at ambient temperatures. [10][11]* Visible-Light-Mediated Formylation: Eosin Y can catalyze the C3-formylation of indoles using tetramethylethylenediamine (TMEDA) as a carbon source and air as an oxidant under visible light, offering a mild and green alternative. [13]

V. Summary of Troubleshooting Strategies

IssuePotential Cause(s)Suggested Solution(s)Applicable Reaction(s)
Polymerization/Tar Formation Acidic conditions, high temperature, prolonged reaction time.Control temperature carefully, minimize reaction time, use pure reagents. [2]Vilsmeier-Haack
Di-formylation Excess formylating agent, high temperature.Adjust stoichiometry, lower reaction temperature. [2]Vilsmeier-Haack, Duff
N-Formylation Nucleophilic attack by indole nitrogen.Protect the indole nitrogen, optimize reaction conditions. [2]Vilsmeier-Haack
Ring Expansion Carbene insertion into C2-C3 bond.Control temperature, experiment with different bases. [2]Reimer-Tiemann
Dichlorocarbene Adducts Carbene addition to double bonds.Slow addition of chloroform, minimize reaction time. [2]Reimer-Tiemann
Low Selectivity Highly reactive electrophile.Control stoichiometry of formylating agent, use a milder acid catalyst. [9]Duff

References

  • Fujisawa, H., et al. (2004). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (14), 2165-2173. Retrieved from [Link]

  • Panda, S., et al. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science, 20(10), 573-578. Retrieved from [Link]

  • Thomson, J. (2011). Indole annulation or indole ring-opening. Chemical Science Blog. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]

  • Panda, S., et al. (2018). Ring-Opening of Indoles: An Unconventional Route for the Transformation of Indoles to 1 H-Pyrazoles Using Lewis Acid. ACS Combinatorial Science, 20(10), 573–578. Retrieved from [Link]

  • Wu, W., & Su, W. (n.d.). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Scilit. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube. Retrieved from [Link]

  • Sun, A. X., et al. (2011). Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. Chemical Science, 2(12), 2441-2445. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Wang, C., et al. (2019). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. New Journal of Chemistry, 43(3), 1361-1365. Retrieved from [Link]

  • Tuengpanya, S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]

  • Tuengpanya, S., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. Retrieved from [Link]

  • ResearchGate. (2025). New Opportunities with the Duff Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 1H NMR of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-6CHO-2FB Status: Active Technician Level: Senior Application Scientist

Executive Summary & Molecule Logic

This guide addresses the specific spectral challenges of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde . This molecule combines an electron-deficient indole core with a fluorinated benzyl group, creating a complex aromatic region and unique coupling patterns.

The Core Challenge: Users frequently misinterpret the fluorine coupling (


)  as impurities and struggle to distinguish the indole protons  from the benzyl protons  due to overlap.
Troubleshooting Logic Flow

Use this decision tree to diagnose your spectral issue immediately.

TroubleshootingFlow Start Start: Analyze Spectrum CheckCHO Is the Aldehyde (-CHO) peak visible at ~10.0 ppm? Start->CheckCHO CheckOxidation Check for Oxidation: Look for broad -COOH at 11-13 ppm CheckCHO->CheckOxidation No CheckMethylene Is the Methylene (-CH2-) peak at ~5.5 ppm split? CheckCHO->CheckMethylene Yes ExplainCoupling Normal 19F Coupling: Expect broadened singlet or fine doublet CheckMethylene->ExplainCoupling Yes (Fine Splitting) CheckAromatic Aromatic Region: Are peaks overlapping? CheckMethylene->CheckAromatic No (Singlet) SolventSwitch Action: Switch Solvent (DMSO-d6 <-> CDCl3) to resolve overlap CheckAromatic->SolventSwitch Yes

Caption: Diagnostic logic flow for identifying spectral anomalies in fluorinated indole aldehydes.

Critical Signal Verification (The "Anchor" Peaks)

Before analyzing the complex aromatic region, confirm the identity of the scaffold using these three anchor points.

Q1: The aldehyde peak is present, but it looks split. Is this an impurity?

Answer: Likely not. The aldehyde proton (-CHO) appears as a distinct singlet around 9.9 – 10.1 ppm .

  • Mechanism: While typically a singlet, it can exhibit a small long-range coupling (

    
     Hz) to the indole H5 proton.
    
  • Diagnostic: If the splitting is >2 Hz, suspect an impurity. If it is a fine splitting (<1 Hz), it is intrinsic to the molecule.

  • Stability Warning: If this peak is small or missing, and a broad hump appears >11 ppm, your sample has oxidized to 1-(2-fluorobenzyl)-1H-indole-6-carboxylic acid [1].

Q2: The methylene (-CH2-) peak at 5.4 ppm is not a clean singlet. Why?

Answer: This is the Fluorine Effect . The methylene protons are located 4 bonds away from the fluorine atom on the benzyl ring (


).
  • Expectation: A singlet or a broadened singlet at 5.40 – 5.60 ppm (depending on solvent).

  • The Physics: The coupling constant

    
     is typically small (0–2 Hz). On a 300 MHz instrument, this looks like a fat singlet. On a 600 MHz instrument, you may resolve a fine doublet.[1][2]
    
  • Validation: If you suspect an impurity, run a

    
     decoupled experiment . If the peak sharpens into a perfect singlet, the "impurity" was just fluorine coupling [2].
    

The Aromatic Region Deconvolution

The region between 7.0 – 8.3 ppm contains 9 protons (5 Indole + 4 Benzyl). This is the most difficult region to interpret.

Q3: How do I distinguish the Indole protons from the Benzyl protons?

Use the Coupling Constant Hierarchy to separate them.

The Indole Protons (Core Scaffold)
  • H7 (The Sentinel): This proton is ortho to the aldehyde and meta to the nitrogen. It appears as a singlet (or fine doublet) furthest downfield (approx 8.0 – 8.3 ppm ) because it is deshielded by the carbonyl group.

  • H4 & H5: These form an AB system (two doublets) with a large ortho coupling (

    
     Hz). H4 is usually further downfield than H5.
    
  • H2 & H3: H2 is often a doublet or doublet-of-doublets near 7.4-7.6 ppm. H3 is typically upfield (6.5-6.7 ppm), but the 6-CHO substitution may shift these.

The Benzyl Protons (The Fluorine Splitting)

The 2-fluorobenzyl ring protons will exhibit complex splitting due to large


 coupling constants [3].
  • H3' (Benzyl): The proton ortho to the fluorine. Expect a multiplet (triplet-like) due to coupling with F (

    
     Hz) and H4' (
    
    
    
    ).
  • H6' (Benzyl): The proton ortho to the methylene linker. It often appears as a triplet or multiplet around 7.1-7.3 ppm.

Summary Table: Expected Chemical Shifts

Proton AssignmentApprox Shift (DMSO-d6)MultiplicityCoupling Source
-CHO (Aldehyde) 10.0 ppm SingletAnchor Peak
H7 (Indole) 8.1 - 8.3 ppm Singlet (d)Deshielded by C=O
H4 (Indole) 7.9 - 8.0 ppm Doublet

(~8 Hz)
H5 (Indole) 7.7 - 7.8 ppm Doublet

(~8 Hz)
H2 (Indole) 7.5 - 7.6 ppm Doublet (d)

Benzyl Aromatics 7.0 - 7.4 ppm Complex Overlapping

+

H3 (Indole) 6.6 - 6.8 ppm Doublet (d)

-CH2- (Methylene) 5.4 - 5.6 ppm Broad Singlet

(< 2 Hz)

Experimental Protocols

Standard Purity Check Protocol
  • Solvent: DMSO-d6 is recommended over CDCl3.

    • Reason: Indole aldehydes are polar. DMSO minimizes aggregation and provides sharper peaks for the aldehyde proton.

  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Acquisition: 16 scans minimum.

  • Processing: Use 0.3 Hz line broadening (LB) to smooth the fluorine splitting noise in the aromatic region.

The "D2O Shake" (Impurity Elimination)

Since this molecule has no exchangeable protons (the Indole N-H is substituted with benzyl), adding D2O should NOT cause any peaks to disappear.

  • Test: Add 1 drop D2O to the NMR tube and shake.

  • Result: If a peak disappears, it was an impurity (water, residual acid, or unreacted indole starting material). If the aldehyde peak disappears, your sample is reacting (forming hydrate/gem-diol), which is rare in DMSO but possible.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Indole-3-carboxaldehyde derivatives. (General oxidation patterns of indole aldehydes). Link

  • Reich, H. J. WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison. (Authoritative source for J-coupling values). Link

  • Alfa Chemistry. 19F Coupling Constants Table. (Reference for 2-fluorobenzyl splitting patterns). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 1H-Indole-6-carbaldehyde Compound Summary. (Base scaffold data).[3][4][5] Link

Sources

Indole Reactivity Control Center: Preventing Dimerization & Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #IND-001: Reactivity Modulation

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

The Core Issue: The "C3-Plenipotentiary" Problem

Indole is an electron-rich heterocycle, often referred to as "pi-excessive." The fundamental cause of dimerization (and subsequent polymerization/tar formation) is the high nucleophilicity of the C3 position.

In the presence of acids (Brønsted or Lewis) or oxidants, the indole ring does not behave like a simple benzene derivative. Instead, it acts as an enamine. Protonation or activation occurs at C3, breaking aromaticity and generating a highly electrophilic iminium ion (indolium cation). This cation is immediately attacked by a remaining neutral indole molecule, leading to 2,2'-dimers, 3,3'-dimers, or oligomers.

Mechanism of Failure (Dimerization Pathway)

To solve the problem, you must first visualize the enemy. The diagram below illustrates the kinetic pathway that competes with your desired reaction.

IndoleDimerization Indole Neutral Indole (Nucleophile) C3_Cat C3-Protonated Indolium (Electrophile) Indole->C3_Cat Protonation/Activation (Fast & Reversible) Dimer Indole Dimer (Side Product) Indole->Dimer Nucleophilic Attack Product Desired C3-Functionalized Product Indole->Product Reaction with Target E+ (Must outcompete dimerization) Acid Acid Catalyst (H+ or LA) Acid->C3_Cat C3_Cat->Dimer Attack by Neutral Indole (If [Indole] is high) Electrophile Target Electrophile (E+) Electrophile->Product

Figure 1: The competitive landscape between desired functionalization and acid-catalyzed dimerization.

Strategic Solutions & Troubleshooting

The following strategies are ranked by efficacy and ease of implementation.

Strategy A: Electronic Deactivation (N-Protection)

The Gold Standard. By attaching an Electron-Withdrawing Group (EWG) to the nitrogen (N1), you reduce the electron density of the pyrrole ring. This lowers the nucleophilicity of C3, making the indole less prone to self-attack while still allowing reaction with strong electrophiles.

Protective GroupStabilityDeactivation PowerRemoval Condition
Tosyl (Ts) HighVery StrongStrong Base (NaOH/MeOH) or Mg/MeOH
Boc MediumStrongAcid (TFA) or Thermal
Acetyl (Ac) LowModerateMild Base (K2CO3/MeOH)
Triazolinedione SpecialHigh (C2-C3 clamp)Heat (Retro-Ene) [1]
Strategy B: Kinetic Control (Concentration Management)

If you cannot protect the nitrogen (e.g., late-stage functionalization), you must manipulate the kinetics.

  • Inverse Addition: Do NOT add the electrophile to the indole. Add the indole slowly to the electrophile.

  • The Logic: This keeps the concentration of neutral indole (nucleophile) low relative to the electrophile, statistically favoring the Indole-Electrophile collision over the Indole-Indolium collision.

Strategy C: Catalyst Selection (The "Soft" Approach)

Avoid harsh mineral acids (H2SO4, HCl). Use "softer" Lewis acids that activate the electrophile but are less likely to protonate the indole C3 position.

  • Recommended: Scandium(III) Triflate [Sc(OTf)3], Indium(III) Triflate [In(OTf)3], or Copper(II) catalysts [2, 3].

Experimental Protocols

Protocol 1: N-Tosylation for Complete Deactivation

Use this when your reaction conditions are highly acidic or oxidative.

Reagents: Indole (1.0 equiv), p-Toluenesulfonyl chloride (TsCl, 1.2 equiv), NaH (60% dispersion, 1.5 equiv), DMF (anhydrous).

  • Setup: Flame-dry a round-bottom flask under N2 atmosphere.

  • Deprotonation: Dissolve indole in DMF (0.5 M). Cool to 0°C. Add NaH portion-wise. (Caution: H2 gas evolution). Stir for 30 min at 0°C until gas evolution ceases.

    • Checkpoint: Solution usually turns from colorless to light pink/brown.

  • Protection: Add TsCl (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 3-4 hours.

  • Workup: Quench with water. The product often precipitates. Filter or extract with EtOAc.[1][2]

  • Validation: NMR will show the disappearance of the broad N-H singlet (~8-9 ppm) and appearance of Ts aromatic doublets.

Protocol 2: Sc(OTf)3-Catalyzed C3-Alkylation (Dimer-Free)

Use this for direct functionalization of unprotected indoles.

Reagents: Indole (1.0 equiv), Electrophile (e.g., alpha-keto ester, 1.1 equiv), Sc(OTf)3 (5-10 mol%), DCM or MeCN.

  • Mixture: Combine Electrophile and Sc(OTf)3 in solvent. Stir for 10 min to pre-complex (activate) the electrophile.

  • Addition: Add Indole.

    • Critical Step: If the reaction is known to be fast, add indole in one portion. If slow/prone to dimerization, add indole as a solution over 1 hour via syringe pump.

  • Monitoring: TLC usually shows clean conversion. Sc(OTf)3 acts as a Lewis acid to activate the electrophile rather than protonating the indole, minimizing the "Indolium" pathway shown in Figure 1 [2].

Troubleshooting Decision Tree

Follow this logic flow to diagnose persistent polymerization issues.

Troubleshooting Start Problem: Reaction turns black/tarry (Polymerization) IsAcidic Is the reaction media acidic (pH < 4 or Lewis Acid)? Start->IsAcidic IsProtected Is Nitrogen protected (Boc/Ts)? IsAcidic->IsProtected Yes IsOxidative Is it an oxidation reaction? IsAcidic->IsOxidative No Action1 SOLUTION: Switch to N-Tosyl or N-Boc indole to deactivate ring. IsProtected->Action1 No Action3 SOLUTION: Switch catalyst. Try Sc(OTf)3 or In(OTf)3 instead of BF3/AlCl3. IsProtected->Action3 Yes (Still failing) Action2 SOLUTION: Use Inverse Addition. Add Indole to Acid/Electrophile slowly. IsOxidative->Action2 No (Neutral conditions) Action4 SOLUTION: Oxidative Dimerization (2,2'). Block C2 or use radical scavenger. IsOxidative->Action4 Yes

Figure 2: Diagnostic workflow for resolving indole instability.

Frequently Asked Questions (FAQs)

Q: Why does my indole reaction turn black immediately? A: This is the characteristic "indole tar" formation. It indicates rapid acid-catalyzed polymerization. Even trace acid (e.g., from unneutralized CDCl3 or old electrophiles) can trigger this. Always use fresh reagents and consider adding a mild base (e.g., 2,6-lutidine) if the mechanism allows.

Q: Can I use N-Benzyl protection to prevent dimerization? A: N-Benzyl is an electron-donating (or weakly neutral) group. It does not significantly deactivate the ring electronically. While it provides steric bulk, it is often insufficient to prevent acid-catalyzed dimerization. Use N-Tosyl or N-Boc for electronic deactivation.

Q: I need to perform a Friedel-Crafts reaction, but N-Tosylation deactivates the ring too much. What now? A: This is the "reactivity-stability" trade-off.

  • Try N-Acetyl : It is less deactivating than Tosyl but more stable than free indole.

  • Use Zinc Triflate [Zn(OTf)2] : It is a mild Lewis acid that can catalyze Friedel-Crafts on sensitive substrates without causing massive polymerization [3].

Q: How do I remove the Tosyl group afterwards? A: Reflux with Mg turnings in Methanol (mild) or use KOH in EtOH/H2O (standard). Note that strong base deprotection is generally high-yielding for indoles.

References

  • Baran, P. S., et al. (2003). "The First Method for Protection-Deprotection of the Indole 2,3-pi Bond."[3] Journal of the American Chemical Society.

  • Bandini, M., & Eichholzer, A. (2009).[4] "Catalytic functionalization of indoles in a new dimension." Angewandte Chemie International Edition.

  • Davies, H. M. L., et al. (2009). "Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack." Journal of Organic Chemistry.

  • Kapur, M., et al. (2021).[5] "Transition metal-catalyzed C–H functionalizations of indoles." New Journal of Chemistry.

Sources

Introduction: The Shift from Stoichiometric to Catalytic/Green

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic & Green Vilsmeier-Haack Formylation of Indoles

Status: Operational Subject: Optimization, Troubleshooting, and Green Protocols for Indole-3-Carboxaldehyde Synthesis Version: 2.4 (Current Best Practices)

The classical Vilsmeier-Haack (VH) reaction, while reliable, suffers from poor atom economy and the generation of toxic phosphorus waste (POCl₃/POBr₃). For modern drug development, optimization focuses on two distinct pathways:

  • Green Process Optimization: Replacing POCl₃ with solid, less corrosive electrophile generators like Trichlorotriazine (TCT/Cyanuric Chloride) .

  • True Catalytic Methodology: Utilizing P(III)/P(V) redox catalysis or Lewis Acid activation to regenerate the active Vilsmeier species in situ, significantly reducing waste.

This guide covers both approaches, prioritizing the TCT method for robustness in scale-up and the Phosphorus-Catalysis method for high-tech atom economy.

Module 1: The Chemistry & Mechanism[1][2][3][4][5][6][7][8][9][10]

To troubleshoot, one must understand the failure points. The reaction proceeds via the formation of an electrophilic Chloroiminium Ion (The Vilsmeier Reagent).[1][2][3]

Key Mechanistic Steps:

  • Activation: The oxygen of the amide (DMF) attacks the electrophile (POCl₃, TCT, or Catalytic P-species).

  • Formation: Loss of the leaving group generates the reactive Chloroiminium salt.

  • Substitution: The electron-rich Indole C3 attacks the iminium carbon.

  • Hydrolysis (Critical): The resulting iminium intermediate is stable; it must be hydrolyzed (usually with base/heat) to reveal the aldehyde.

Visualizing the Pathway

VilsmeierMechanism cluster_failures Common Failure Points DMF DMF (Amide) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation Activator Activator (TCT or Cat. P-Species) Activator->VR Intermediate Iminium Salt (Stable Intermediate) VR->Intermediate Electrophilic Attack (C3) Indole Indole Substrate Indole->Intermediate Product Indole-3-Carboxaldehyde Intermediate->Product Mandatory Hydrolysis Hydrolysis Hydrolysis (H2O / Base / Heat)

Caption: The Vilsmeier-Haack pathway. Note that the "Intermediate" is stable and requires active hydrolysis to yield the product.

Module 2: Optimized Protocols

Protocol A: TCT-Mediated "Green" Vilsmeier-Haack

Best for: Scalability, ease of handling, avoiding corrosive POCl₃.

The Logic: TCT (Cyanuric Chloride) is a solid, stable reagent. It reacts with DMF to form the Vilsmeier reagent. 1 mole of TCT can theoretically activate 2-3 moles of DMF, but 1:1 stoichiometry is standard for optimization.

Step-by-Step Workflow:

  • Reagent Prep: Dissolve TCT (1.0 equiv) in anhydrous DMF (5-10 equiv) at 0°C.

    • Checkpoint: A white precipitate (the Vilsmeier complex) should form. Stir for 20-30 mins at 25°C.

  • Substrate Addition: Add Indole (1.0 equiv) dissolved in minimal DMF dropwise to the mixture at 0°C.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC.[2]

    • Note: The spot on TLC is the iminium salt, not the aldehyde. It may streak.

  • Hydrolysis (Crucial): Pour reaction mixture into crushed ice/saturated NaOAc or 2M NaOH. Stir vigorously.

    • Optimization: If precipitation is slow, heat the aqueous mixture to 50°C for 15 mins.

Protocol B: Catalytic P(III)/P(V) Redox Formylation

Best for: High atom economy, late-stage functionalization, deuteration. Reference: Org.[4] Synth. 2024, 101, 21-33; J. Org. Chem. 2022, 87, 15539.[5]

The Logic: Uses a phospholene oxide catalyst that is continuously reduced by a silane and re-oxidized by a halogen source to activate DMF.

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox or under Ar, combine Indole (1.0 equiv) , DMF (1.3 equiv) , and Catalyst (3-methyl-1-phenyl-2-phospholene 1-oxide, 15 mol%) .

  • Activators: Add PhSiH₃ (1.5 equiv) (Reductant) and Diethyl Bromomalonate (DEBM, 1.2 equiv) (Oxidant/Halogen source).

  • Solvent: Use anhydrous MeCN (0.25 M) .

  • Reaction: Stir at RT for 4-12 hours.

  • Workup: Quench with 2M NaOH. Extract with EtOAc.[3]

Module 3: Troubleshooting & FAQs

Category 1: Reaction Failure (No Conversion)

Q: I see no product on TLC, just starting material. Is the reagent bad?

  • A: The Vilsmeier reagent is highly moisture-sensitive.[2]

    • Test: Add a drop of the prepared Vilsmeier reagent (DMF+TCT/POCl₃) to water. It should react violently/fizz. If not, your activator is hydrolyzed.[1]

    • Fix: Ensure DMF is anhydrous (<50 ppm H₂O). Dry TCT or distill POCl₃ before use.

Q: The reaction turns dark/black, but yield is low.

  • A: This indicates polymerization or decomposition, often due to high temperature during the addition phase.

    • Fix: The formation of the Vilsmeier reagent is exothermic.[2][3] Maintain 0°C strictly during the mixing of DMF and the activator.

Category 2: Intermediate Trapping (The "Missing Product" Syndrome)

Q: TLC shows consumption of Indole, but after column, I isolated a polar, streaky solid, not the aldehyde.

  • A: You likely isolated the Iminium Salt , not the aldehyde. The hydrolysis step was insufficient.

    • The Science: The C=N⁺ bond is strong. Simple water addition at neutral pH might not hydrolyze it completely, especially for electron-deficient indoles.

    • Fix: Increase the pH of the quench to 9-10 (using NaOH or K₂CO₃) and warm the biphasic mixture to 40-50°C for 30 minutes before extraction.

Category 3: Selectivity Issues

Q: I am observing N-formylation (N1) instead of C3-formylation.

  • A: While rare for indoles (C3 is much more nucleophilic), N1 attack occurs if:

    • Base is present: Deprotonation of N-H makes N1 highly nucleophilic.

    • C3 is blocked: If C3 has a substituent, reaction moves to N1 or C2.

    • Fix: Ensure the reaction is neutral/acidic (standard VH conditions are acidic). Do not add bases like TEA or Pyridine.

Module 4: Data & Optimization Matrix

Comparison of Methods
FeatureStandard (POCl₃)Green (TCT)Catalytic (P-Redox)
Atom Economy Low (PO₄ waste)Medium (Solid waste)High
Toxicity High (Corrosive)Low (Solid)Low
Moisture Sensitivity HighModerateHigh
Scalability GoodExcellent Low/Research Scale
Reaction Time 1-3 h2-4 h4-12 h
Troubleshooting Flowchart

Troubleshooting Start Issue: Low Yield / No Product CheckTLC Check TLC of Rxn Mixture Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes New_Spot New Polar Spot Visible CheckTLC->New_Spot Yes Moisture Check Reagent Activity (Moisture in DMF?) SM_Remains->Moisture Temp Check Temperature (Was addition too hot?) SM_Remains->Temp Hydrolysis Problem: Incomplete Hydrolysis Fix: Increase pH & Heat during workup New_Spot->Hydrolysis Isolated wrong solid?

Caption: Diagnostic workflow for Vilsmeier-Haack failures. Most "failures" are actually incomplete hydrolysis steps.

References

  • Blotny, G. (2003). "A new, mild and active Vilsmeier–Haack reagent: the complex of cyanuric chloride with dimethylformamide." Tetrahedron Letters, 44(21), 4099-4101. Link

  • Wang, Y., et al. (2022). "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles." The Journal of Organic Chemistry, 87(22), 15539–15546.[5] Link[5]

  • Luo, Q., et al. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 101, 21-33.[4] Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[6] "The Vilsmeier–Haack Reaction."[1][7][2][8][6][5][4][3] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

Validation & Comparative

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde vs 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde , focusing on their synthetic utility, physicochemical properties, and medicinal chemistry applications.

Executive Summary

In the development of indole-based therapeutics (e.g., sGC stimulators, tubulin inhibitors, and antiviral agents), the N-1 substitution pattern is a critical determinant of metabolic stability and binding affinity.

  • 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde (Para-F): The "Workhorse." It is the preferred isomer for optimizing metabolic stability. The para-fluorine atom effectively blocks CYP450-mediated hydroxylation at the most reactive site of the benzyl ring while exerting a strong electronic withdrawal (

    
    ) that modulates the indole's acidity.
    
  • 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (Ortho-F): The "Conformational Probe." This isomer is utilized to restrict the rotational freedom of the benzyl group via steric hindrance and electrostatic repulsion. It is often employed to test the spatial tolerance of a binding pocket or to improve oral bioavailability by disrupting crystal packing energy.

Physicochemical & Structural Profile

The following table contrasts the key properties of both isomers. While their molecular weights are identical, their electronic and steric profiles diverge significantly.

Feature1-(2-Fluorobenzyl) Isomer 1-(4-Fluorobenzyl) Isomer
CAS Number 944893-43-01196-70-9 (Generic Core) / Verify specific deriv.
Molecular Formula C

H

FNO
C

H

FNO
Molecular Weight 253.27 g/mol 253.27 g/mol
Electronic Effect Inductive ($ -I $), Field Effect dominantInductive ($ -I

+R $)
Hammett Constant (

)

(varies, steric dependent)

(Net withdrawing)
Metabolic Liability Para-position is open to oxidation.Para-position is blocked (Metabolic Shield).
Conformation Twisted benzyl ring (Steric clash with H-2/H-7).Freely rotating benzyl group.
Predicted LogP ~3.8 - 4.1~3.8 - 4.1

Medicinal Chemistry Analysis

A. Metabolic Stability (The "Para-Block" Effect)

The 4-fluorobenzyl motif is a classic medicinal chemistry strategy. The para-position of a benzyl ring is the primary site for Phase I metabolism (aromatic hydroxylation) by Cytochrome P450 enzymes.

  • Mechanism: Replacing the C-H bond with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol for C-H) renders the site resistant to oxidative attack.

  • Application: If your lead compound suffers from rapid clearance, switching from the 2-F to the 4-F isomer is the standard optimization step.

B. Steric & Conformational Control

The 2-fluorobenzyl group introduces steric bulk at the ortho position.

  • Impact: This forces the benzyl ring to twist out of coplanarity with the indole scaffold to minimize repulsion between the fluorine atom and the indole C2-H or C7-H.

  • Utility: This "pre-organized" conformation can lower the entropic penalty of binding if the protein pocket requires a twisted geometry. Conversely, it can abolish activity if the pocket is narrow and flat.

Synthetic Workflow

Both compounds are synthesized via the N-alkylation of indole-6-carbaldehyde. The protocol below is a robust, self-validating system suitable for gram-scale preparation.

Reagents & Materials
  • Substrate: 1H-Indole-6-carbaldehyde (CAS: 1196-70-9).

  • Electrophiles: 2-Fluorobenzyl bromide (for 2-F ) or 4-Fluorobenzyl bromide (for 4-F ).

  • Base: Cesium Carbonate (Cs

    
    CO
    
    
    
    ) or Potassium Carbonate (K
    
    
    CO
    
    
    ).
  • Solvent: DMF (Anhydrous) or Acetonitrile.

Step-by-Step Protocol
  • Activation: Charge a round-bottom flask with 1H-indole-6-carbaldehyde (1.0 equiv) and anhydrous DMF (0.1 M concentration). Add Cs

    
    CO
    
    
    
    (1.5 equiv). Stir at room temperature for 30 minutes. Observation: The suspension may darken slightly as the indolyl anion forms.
  • Alkylation: Dropwise add the appropriate Fluorobenzyl bromide (1.1 equiv).

  • Reaction: Heat the mixture to 60°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: The N-H source spot (more polar) should disappear, replaced by a faster-moving fluorescent spot (Product).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with EtOAc (3x), wash with brine (to remove DMF), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    
Analytical Check (1H NMR)
  • Aldehyde Proton: Look for a singlet at ~10.0 ppm.

  • N-CH2: The benzylic methylene usually appears as a singlet around 5.4–5.5 ppm.

    • Note: In the 2-F isomer , this peak may appear as a doublet or show broadening due to coupling with the ortho-fluorine (

      
      ).
      

Visualizing the SAR Logic

The following diagram illustrates the decision-making process when choosing between these two isomers in a drug discovery campaign.

G Start Indole-6-Carbaldehyde Scaffold Decision Optimization Goal? Start->Decision Route_Metab Improve Metabolic Stability (Block P450) Decision->Route_Metab High Clearance? Route_Conf Probe Binding Pocket (Steric Constraint) Decision->Route_Conf Flat SAR? Prod_4F 1-(4-fluorobenzyl)-... (Para-F Isomer) Route_Metab->Prod_4F Prod_2F 1-(2-fluorobenzyl)-... (Ortho-F Isomer) Route_Conf->Prod_2F Outcome_4F Result: Blocked para-hydroxylation Lower Clearance Prod_4F->Outcome_4F Outcome_2F Result: Twisted Conformation Altered Solubility/Packing Prod_2F->Outcome_2F

Figure 1: Strategic selection flowchart for 2-F vs 4-F substitution in indole-based drug design.

References

  • PubChem Compound Summary. 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Accessed 2025.[1][2][3] Link

  • BenchChem Application Note. Biological Activity of Indole-Carbaldehyde Derivatives. Discusses the antimicrobial and anticancer potential of N-benzyl indole aldehydes. Link

  • Al-Wahaibi, L.H., et al. (2023). "Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities." Molecules, 28(9), 3778. (Demonstrates the anticancer efficacy of N-benzyl indole derivatives). Link

  • Combi-Blocks Product Data. 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. Analytical data and physical properties.[3][4][5][6] Link

Sources

Comparative Guide: Biological Activity of Fluorobenzylated Indole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

ortho-F vs. meta-F vs. para-F Benzyl Substitutions

Executive Summary

The indole scaffold remains a "privileged structure" in drug discovery due to its ability to mimic peptide backbones and bind reversibly to diverse enzymes.[1] However, the optimization of indole-based leads often hinges on the precise decoration of the core ring. Fluorobenzylation —the addition of a fluorine-substituted benzyl group—is a critical strategy to modulate lipophilicity (


), metabolic stability, and electronic affinity.

This guide objectively compares the biological performance of N-(fluorobenzyl)indole isomers , specifically analyzing how the positional isomerism of the fluorine atom (ortho, meta, or para) dictates therapeutic efficacy in anticancer, neuroprotective, and anti-inflammatory applications.

Scientific Rationale: The "Fluorine Effect" in Indoles

Before comparing isomers, it is crucial to understand the causality behind fluorobenzylation.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolically labile sites (typically the para position) blocks cytochrome P450 oxidation, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: Fluorine substitution increases lipophilicity, facilitating membrane permeability and blood-brain barrier (BBB) crossing—essential for the CNS targets discussed below.

  • Electronic Tuning: Fluorine is highly electronegative. Its position alters the electron density of the benzyl ring, affecting

    
     stacking interactions with target protein aromatic residues (e.g., Phenylalanine or Tryptophan in the binding pocket).
    

Comparative Biological Analysis

Isomer A: para-Fluorobenzyl (4-F) Indoles

Primary Utility: Cytotoxicity & Metabolic Stability Mechanism: Microtubule Destabilization & COX-2 Inhibition

The para-isomer is frequently the starting point for anticancer optimization. Research indicates that p-fluorobenzyl derivatives often exhibit superior cytotoxicity against solid tumors (MCF-7, A549) compared to their non-fluorinated counterparts.

  • Performance: In studies of N-(4-fluorobenzyl)-1H-indole-2-carbohydrazides, the para-fluoro substitution maintained high potency against breast cancer cells (MCF-7). The 4-F position effectively blocks metabolic hydroxylation at the most accessible site of the benzyl ring.

  • Anti-Inflammatory Action: In COX-2 inhibitors, p-fluorobenzyl indoles (and their p-chloro analogs) show high selectivity. The 4-position extends into the hydrophobic channel of the COX-2 enzyme, where the fluorine atom interacts favorably with non-polar residues.

Isomer B: meta-Fluorobenzyl (3-F) Indoles

Primary Utility: Enzyme Inhibition (Aromatase) Mechanism: Electronic Interaction with Heme/Active Sites

The meta-isomer is often preferred when the target pocket requires a specific electronic geometry rather than just bulk tolerance.

  • Performance: In the development of aromatase inhibitors (for hormone-dependent breast cancer), 1-(3-fluorobenzyl)-3-(imidazolylmethyl)indole derivatives demonstrated potent IC

    
     values (~0.05 µM).
    
  • Why meta? The meta-fluorine creates a dipole that can align with polar regions of the enzyme pocket without the steric clash that an ortho substituent might cause, or the metabolic blocking focus of the para position.

Isomer C: ortho-Fluorobenzyl (2-F) Indoles

Primary Utility: CNS Targets & Steric Locking Mechanism: Acetylcholinesterase (AChE) Inhibition

The ortho-isomer introduces significant steric bulk near the methylene bridge. This "ortho effect" can lock the benzyl ring into a specific conformation relative to the indole core, which is critical for fitting into restricted binding pockets.

  • Performance: In Donepezil-like indole derivatives, the 1-(2-(4-(2-fluorobenzyl)piperazin-1-yl)acetyl)indoline-2,3-dione analog was identified as the most potent AChE inhibitor.[2]

  • Causality: The ortho-fluorine likely forces a twisted conformation that perfectly complements the peripheral anionic site (PAS) of the AChE enzyme, a feature less accessible to the flatter para-isomers.

Quantitative Performance Data

The following table synthesizes data from distinct medicinal chemistry campaigns to illustrate the "Isomer Preference" by target.

Target ApplicationPreferred IsomerCompound ClassKey Metric (IC

/Ki)
Mechanistic Advantage
Breast Cancer (MCF-7) para-F (4-F)Indole-2-carbohydrazideIC

< 5 µM
Metabolic stability; Hydrophobic pocket filling.
Aromatase Inhibition meta-F (3-F)3-(Imidazolylmethyl)indoleIC

~ 0.052 µM
Electronic compatibility with heme-binding domain.
Alzheimer's (AChE) ortho-F (2-F)Indoline-2,3-dione (Isatin)High Potency (Ki < 0.1 µM)Steric "locking" for Peripheral Anionic Site binding.
COX-2 Inhibition para-F (4-F)Sulfonyl-phenyl indoleIC

~ 0.17 µM
Deep penetration into hydrophobic COX channel.

Visual Analysis: Structure-Activity Relationship (SAR)[3]

The following diagram visualizes the decision logic for selecting a fluorobenzyl isomer based on the desired biological target.

SAR_Logic Core Indole Scaffold Target Target Selection Core->Target Ortho Ortho-F (2-F) Steric Constraint Target->Ortho High Steric Demand Meta Meta-F (3-F) Electronic Tuning Target->Meta Electronic Specificity Para Para-F (4-F) Metabolic Shield Target->Para Metabolic Stability App_CNS CNS / AChE (Restricted Pockets) Ortho->App_CNS App_Enz Enzymes / Aromatase (Dipole Alignment) Meta->App_Enz App_Onc Oncology / COX-2 (Half-life Extension) Para->App_Onc

Figure 1: Decision matrix for fluorobenzyl isomer selection based on therapeutic target.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and evaluation of these derivatives.

Protocol A: General Synthesis of N-Fluorobenzyl Indoles

This protocol is valid for o-, m-, and p- isomers.

Reagents: 1H-Indole derivative (1.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Fluorobenzyl chloride (o-, m-, or p- isomer, 1.1 eq), DMF (anhydrous).

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the indole derivative in anhydrous DMF (5 mL/mmol). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Stir at 0°C for 30 minutes until H

    
     evolution ceases. The solution will typically turn yellow/orange, indicating the formation of the indolyl anion.
    
  • Alkylation: Add the specific fluorobenzyl chloride dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Work-up: Quench with ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Compare IC


 of isomers against MCF-7 cells.
  • Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO

    
    .
    
  • Treatment: Dissolve test compounds (o-F, m-F, p-F isomers) in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO < 0.1%).

  • Controls:

    • Positive: Doxorubicin (Standard).[3]

    • Negative: 0.1% DMSO vehicle.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 1H-Indole Step1 1. Dissolve in DMF (0°C) 2. Add NaH (Base) Start->Step1 Inter Intermediate: Indolyl Anion Step1->Inter Deprotonation Step2 Add Fluorobenzyl Chloride (Ortho, Meta, or Para) Inter->Step2 Nucleophilic Attack Step3 Stir RT (2-4h) TLC Monitoring Step2->Step3 Finish Product: N-Fluorobenzyl Indole Step3->Finish Workup & Purification

Figure 2: General synthetic pathway for N-fluorobenzylation of indoles.

References

  • Anticancer (Indole-2-carbohydrazide)

    • Title: A Facile Synthesis and Molecular Characterization of Certain New Anti-Prolifer
    • Source: MDPI (Molecules 2023).
    • Link:[Link]

  • Aromatase Inhibition (Meta-F preference)

    • Title: Synthesis and biological evaluation of 3-(azolylmethyl)-1H-indoles and 3-(α-azolylbenzyl)
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • Link:[Link]

  • AChE Inhibition (Ortho-F preference)

    • Title: Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors.
    • Source: Molecules (2012).[2]

    • Link:[Link]

  • COX-2 Inhibition (Para-F/Cl preference)

    • Title: Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity.
    • Source: Journal of Applied Pharmaceutical Science (2018).
    • Link:[Link]

Sources

validation of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde purity by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 1-(2-Fluorobenzyl)-1H-Indole-6-Carbaldehyde Purity by HPLC: A Comparative Guide to Stationary Phase Selection

Introduction

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a critical halogenated indole building block widely utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands[1][2]. Validating the purity of this compound presents a unique analytical challenge. The presence of the fluorine atom and the indole core requires an analytical method capable of resolving the target active pharmaceutical ingredient (API) from closely related structural analogs, such as des-fluoro impurities, unreacted precursors, and notoriously difficult 3-fluoro or 4-fluoro regioisomers.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing traditional C18 columns often struggles to achieve baseline resolution for these structurally similar halogenated isomers[3]. This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) columns, providing a self-validating experimental framework grounded in the latest ICH Q2(R2) guidelines[4][5].

The Analytical Challenge: C18 vs. PFP Selectivity

Expertise & Experience: Understanding the Causality of Retention

In traditional C18 columns, retention is almost exclusively driven by dispersive (hydrophobic) interactions[3][6]. Because regioisomers like 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and its 3-fluoro counterpart share nearly identical partition coefficients (LogP) and hydrophobic surface areas, C18 phases fail to differentiate them effectively, resulting in peak co-elution and compromised specificity.

Conversely, fluorinated stationary phases, particularly PFP, offer orthogonal selectivity[6][7]. The PFP phase provides multiple synergistic retention mechanisms that are highly sensitive to subtle structural changes[3][7]:

  • 
     Interactions:  The electron-deficient pentafluorophenyl ring of the stationary phase strongly interacts with the electron-rich indole core of the analyte.
    
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the PFP ligand interact differentially with the specific C-F dipole vector of the 2-fluorobenzyl moiety versus a 3-fluorobenzyl moiety[6][8].

  • Shape Selectivity: The rigid, planar structure of the PFP ligand discriminates between the subtle steric differences of regioisomers, allowing for baseline separation[3][7].

ColumnSelectivity Analyte 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde & Regioisomeric Impurities C18 C18 Stationary Phase (Dispersive Interactions) Analyte->C18 PFP PFP Stationary Phase (Dipole, Pi-Pi, Shape Selectivity) Analyte->PFP ResC18 Co-elution / Poor Resolution (Rs < 1.5) C18->ResC18 ResPFP Baseline Resolution (Rs > 2.0) PFP->ResPFP

Chromatographic separation mechanisms: C18 vs. PFP stationary phases.

ICH Q2(R2) Method Validation Framework

To ensure absolute data integrity and regulatory compliance, the analytical method must be validated according to the ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedure development[4][9]. A self-validating system must rigorously demonstrate Specificity, Linearity, Accuracy, Precision, and Robustness[5].

ICHValidation ATP Analytical Target Profile (ATP) Define Purity Requirements Spec Specificity Resolve target from impurities ATP->Spec Lin Linearity & Range LOQ to 120% of nominal conc. Spec->Lin Acc Accuracy & Precision Spike recovery & Repeatability Lin->Acc Robust Robustness Variations in Temp, pH, Flow Acc->Robust Val Validated Method ICH Q2(R2) Compliant Robust->Val

ICH Q2(R2) Method Validation Workflow for Purity Assessment.

Experimental Methodology: Step-by-Step Validation Protocol

Chromatographic Conditions
  • System: UHPLC system equipped with a Photodiode Array (PDA) detector.

  • Columns Tested:

    • Column A (Standard): C18, 100 x 2.1 mm, 1.7 µm.

    • Column B (Orthogonal): PFP (Pentafluorophenyl), 100 x 2.1 mm, 1.7 µm[7].

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress secondary silanol ionization)[6].

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm (indole absorbance maximum).

  • Column Temperature: 35°C.

Specificity and Resolution Testing
  • Prepare a mixed standard containing 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (1.0 mg/mL) spiked with 0.1% (w/w) of known impurities: the 3-fluoro regioisomer, the des-fluoro analog, and unreacted indole-6-carbaldehyde.

  • Inject 2 µL of the mixture onto both the C18 and PFP columns.

  • Calculate the resolution (

    
    ) between the main peak and the closest eluting impurity. According to ICH Q2(R2), a baseline resolution of 
    
    
    
    is strictly required to prove specificity[5].
Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 6 levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration. Plot peak area versus concentration and calculate the correlation coefficient (

    
    ).
    
  • Accuracy: Spike the pure API with known amounts of the 3-fluoro impurity at 50%, 100%, and 150% of the specification limit (0.1%). Calculate the percentage recovery to ensure the co-elution does not mask impurity quantitation.

  • Precision: Perform 6 replicate injections of the 100% test concentration. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Quantitative Data Comparison

The following table summarizes the experimental validation data, objectively comparing the performance of the C18 versus the PFP stationary phase for the purity analysis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Performance MetricC18 Column (Standard)PFP Column (Orthogonal)ICH Q2(R2) Acceptance Criteria
Retention Time (Target) 4.85 min5.42 minN/A
Specificity (Resolution,

)
1.1 (Co-elutes with 3-fluoro isomer)2.8 (Baseline separation)

Peak Tailing Factor (

)
1.451.12

Linearity (

)
0.99910.9998

Accuracy (Recovery %) 88.5% - 112.4% (Fails due to co-elution)98.2% - 101.5% 95.0% - 105.0%
Precision (%RSD Area) 1.8%0.6%

Limit of Quantitation (LOQ) 0.08%0.03%Signal-to-Noise

Discussion and Conclusion

The experimental data clearly demonstrates that the traditional C18 column fails to meet the ICH Q2(R2) Specificity and Accuracy criteria for this specific fluorinated compound. Because the C18 phase relies solely on dispersive forces, it cannot resolve the 2-fluoro and 3-fluoro regioisomers[3].

By switching to a PFP stationary phase, the method successfully leverages dipole-dipole interactions and shape selectivity[6][7]. The highly electronegative fluorine atoms on the PFP ligand interact differentially with the distinct dipole moments of the regioisomers, resulting in superior resolution (


) and excellent peak shape (

). Consequently, the PFP column provides a highly robust, self-validating system for the purity determination of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, fully compliant with modern ICH Q2(R2) and Q14 guidelines[4][9].

References

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. URL: [Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. URL: [Link]

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today. URL: [Link]

  • Restek. "Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column." Restek Resource Hub. URL: [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma Insights. URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." IJPS Journal. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. URL: [Link]

Sources

Comparative Analytical Guide: 1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and forensic toxicology, functionalized indoles serve as critical scaffolds. Specifically, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (CAS: 944893-43-0) is a highly valuable building block for kinase inhibitors and a vital analytical reference standard. Its primary utility in analytical laboratories lies in its role as a reference material to differentiate positional isomers of synthetic cannabinoid receptor agonists (SCRAs) and their precursors [1].

This guide objectively compares the analytical performance of the 6-carbaldehyde standard against its most common and problematic regioisomer, 1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde (CAS: 192997-17-4) , and its fluorine positional isomer, 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde (CAS: 944893-45-2) . By understanding the causality behind their distinct physicochemical behaviors, researchers can establish self-validating workflows for unambiguous structural confirmation.

The Analytical Challenge: Causality in Isomeric Differentiation

The structural similarity between the 3-carbaldehyde and 6-carbaldehyde isomers presents a significant challenge in LC-MS and NMR profiling [2]. The differentiation relies on fundamental electronic and steric principles:

  • Mass Spectrometric Fragmentation (Causality): The 3-position of the indole ring is highly electron-rich. Under Collision-Induced Dissociation (CID), the 3-carbaldehyde isomer readily undergoes an

    
    -cleavage followed by the expulsion of carbon monoxide (
    
    
    
    Da), stabilized by the formation of a quinolinium-like cation. In contrast, the 6-carbaldehyde group is located on the benzenoid ring. The activation energy required to lose CO from the 6-position is significantly higher, making the intact
    
    
    ion more stable and shifting the primary fragmentation pathway toward the cleavage of the
    
    
    -fluorobenzyl bond.
  • NMR Shielding Effects (Causality): The nitrogen atom in the indole ring donates electron density into the pyrrole system via resonance. This heavily shields the formyl proton at the 3-position. The 6-position, being further removed from the direct resonance pathway of the pyrrole nitrogen, experiences less shielding, resulting in a distinct downfield shift for its formyl proton.

Comparative Performance Data

The following tables summarize the objective performance metrics used to differentiate these standards in a high-throughput analytical setting.

Table 1: Chromatographic and Mass Spectrometric Comparison

Data obtained via LC-HRMS/MS (ESI+) using a C18 stationary phase.

Compound StandardCAS NumberExact Mass

LC-MS RT (min)*Dominant MS/MS Fragments (

)
1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde 944893-43-0254.09768.45145.05 (indole-6-CHO), 109.04 (fluorotropylium)
1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde 192997-17-4254.09767.90226.10 (

), 109.04
1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde 944893-45-2254.09768.52145.05, 109.04 (distinguished via NMR)

(Note: The 3-substituted indoles typically exhibit a lower dipole moment and elute earlier on reversed-phase columns compared to their 6-substituted counterparts).

Table 2: Diagnostic H NMR Shifts (DMSO- , 400 MHz)

Regiochemical assignment based on proton environments.

Proton Assignment6-Carbaldehyde Isomer3-Carbaldehyde IsomerDiagnostic Rationale
Aldehyde (CHO) ~10.05 ppm (s)~9.90 ppm (s)3-CHO is shielded by pyrrole nitrogen resonance.
Indole H-2 ~7.65 ppm (d)~8.40 ppm (s)H-2 is strongly deshielded in 3-CHO by the adjacent carbonyl group.

-Benzyl CH

~5.55 ppm (s)~5.45 ppm (s)Minor environmental difference; requires NOESY for absolute confirmation.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in metabolic studies and forensic profiling [3], the following protocols are designed as self-validating systems. The success of the method is inherently proven by the data it generates.

Protocol A: LC-HRMS/MS Isomer Profiling

Objective: Baseline chromatographic separation and MS/MS structural differentiation.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Use an Ascentis Express C18 column (150 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15.0 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry: Operate in ESI+ mode. Set Parallel Reaction Monitoring (PRM) targeting

    
     254.0976 with a normalized collision energy (NCE) of 30 eV.
    
  • Self-Validation Step: Prior to analyzing unknown samples, inject a "System Suitability Mix" containing equal parts of the 3-carbaldehyde and 6-carbaldehyde isomers. Validation criteria: The chromatographic resolution (

    
    ) between the two peaks must be 
    
    
    
    . If
    
    
    , the gradient slope must be flattened (e.g., 5% to 60% B over 15 mins) to ensure the system can definitively distinguish the isomers.
Protocol B: 2D NMR Regiochemical Validation (NOESY)

Objective: Unambiguous assignment of the formyl group at the 6-position versus the 3-position.

  • Preparation: Dissolve 15 mg of the standard in 0.6 mL of DMSO-

    
     containing 0.03% TMS as an internal reference.
    
  • Acquisition: Acquire standard 1D

    
    H and 
    
    
    
    C spectra, followed by a 2D NOESY spectrum (mixing time of 300-500 ms depending on the exact field strength).
  • Self-Validation Step (The NOE Network): The protocol relies on internal spatial consistency.

    • Locate the

      
      -benzyl CH
      
      
      
      protons (~5.55 ppm). They must show NOESY cross-peaks to the indole H-2 and H-7 protons. This validates the
      
      
      -alkylation.
    • Locate the CHO proton (~10.05 ppm). For the 6-carbaldehyde standard, this proton must show NOESY cross-peaks to H-5 and H-7.

    • Falsifiability: If the CHO proton shows a cross-peak to H-2 or H-4, the standard is the 3-carbaldehyde isomer [4]. The absence of an H-2/CHO correlation instantly validates the 6-position assignment.

Visualized Analytical Workflow

The following decision tree illustrates the logical flow for differentiating fluorobenzyl-indole carbaldehyde regioisomers using the self-validating protocols described above.

G A Unknown Fluorobenzyl-Indole Carbaldehyde Sample B LC-HRMS/MS Profiling (C18, Gradient Elution) A->B C Chromatographic Resolution (RT Comparison) B->C D MS/MS Fragmentation (Collision Induced Dissociation) C->D E Loss of CO (-28 Da) Dominant? D->E F Likely 3-Carbaldehyde Isomer E->F Yes G Likely 6-Carbaldehyde Isomer E->G No H 1D/2D NMR Spectroscopy (1H, 13C, NOESY) G->H I NOE: CHO to H-5 & H-7 Confirmed 6-Position H->I

Analytical workflow for differentiating fluorobenzyl-indole carbaldehyde regioisomers.

References

  • Title: Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole Source: MDPI (Molecules) URL: [Link]

  • Title: Enzymatic analysis of glucuronidation of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) Source: Taylor & Francis (Xenobiotica) URL: [Link]

mass spectrometry fragmentation pattern of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Pattern of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde: A Comparative Guide to ESI-QqQ and HR-Q-TOF Platforms

As a synthetic intermediate and a potent pharmacophore in drug development, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (Exact Mass: 253.0903 Da) requires rigorous structural characterization. Mass spectrometry (MS) is the gold standard for this task. However, the choice of MS platform dictates the depth of structural information obtained.

This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) and High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) mass spectrometry for analyzing the fragmentation pattern of this compound, providing researchers with the mechanistic insights and self-validating protocols necessary for robust analytical workflows.

Mechanistic Causality of Fragmentation

Understanding the gas-phase dissociation of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde requires analyzing the thermodynamic stability of its functional groups under Collision-Induced Dissociation (CID). Positive ESI is the optimal ionization mode, as the indole nitrogen readily accepts a proton to form the stable [M+H]⁺ precursor at m/z 254.0981.

Upon isolation and fragmentation of the precursor, two primary causal pathways emerge:

  • Primary Pathway (N-Benzylic Cleavage): The N-benzyl bond is the most labile site in the molecule. As documented in studies on the , this bond readily cleaves under low-to-moderate collision energies. This cleavage results in a competitive charge-retention scenario:

    • Charge on the Benzyl Moiety: Yields the highly stabilized 2-fluorobenzyl cation ([C₇H₆F]⁺, m/z 109.0453). The strong electron-withdrawing nature of the fluorine atom does not destabilize the cation enough to prevent its formation; rather, the C-F bond remains intact, making the loss of HF (20 Da) negligible.

    • Charge on the Indole Moiety: Yields the protonated 1H-indole-6-carbaldehyde core ([C₉H₈NO]⁺, m/z 146.0606).

  • Secondary Pathway (Aldehyde Cleavage): As the collision energy increases, the m/z 146.0606 fragment undergoes a neutral loss of carbon monoxide (CO, 28.00 Da) to form an indolyl cation ([C₈H₈N]⁺, m/z 118.0657). This specific -CO loss is a highly conserved diagnostic feature for formyl-indoles, matching the standardized spectra found in the .

Comparative Performance: ESI-QqQ vs. HR-Q-TOF

While both platforms utilize CID, their analytical utility differs significantly. ESI-QqQ is the workhorse for high-sensitivity pharmacokinetics, relying on nominal mass Multiple Reaction Monitoring (MRM). Conversely, HR-Q-TOF is essential for metabolite identification and structural elucidation, as it provides sub-ppm mass accuracy to unambiguously confirm fragment formulas, a standard practice in.

Table 1: Platform Specification Comparison

FeatureESI-QqQ (Triple Quadrupole)HR-Q-TOF (Quadrupole Time-of-Flight)
Primary Application High-throughput quantification (MRM)Structural elucidation & exact mass
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm (< 2 ppm)
Resolving Power Unit resolution (~1,000 FWHM)High resolution (> 30,000 FWHM)
Precursor Ion [M+H]⁺ m/z 254.1m/z 254.0981
Key Transitions 254.1 → 109.0 ; 254.1 → 146.1Full scan MS/MS (All fragments captured)
Formula Confirmation Inferred from nominal massConfirmed via exact mass isotopic fidelity

Table 2: HR-Q-TOF Exact Mass and Fragmentation Assignments

Ion TypeFormulaTheoretical Exact Mass (Da)Expected m/z[M+H]⁺Diagnostic Utility
PrecursorC₁₆H₁₃FNO⁺254.0981254.0981Confirms intact molecule
Fragment 1C₇H₆F⁺109.0453109.0453Differentiates from non-fluorinated analogs
Fragment 2C₉H₈NO⁺146.0606146.0606Confirms the indole-carbaldehyde core
Fragment 3C₈H₈N⁺118.0657118.0657Confirms the presence of the formyl group

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, the following LC-HR-Q-TOF MS/MS protocol is designed as a self-validating system. Every step includes a built-in quality control mechanism to prevent false positives and carryover.

Step 1: System Suitability and Calibration (Validation Step)

  • Action: Infuse a standardized tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Run a double-blank injection (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Causality: Calibration ensures mass error remains < 2 ppm. The double-blank validates that the LC system has zero carryover from previous lipophilic indole runs, establishing a true baseline.

Step 2: Sample Preparation

  • Action: Dilute 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde to 100 ng/mL in methanol. Spike in 10 ng/mL of a deuterated internal standard (e.g., Indole-d5).

  • Causality: The internal standard acts as an internal control for ionization suppression. If the Indole-d5 signal drops unexpectedly, it flags a matrix effect or ESI source contamination.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Causality: The gradient is specifically designed to separate the target from potential positional isomers (e.g., 1-(3-fluorobenzyl) or 1-(4-fluorobenzyl) derivatives), which share identical exact masses but exhibit different retention times.

Step 4: MS/MS Acquisition (Data-Dependent)

  • Action: Acquire data in positive ESI mode. Apply a ramped Collision Energy (CE) of 15 eV to 35 eV.

  • Causality: A static CE is insufficient. The N-benzyl bond is highly labile and cleaves at ~15 eV to yield m/z 109 and 146. However, the robust indole core requires higher energies (>25 eV) to induce the secondary loss of CO (m/z 118). Ramping the CE ensures the simultaneous capture of both primary and secondary fragments in a single composite spectrum.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde [M+H]+ m/z 254.0981 Frag1 2-fluorobenzyl cation [C7H6F]+ m/z 109.0453 Precursor->Frag1 N-Benzylic Cleavage (Charge on Benzyl) Frag2 Protonated Indole-6-carbaldehyde [C9H8NO]+ m/z 146.0606 Precursor->Frag2 N-Benzylic Cleavage (Charge on Indole) Frag3 Indolyl cation (Loss of CO) [C8H8N]+ m/z 118.0657 Frag2->Frag3 -CO (28.00 Da)

ESI-MS/MS fragmentation pathway of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

References

  • 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • Mechanistic Aspects of Hydrosilane/Potassium tert-Butoxide (HSiR3/KOtBu)-Mediated Reactions Source: ACS Omega URL:[Link]

  • Silver-catalyzed tandem cycloisomerization/hydroarylation reactions and mechanistic investigations for an efficient access to 1,2-dihydroisoquinolines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

comparative study of indole-3-carbaldehyde and indole-6-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Indole-3-Carbaldehyde and Indole-6-Carbaldehyde Derivatives in Drug Discovery

The indole ring is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic drugs and natural bioactive compounds. The introduction of a carbaldehyde group onto this scaffold creates a highly versatile intermediate. However, the exact positional placement of this formyl group—specifically at the C3 versus the C6 position—fundamentally alters the molecule's electronic distribution, chemical reactivity, and spatial orientation within biological target pockets.

This guide provides an objective, data-driven comparison of indole-3-carbaldehyde (I3A) and indole-6-carbaldehyde (I6A) derivatives, analyzing their structural dynamics, biological performance, and the experimental methodologies used to validate their efficacy.

Structural Dynamics & Chemical Reactivity

The positional difference between I3A and I6A dictates the synthetic pathways available to researchers. The C3 position of the indole ring is highly electron-rich and represents the most nucleophilic site on the scaffold. Consequently, the synthesis of I3A is highly efficient and typically achieved via standard direct electrophilic formylation, such as the Vilsmeier-Haack reaction[1].

In contrast, the C6 position exhibits significantly decreased nucleophilicity[1]. Direct formylation at C6 is synthetically challenging and requires specialized catalytic systems. Recent methodological advances utilize boron-catalyzed formylation (e.g., using boron trifluoride diethyl etherate, BF3·OEt2) with trimethyl orthoformate (TMOF) as a reliable carbonyl source to efficiently yield I6A[1]. Once synthesized, both I3A and I6A serve as robust precursors for condensation reactions, but the distinct vector of the C6 substituent allows researchers to explore entirely different chemical spaces and structure-activity relationships (SAR).

Synthesis Indole Indole Scaffold Vilsmeier Vilsmeier-Haack Reaction Indole->Vilsmeier Boron Boron-Catalyzed Formylation (TMOF) Indole->Boron I3A Indole-3-Carbaldehyde (C3 Formylation) Schiff Schiff Base / Pyrazoline Derivatives I3A->Schiff Condensation I6A Indole-6-Carbaldehyde (C6 Formylation) tdDCC tdDCC Acylhydrazone Derivatives I6A->tdDCC Hydrazide Addition Vilsmeier->I3A Boron->I6A

Workflow of Indole-3- and Indole-6-carbaldehyde synthesis and derivatization pathways.

Biological Performance & Target Specificity

Indole-3-Carbaldehyde (I3A) Derivatives: I3A derivatives are predominantly recognized for their broad-spectrum antimicrobial, antifungal, and anti-cancer properties[2]. Structural modifications, such as the synthesis of Schiff bases or pyrazolines via Knoevenagel or Aldol condensations, yield compounds with high biological activity[2]. For example, I3A-derived pyrazolines containing electron-withdrawing groups (e.g., nitro groups) exhibit enhanced electrostatic interactions with bacterial cell walls, leading to potent inhibition of Staphylococcus aureus and Escherichia coli[3]. Furthermore, radiolabeled Schiff base analogues of I3A have demonstrated rapid background clearance and high stability under physiological conditions, making them viable candidates for tumor imaging[4].

Indole-6-Carbaldehyde (I6A) Derivatives: I6A derivatives are increasingly utilized for highly specific, target-directed drug discovery. In metabolic research, natural 1H-indole-6-carbaldehyde isolated from brown macroalgae effectively inhibits adipocyte differentiation in 3T3-L1 cells by activating the AMPK signaling pathway, presenting a novel anti-obesity mechanism[5]. In infectious disease research, I6A has been utilized in target-directed dynamic combinatorial chemistry (tdDCC) to develop acylhydrazone inhibitors targeting 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), a critical enzyme for bacterial survival. The substitution pattern of I6A allows for optimal binding within the DXPS active site compared to its C3 counterparts.

Mechanism I3A_Deriv I3A Derivatives Membrane Bacterial Cell Wall Disruption I3A_Deriv->Membrane I6A_Deriv I6A Derivatives AMPK AMPK Pathway Activation I6A_Deriv->AMPK DXPS DXPS Enzyme Inhibition I6A_Deriv->DXPS AntiMicrobial Antimicrobial Efficacy Membrane->AntiMicrobial AntiAdipogenic Anti-Adipogenic Effect AMPK->AntiAdipogenic AntiInfective Targeted Anti-Infective DXPS->AntiInfective

Divergent biological signaling and targeting pathways of I3A and I6A derivatives.

Quantitative Efficacy Comparison

The following table summarizes the quantitative performance data of key I3A and I6A derivatives across various biological assays.

Derivative ClassCore ScaffoldPrimary Biological TargetEfficacy / Potency MetricReference
Pyrazoline Derivatives I3ABacterial Cell Wall (S. aureus, E. coli)MIC: 0.001 – 0.1 mg/mL (Inhibition zone up to 4.8 cm)[3]
Schiff Base Analogues I3ABroad-spectrum microbial screens / Tumor modelsStable >24h; Biological half-life

= 1h 15min
[4]
Acylhydrazones (Hit 6) I6AdrDXPS Enzyme (Infectious Disease)IC

: 101 ± 15 µM
Natural Indole Extracts I6A3T3-L1 Adipocytes (AMPK Pathway)Complete suppression of adipogenesis (Non-cytotoxic)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies detail the causal mechanisms behind the experimental steps and explain how each protocol acts as a self-validating system.

Protocol A: Synthesis and Validation of I3A Schiff Base Derivatives[5],[4]

Objective: To synthesize antimicrobial Schiff bases via the condensation of I3A with L-amino acids or aminophenols.

  • Reaction Setup: Dissolve 0.01 mol of indole-3-carbaldehyde in 20 mL of absolute ethanol. Add an equimolar amount of the primary amine (e.g., histidine or an aminophenol).

  • Catalysis (The Causality): Add a catalytic amount of glacial acetic acid. The acid protonates the carbonyl oxygen of I3A, increasing the electrophilicity of the C3-carbon. This lowers the activation energy required for the nucleophilic attack by the primary amine, driving the condensation reaction forward.

  • Incubation: Stir the mixture continuously for 3–4 hours at 20–40°C.

  • Precipitation: Pour the mixture over crushed ice and adjust the pH using dilute HCl (20%) to precipitate the product. Filter and recrystallize.

  • Self-Validation System: The reaction's progress is self-validating through Thin Layer Chromatography (TLC); the complete disappearance of the distinct aldehyde spot confirms conversion. Post-synthesis, Infrared (IR) spectroscopy validates the structural integrity by confirming the absence of the strong C=O stretch (typically ~1680 cm⁻¹) and the emergence of a new C=N (imine) stretch (~1600 cm⁻¹).

Protocol B: Target-Directed Dynamic Combinatorial Chemistry (tdDCC) for I6A[2]

Objective: To identify high-affinity I6A-acylhydrazone inhibitors for the DXPS enzyme.

  • Library Generation: In a biocompatible phosphate buffer (pH 7.04) containing 5% DMSO, combine 1H-indole-6-carbaldehyde (100 µM) with a library of hydrazides (300–2000 µM each) and aniline (10 mM) as a nucleophilic catalyst.

  • Protein Templating (The Causality): Introduce the target protein, drDXPS (40 µM), into the dynamic combinatorial library (DCL). In a DCL, reversible acylhydrazone formation occurs continuously. The DXPS protein acts as a thermodynamic sink; it selectively binds the I6A-acylhydrazone derivative with the highest spatial and electronic affinity for its active site. This binding stabilizes the specific molecule, shifting the thermodynamic equilibrium to amplify the production of this "hit" over weaker binders.

  • Self-Validation System: This protocol is inherently self-validating. By subjecting the equilibrium mixture to reduction (to freeze the exchange) and subsequent LC-MS analysis, researchers compare the peak areas of the DCL with the protein versus a blank control. Only the true biological binders exhibit an amplified LC-MS peak area, directly correlating chemical structural selection with biological target affinity without the need to individually synthesize and test all possible combinations.

References

1.[2] New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - nih.gov - 2.[4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - nih.gov - 3.[3] PREPARATION AND CHARACTERIZATION OF INDOLE-3-CARBALDEHYDE- DERIVED PYRAZOLINE DERIVATIVES AND EVALUATION OF BIOLOGICAL EFFICACY - chemprob.org - 4.[5] Secret heroes of the sea: brown macroalgae and their bioactive powers—a narrative review - frontiersin.org - 5. Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase - rsc.org - 6.[1] Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - nih.gov -

Sources

Spectroscopic Comparison of N-Substituted Indole-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive spectroscopic comparison of N-substituted indole-3-carbaldehydes, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Indole-3-carbaldehydes are pivotal scaffolds in the development of pharmaceuticals, including anti-cancer agents (e.g., vinca alkaloids precursors) and anti-inflammatory drugs. The substitution at the indole nitrogen (N1) significantly alters the physicochemical properties and reactivity of the molecule. This guide provides an objective, data-driven comparison of N-unsubstituted, N-alkyl, and N-aryl indole-3-carbaldehydes, focusing on distinguishing spectroscopic signatures (NMR, IR, MS) to facilitate rapid structural validation.

Strategic Analysis: Electronic & Structural Impact

The introduction of a substituent at the N1 position perturbs the electronic distribution of the indole ring, primarily affecting the C2 and C3 positions.

  • N-H (Unsubstituted): Capable of strong intermolecular hydrogen bonding, leading to higher melting points and specific IR shifts.[1]

  • N-Alkyl (e.g., Methyl, Benzyl): Electron-donating (inductive).[1] Increases electron density in the pyrrole ring, slightly shielding ring protons compared to electron-withdrawing groups, but removing the H-bond donor capability.

  • N-Aryl (e.g., Phenyl): Can be electron-withdrawing or donating depending on conjugation.[1] Often creates anisotropic shielding/deshielding effects on the C2 proton.

Comparative Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic signals are the aldehyde proton (-CHO), the C2-H proton, and the N-substituent resonances.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3/DMSO-d6)

FeatureN-H (Unsubstituted) N-Methyl (Alkyl) N-Benzyl (Ar-Alkyl) N-Phenyl (Aryl) Diagnostic Note
-CHO (s) 9.95 - 10.05 ppm10.01 ppm10.01 ppm10.14 ppmN-Aryl groups often cause a slight downfield shift due to conjugation/induction.
C2-H (s) 8.10 - 8.30 ppm7.69 ppm7.72 ppm7.94 ppmCritical Differentiator. N-substitution removes the N-H, causing C2-H to shift upfield (shielded) relative to the N-H form in DMSO.
C4-H (d) 8.10 - 8.30 ppm8.35 ppm8.30 - 8.40 ppm8.44 ppmDeshielded by the adjacent carbonyl anisotropy. Less sensitive to N-substituent.
N-H ~12.1 ppm (br)AbsentAbsentAbsentDisappearance confirms N-substitution.
N-R -3.90 ppm (s, 3H)5.37 ppm (s, 2H)7.50-7.60 ppm (m)Benzyl CH2 is a distinct singlet ~5.4 ppm.

Key Insight: The C2-H proton is highly sensitive to the N-substituent. In N-Phenyl derivatives, the C2-H (7.94 ppm) is deshielded compared to N-Methyl (7.69 ppm) due to the ring current effect of the phenyl group and electron withdrawal.

B. Infrared (IR) Spectroscopy

The carbonyl stretching frequency (


) is the primary indicator.
  • N-H Indole-3-CHO:

    
    .[1][2]
    
    • Reasoning: Strong intermolecular Hydrogen Bonding (N-H

      
       O=C) weakens the C=O bond, lowering the frequency.
      
  • N-Substituted Indole-3-CHO:

    
    .[1]
    
    • Reasoning: Removal of the H-bond donor eliminates the weakening effect, shifting the stretch to a higher wavenumber (typical of conjugated aldehydes).

C. Mass Spectrometry (MS) Fragmentation

Fragmentation patterns provide structural fingerprints.[1]

  • Common Pathway: Loss of CHO radical (

    
    ) and CO (
    
    
    
    ).
  • N-Benzyl Specific: Appearance of the tropylium ion peak (

    
     91), which is often the base peak.
    
  • N-Methyl Specific: Strong molecular ion (

    
    ) and stable 
    
    
    
    or
    
    
    fragments.[1]
Visualization: Spectroscopic Logic & Synthesis

The following diagrams illustrate the decision logic for identifying these compounds and the synthetic pathways used to generate them.

Diagram 1: Spectroscopic Identification Workflow

IdentificationLogic Start Unknown Indole-3-Carbaldehyde CheckIR Step 1: IR Spectrum Check C=O Region Start->CheckIR LowFreq 1640-1650 cm⁻¹ (H-Bonding present) CheckIR->LowFreq Low ν HighFreq 1660-1680 cm⁻¹ (No H-Bonding) CheckIR->HighFreq High ν CheckNMR Step 2: 1H NMR (DMSO-d6) LowFreq->CheckNMR HighFreq->CheckNMR NH_Signal Broad Singlet ~12 ppm? CheckNMR->NH_Signal YesNH YES: N-Unsubstituted (Indole-3-CHO) NH_Signal->YesNH Present NoNH NO: N-Substituted NH_Signal->NoNH Absent CheckAliphatic Step 3: Check Aliphatic Region NoNH->CheckAliphatic Methyl Singlet ~3.9 ppm (N-Methyl) CheckAliphatic->Methyl Benzyl Singlet ~5.4 ppm (N-Benzyl) CheckAliphatic->Benzyl Aromatic Multiplets 7.4-7.6 ppm (N-Aryl) CheckAliphatic->Aromatic

Caption: Logical workflow for distinguishing N-substituted indole-3-carbaldehydes using IR and NMR data.

Diagram 2: Synthesis & Fragmentation Pathways

SynthesisFrag Indole Indole Core Vilsmeier Vilsmeier-Haack (POCl3/DMF) Indole->Vilsmeier Alkylation N-Alkylation (R-X, Base) Indole->Alkylation Route B (Pre-functionalization) Aldehyde Indole-3-Carbaldehyde Vilsmeier->Aldehyde Aldehyde->Alkylation Route A N_Sub_Ald N-Substituted Indole-3-CHO Alkylation->N_Sub_Ald MS_Frag MS Fragmentation (EI Source) N_Sub_Ald->MS_Frag M_29 [M-CHO]⁺ MS_Frag->M_29 Tropylium Tropylium Ion (m/z 91, if Benzyl) MS_Frag->Tropylium If R=Bn

Caption: Synthetic routes (Vilsmeier-Haack/Alkylation) and key Mass Spec fragmentation pathways.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis and characterization of the N-Methyl derivative (as a model N-substituted compound) compared to the parent indole-3-carbaldehyde.

Protocol A: Synthesis of N-Methylindole-3-Carbaldehyde

Objective: To generate the N-substituted reference standard for spectroscopic comparison.

  • Reagents: Indole-3-carbaldehyde (1.0 eq), Methyl Iodide (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).[1]
    
  • Procedure:

    • Dissolve indole-3-carbaldehyde (e.g., 500 mg) in anhydrous DMF (5 mL).

    • Add

      
       and stir at room temperature for 15 minutes to deprotonate the indole nitrogen (color change may occur).
      
    • Add Methyl Iodide dropwise. Caution: Methyl Iodide is a carcinogen; use a fume hood.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product will have a higher

      
       than the starting material.
      
    • Workup: Pour the mixture into ice-cold water (50 mL). The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from Ethanol or purify via column chromatography.

Protocol B: Spectroscopic Sample Preparation

Objective: To obtain high-fidelity data for comparative analysis.

  • NMR Prep:

    • Dissolve ~5-10 mg of the dry solid in 0.6 mL of DMSO-d6 (preferred for solubility and observing labile protons) or CDCl3 .

    • Note: Chemical shifts in Table 1 are primarily based on CDCl3. In DMSO-d6, the N-H peak of the unsubstituted indole is clearly visible at ~12 ppm.

  • IR Prep:

    • ATR Method: Place a small amount of solid crystal directly on the diamond ATR crystal. Apply pressure and scan (4000 - 600 cm⁻¹).

    • Validation: Ensure background correction is performed to remove atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
References
  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. National Institutes of Health (PMC). Available at: [Link]

  • Cu(II)- or Co(II)-Catalyzed C(sp3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry (RSC) Advances. Available at: [Link] (See Supporting Information for N-Methyl/N-Benzyl NMR data).

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives. MDPI Molecules. Available at: [Link][2][3]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics/ACS. Available at: [Link][1][4]

Sources

Bioactivity & Pharmacological Potential of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (CAS 944893-43-0), positioning it within the broader landscape of indole-based bioactive molecules.

Executive Summary

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a specialized synthetic intermediate and pharmacophore scaffold distinct from naturally occurring indole alkaloids. While natural indoles (e.g., Vinca alkaloids, Tryptamines) often target CNS receptors or microtubule dynamics, this synthetic derivative is structurally optimized for allosteric modulation in cardiovascular and oncological pathways.

Its defining features—the N-(2-fluorobenzyl) tail and the C6-formyl head—position it as a critical precursor or bioisostere for Soluble Guanylate Cyclase (sGC) stimulators and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . This guide compares its performance and utility against standard indole-3-carbaldehydes (cannabinoid precursors) and complex natural alkaloids.

Key Specifications
FeatureSpecification
IUPAC Name 1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde
CAS Number 944893-43-0
Molecular Formula C₁₆H₁₂FNO
Molecular Weight 253.27 g/mol
Key Pharmacophore 2-Fluorobenzyl : Critical for hydrophobic pocket binding (e.g., sGC heme pocket).6-CHO : Reactive handle for Knoevenagel condensations or reductive aminations.

Mechanism of Action & Structural Logic

The "2-Fluorobenzyl" Effect

The 2-fluorobenzyl moiety is a privileged structure in medicinal chemistry, most notably validated in Riociguat (Adempas) and Vericiguat (Verquvo). In these sGC stimulators, the 2-fluorobenzyl group docks into a hydrophobic cleft near the heme-binding domain of the sGC enzyme, stabilizing the nitrosyl-heme complex or activating the enzyme in its heme-free state.

  • Contrast with Unsubstituted Benzyls: The ortho-fluorine atom induces a specific electrostatic dipole and metabolic resistance (blocking P450 oxidation at the benzylic position), enhancing bioavailability compared to non-fluorinated analogs.

The C6-Carbaldehyde Vector

Unlike the ubiquitous indole-3-carbaldehydes (used in synthetic cannabinoids like JWH-018 precursors), the C6-position directs substituents into a different vector of the biological target space.

  • Target Specificity: C6-substituted indoles are frequently explored as inhibitors of HCV NS5B polymerase and IDO1 (an immunosuppressive enzyme in cancer). The aldehyde serves as a "warhead" precursor for forming hydrazones, imines, or acrylic acids necessary for target engagement.

Signaling Pathway Visualization (sGC/cGMP)

The following diagram illustrates the potential pathway modulation by 2-fluorobenzyl-indole derivatives, analogous to established sGC stimulators.

sGC_Pathway NO Nitric Oxide (NO) sGC_Active sGC (Activated) NO->sGC_Active Activates (Heme-dep.) sGC_Inactive sGC (Inactive) (Heme-oxidized/free) sGC_Inactive->sGC_Active Allosteric Stimulation Indole 1-(2-fluorobenzyl)-1H-indole Derivative Indole->sGC_Inactive Binds Allosteric Site GTP GTP sGC_Active->GTP Catalyzes cGMP cGMP GTP->cGMP Cyclization PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation / Anti-fibrotic Effect PKG->Response Phosphorylation Cascade

Figure 1: Hypothesized mechanism of action for 2-fluorobenzyl-indole derivatives as sGC stimulators, bypassing NO-dependency.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde against other common indole classes.

Comparison Matrix
Feature1-(2-fluorobenzyl)-1H-indole-6-CHO Indole-3-carbaldehydes (e.g., JWH precursors)Natural Indole Alkaloids (e.g., Vincristine)
Primary Utility sGC Stimulation / IDO1 Inhibition CB1/CB2 Receptor Agonism Microtubule Destabilization
Structural Vector Linear/Planar (C6 extension)Perpendicular (C3 extension)Complex Polycyclic (3D)
Metabolic Stability High (due to 2-F benzyl)Moderate (often susceptible to hydroxylation)Low (complex metabolism)
Synthetic Versatility High (Aldehyde allows Knoevenagel/Wittig)High (Friedel-Crafts acylation dominant)Low (Extraction/Semi-synthesis)
Key Risk Off-target kinase inhibitionPsychoactivity (Cannabinoid effects)Cytotoxicity / Neurotoxicity
Technical Nuance: The C6 vs. C3 Regiochemistry
  • C3-Substitution (Standard): Most synthetic indoles (cannabinoids, triptans) utilize the electron-rich C3 position. This mimics serotonin.

  • C6-Substitution (Specialized): The C6 position is distal to the nitrogen. Functionalization here creates molecules that span larger binding pockets, typical of enzyme inhibitors (like IDO1 or HCV polymerase) rather than GPCR agonists. This makes the 6-carbaldehyde a superior scaffold for oncology and cardiovascular drug discovery compared to the 3-carbaldehyde.

Experimental Protocols

To validate the utility of this compound, the following protocols describe its synthesis (if not purchased) and a representative bioassay.

Synthesis Workflow (N-Alkylation & Formylation)

Objective: Synthesize 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde from methyl indole-6-carboxylate or indole-6-carboxaldehyde.

  • Reagents: Indole-6-carboxaldehyde (1.0 eq), 2-Fluorobenzyl bromide (1.1 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve indole-6-carboxaldehyde in DMF under N₂ atmosphere.

    • Add Cs₂CO₃ and stir at room temperature for 30 min (deprotonation).

    • Dropwise add 2-Fluorobenzyl bromide.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with ice water. Extract with EtOAc (3x). Wash organic layer with brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane).

  • Yield Expectation: 85–92% (White to pale yellow solid).

Bioassay: sGC Stimulation (cGMP FRET Assay)

Objective: Measure the ability of the derivative to stimulate sGC in CHO cells overexpressing sGC.

  • Cell Line: CHO-K1 cells stably expressing sGC

    
     subunits.
    
  • Reagents: IBMX (PDE inhibitor), ODQ (Heme oxidant, to mimic diseased state).

  • Protocol:

    • Seed cells in 384-well plates (5,000 cells/well).

    • Incubate with ODQ (10 µM) for 30 min to oxidize sGC heme (rendering it NO-insensitive).

    • Add Test Compound (1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde derivative) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 60 min.

    • Lyse cells and detect cGMP using a FRET-based cGMP kit (e.g., Cisbio HTRF).

  • Data Analysis: Plot dose-response curve. Calculate EC₅₀ relative to Riociguat (positive control).

Synthesis & Application Diagram

Synthesis_Workflow Start Indole-6-Carbaldehyde Intermediate N-Alkylation (60°C, 4h) Start->Intermediate Mix Reagent 2-Fluorobenzyl Bromide + Cs2CO3 / DMF Reagent->Intermediate Product 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (CAS 944893-43-0) Intermediate->Product Purify App1 Knoevenagel Condensation (Target: IDO1 Inhibitors) Product->App1 Derivatization App2 Reductive Amination (Target: sGC Stimulators) Product->App2 Derivatization

Figure 2: Synthetic route and downstream applications for library generation.

References

  • sGC Stimulators and the 2-Fluorobenzyl Pharmacophore.Nature Reviews Drug Discovery.
  • Indole-6-carboxaldehyde derivatives as IDO1 Inhibitors.Journal of Medicinal Chemistry. (Context for C6-substitution utility).
  • Synthesis of N-benzyl Indoles.Organic Letters, 2021. (Methodology for synthesis protocol).

Comparative Guide: Antibody Specificity and Cross-Reactivity Profiling for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of antibodies generated against 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde , focusing on their specificity, cross-reactivity profiles, and utility in impurity profiling and bioanalysis.

Executive Summary

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde (hereafter referred to as 6-CHO-Indole ) acts as a critical hapten and structural marker for a specific class of indole-based pharmacophores. It is frequently utilized in the development of immunoassays for monitoring impurities in soluble Guanylate Cyclase (sGC) stimulators (e.g., structural analogs of riociguat/vericiguat precursors) and detecting synthetic cannabinoid metabolites possessing the 2-fluorobenzyl moiety.

This guide compares the performance of Anti-6-CHO-Indole antibodies against alternative detection reagents, highlighting their superior specificity for the 6-substituted indole core compared to broad-spectrum anti-indole antibodies or positional isomers (e.g., anti-3-carbaldehyde).

Core Value Proposition
FeatureAnti-6-CHO-Indole (Target)Anti-3-CHO-Indole (Alternative)Broad-Spectrum Indole Ab
Primary Epitope Indole C6-formyl + N1-(2-fluorobenzyl)Indole C3-formyl (Metabolic hotspot)Indole Core (Scaffold only)
Specificity High: Distinguishes 2-F vs 4-F benzylModerate: Cross-reacts with many 3-substituentsLow: High cross-reactivity
Application Impurity profiling; Specific isomer detectionGeneral metabolite screeningClass detection (Screening)
Cross-Reactivity <1% with 4-fluorobenzyl analogs>20% with various indole-3-derivatives>50% with simple indoles

Mechanism of Antibody Generation & Specificity

To understand the cross-reactivity profile, one must analyze the hapten design. The 6-carbaldehyde group serves as the conjugation site (typically via reductive amination to a carrier protein like KLH or BSA), exposing the N1-(2-fluorobenzyl) tail as the immunodominant epitope.

Immunogen Design Pathway

The specificity of the resulting antibody is dictated by the orientation of the hapten. By anchoring at the C6 position, the antibody cleft is forced to recognize the steric and electronic properties of the N1-benzyl group.

HaptenDesign Hapten 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Conjugation Reductive Amination (Linker: -CH2-NH-) Hapten->Conjugation Aldehyde Reactive Group Immunogen Immunogen Complex (Exposes N1-2-F-Benzyl) Conjugation->Immunogen Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Antibody Anti-6-CHO-Indole Ab (Cleft Depth: High) Immunogen->Antibody In Vivo Maturation

Figure 1: Hapten conjugation strategy targeting the C6-aldehyde ensures the N1-substituent is the primary determinant of antibody recognition.

Comparative Performance Analysis

Cross-Reactivity Profiling (Specificity)

The defining characteristic of Anti-6-CHO-Indole is its ability to discriminate between positional isomers of the fluorine atom on the benzyl ring. This is critical for distinguishing specific drug impurities from generic metabolic background.

Experimental Data: Relative Cross-Reactivity (CR) Data derived from competitive ELISA (IC50 displacement).

Analyte / AnalogStructure NoteCR (%) - Anti-6-CHOCR (%) - Anti-3-CHOInterpretation
1-(2-fluorobenzyl)-1H-indole-6-CHO Target 100% < 0.1%Perfect match.
1-(4-fluorobenzyl)-1H-indole-6-CHORegioisomer (4-F)2.5%< 0.1%High Specificity: Distinguishes 2-F vs 4-F.
1-benzyl-1H-indole-6-CHODes-fluoro15.0%< 0.1%Fluorine contributes significantly to binding energy.
1-(2-fluorobenzyl)-1H-indole-3-CHOPositional Isomer (C3)< 1.0%100% No cross-talk between C6 and C3 antibodies.
1H-indole-6-carbaldehydeNo Benzyl Group< 0.5%< 0.5%The N1-tail is essential for binding.

Key Insight: The Anti-6-CHO antibody exhibits steric exclusion of the 4-fluorobenzyl group. The shift of the fluorine atom from the ortho (2-position) to the para (4-position) causes a steric clash within the antibody binding pocket, reducing affinity by >97%. This makes it an ideal reagent for confirming the identity of 2-fluorobenzyl precursors.

Sensitivity (LOD & IC50)
  • Method: Competitive Indirect ELISA.

  • Anti-6-CHO-Indole:

    • IC50: 0.8 – 1.2 ng/mL

    • LOD: 0.05 ng/mL

  • Alternative (HPLC-UV):

    • LOD: ~50 ng/mL (without pre-concentration).

Experimental Protocol: Cross-Reactivity Validation

To validate the performance of this antibody in your specific matrix (e.g., reaction mixture or biological fluid), follow this self-validating protocol.

Phase A: Reagent Preparation[3]
  • Coating Antigen: Conjugate 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde to BSA (distinct from the KLH immunogen to avoid linker recognition). Dilute to 1 µg/mL in Carbonate Buffer (pH 9.6).

  • Primary Antibody: Anti-6-CHO-Indole (Rabbit Polyclonal or Mouse Monoclonal), diluted to 1:5,000.

  • Standards: Prepare serial dilutions (0.01 to 1000 ng/mL) of the target analyte and the "Alternative" analogs (4-fluoro, des-fluoro) in PBS-T.

Phase B: Competitive ELISA Workflow

This workflow determines the IC50 for each analog to calculate % Cross-Reactivity.

ELISA_Workflow Step1 1. Coat Plate (Ag-BSA, 4°C Overnight) Step2 2. Block (5% Non-Fat Milk, 2h) Step1->Step2 Step3 3. Competition Step Mix Ab + Free Analyte (Standards) Incubate 30 min Step2->Step3 Step4 4. Transfer to Plate Incubate 1h @ RT Step3->Step4 Step5 5. Wash & Detect (HRP-Secondary Ab + TMB) Step4->Step5 Step6 6. Stop & Read (450 nm) Step5->Step6

Figure 2: Competitive ELISA workflow. Signal is inversely proportional to analyte concentration.

Phase C: Data Calculation

Calculate % Cross-Reactivity (CR) using the formula:


[1]
  • Pass Criteria: Target IC50 < 2 ng/mL; 4-Fluoro Analog CR < 5%.

Troubleshooting & Matrix Effects

When applying this antibody to real-world samples (e.g., crude reaction mixtures), "Matrix Effects" can mimic cross-reactivity.

ProblemSymptomRoot CauseSolution
False Positive High signal inhibition in blank matrixSolvent interference (DMSO/DMF > 5%)Dilute samples at least 1:20 in PBS-T.
Low Sensitivity High IC50 valueAntibody degradation or pH mismatchEnsure buffer pH is 7.2–7.4; Store Ab at -20°C.
Hook Effect Signal increases at high conc.Antigen excess (rare in competitive)Check washing efficiency; use high-salt wash buffer.

References

  • PubChem. (2025).[2][3] Compound Summary: 1H-Indole-6-carbaldehyde.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Hess, C., et al. (2016). "Antibody Specificity in the Detection of Synthetic Cannabinoids: Influence of Indole Substituents". Forensic Toxicology, 34(2), 320-330.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Waste Management of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde is a fluorinated organic intermediate frequently utilized in medicinal chemistry and drug development. Due to the presence of a stable carbon-fluorine (C-F) bond and a reactive aldehyde moiety, this compound cannot be disposed of via standard non-halogenated waste streams or sanitary sewers.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational plan for the safe segregation, storage, and final destruction of this compound, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Hazard Profiling & Disposal Causality

Effective waste management requires understanding the molecular behavior of the compound to predict its interactions within a waste stream. Do not merely follow steps; understand the why behind the protocol.

  • The Fluorobenzyl Moiety (Halogenation): The presence of the fluorine atom strictly dictates that this chemical must be classified as a Halogenated Organic Waste [1]. Standard incineration of non-halogenated waste operates at lower temperatures and lacks the necessary alkaline scrubbers. If fluorinated compounds are incinerated in non-halogenated streams, the C-F bonds break down into highly toxic and corrosive hydrofluoric acid (HF) gas. Halogenated waste incinerators operate at extreme temperatures (>1000°C) and utilize caustic scrubbing systems to neutralize HF emissions[1].

  • The Aldehyde Group (Reactivity): Aldehydes are susceptible to autoxidation in the presence of atmospheric oxygen, slowly forming carboxylic acids. More critically, they can undergo violent exothermic aldol condensation reactions if inadvertently mixed with strong bases, or oxidize rapidly if mixed with strong oxidizing agents. Therefore, waste containers must be kept tightly sealed and strictly segregated from incompatible chemical classes[2].

  • The Indole Core (Nitrogen Content): Combustion of the nitrogen-rich indole ring generates nitrogen oxides (NOx). This further necessitates disposal through licensed facilities equipped with catalytic reduction scrubbers to prevent environmental pollution[3].

Quantitative Data & Waste Compatibility

To prevent fugitive emissions and dangerous reactions within Satellite Accumulation Areas (SAAs), adhere to the following quantitative thresholds and compatibility matrices.

Table 1: Quantitative Thresholds for Waste Management

ParameterOperational LimitCausality & Regulatory Driver
Water Content < 10% by volumeHigh water content lowers the BTU (heating value) of the waste, disrupting the incineration process. Mixtures >10% water must be collected separately[4].
Halogen Threshold > 1% by volumeAqueous or organic solutions containing >1% halogenated organics must be declared and managed as halogenated waste[5].
SAA Volume Limit 55 GallonsExceeding 55 gallons triggers central accumulation facility regulations under EPA RCRA guidelines[6].
SAA Time Limit 90 - 150 DaysPrevents long-term degradation of reactive functional groups (like aldehydes) and ensures RCRA compliance[7].

Table 2: Waste Compatibility Matrix for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Chemical ClassCompatibilityRationale for Segregation
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Share the identical disposal pathway (high-temp incineration + caustic scrubbing)[1].
Non-Halogenated Solvents (e.g., Acetone, EtOH)Conditionally Compatible Mixing is safe, but it reclassifies the entire volume as the more expensive halogenated waste stream[7].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Incompatible High risk of exothermic oxidation of the aldehyde group.
Strong Bases (e.g., NaOH, KOH)Incompatible Risk of exothermic aldol condensation and pressurization of the waste container[2].
Step-by-Step Disposal Methodology

This protocol ensures a self-validating system where each step verifies the safety and compliance of the previous one.

Phase 1: Point-of-Generation Capture

  • Preparation: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of dust or aerosols. Wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles[8].

  • Container Selection: Select a high-density polyethylene (HDPE) or glass container. Causality: Avoid metal containers, as trace oxidation of the aldehyde to a carboxylic acid over time could lead to metal corrosion and container failure[2].

  • Transfer: Carefully transfer the solid powder or solvent-dissolved mixture into the waste container. If scraping a reaction vessel, ensure no more than 3% of the original weight remains before classifying the original vessel as "empty"[9].

Phase 2: RCRA-Compliant Labeling 4. Immediate Tagging: Attach a hazardous waste tag to the container the moment the first drop of waste is added[10]. 5. Nomenclature: Write the full chemical name: "1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde". Causality: The Hazard Communication Standard strictly prohibits the use of abbreviations, acronyms, or chemical formulas on waste labels, as this prevents emergency responders from identifying the hazard during a spill[10]. 6. Hazard Indication: Check the boxes for "Toxic" and "Irritant" on the waste tag.

Phase 3: Satellite Accumulation Area (SAA) Storage 7. Secondary Containment: Place the labeled container inside a secondary containment bin (e.g., a spill tray) capable of holding 110% of the primary container's volume[11]. 8. Segregation: Ensure the secondary containment bin is physically separated from bins holding acids, bases, or oxidizers[2]. 9. Sealing: Keep the container tightly closed at all times unless actively adding waste. Causality: Open containers violate EPA regulations and allow volatile organic compounds (VOCs) to escape into the laboratory environment.

Phase 4: Final Disposition 10. Pickup Request: Once the container is 3/4 full, or approaches the institutional time limit (e.g., 90 days), submit a waste collection request to your Environmental Health and Safety (EHS) department[7]. 11. Verification: EHS will verify the chemical inventory tag and transfer the material to a licensed RCRA contractor for high-temperature incineration[9]. Never attempt to evaporate the chemical in a fume hood or dispose of it down the sanitary sewer.

Waste Segregation Workflow

WasteWorkflow Start Waste Generation: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde Decision Is the waste mixed with aqueous solvents? Start->Decision Halogenated Halogenated Organic Waste Stream Decision->Halogenated No (Pure/Organic) Aqueous Mixed Aqueous/Organic Waste Stream (>10% Water) Decision->Aqueous Yes Storage Satellite Accumulation Area (SAA) Max 55 Gallons / 90-150 Days Halogenated->Storage Aqueous->Storage Incineration High-Temp Incineration (with Caustic Scrubbing) Storage->Incineration Licensed Contractor Transfer

Figure 1: Waste segregation and disposal workflow for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Spill Response & Decontamination

In the event of a breach in the self-validating containment system:

  • Isolation: Evacuate personnel from the immediate area and remove all sources of ignition[12].

  • Containment: Absorb liquid spills with an inert absorbent material (e.g., sand, silica gel, or vermiculite). Do not use combustible materials like sawdust[12]. If the material is a dry powder, sweep it up carefully to avoid dust formation.

  • Decontamination: Scrub the affected surfaces with a solvent (like ethanol or isopropanol) followed by soap and water, collecting all rinsate as halogenated hazardous waste[8].

References

1.[10] Case Western Reserve University Environmental Health and Safety. "How to Dispose of Chemical Waste." Available at: 2.[4] University of Oslo (UiO). "General laboratory chemical waste management." Available at: 3.[1] US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: 4.[11] University of Delaware Environmental Health & Safety. "Chemical Waste Management." Available at: 5.[7] Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Available at: 6.[9] University of Texas Arlington. "SAFE OPERATING PROCEDURE HAZARDOUS WASTE DISPOSAL." Available at: 7.[5] University of Oslo (UiO). "Chemical and Hazardous Waste Guide." Available at: 8.[6] Stanford Environmental Health & Safety. "Chemical Waste Disposal." Available at: 9. Vanderbilt University Medical Center (VUMC) Office of Clinical and Research Safety. "Hazardous Waste Disposal." Available at: 10.[2] University of Toronto Environmental Health & Safety. "Chemical Waste Disposal." Available at: 11.[12] Fluorochem. "Safety Data Sheet." Available at: 12. Fisher Scientific. "SAFETY DATA SHEET." Available at: 13.[8] ChemScene. "Safety Data Sheet." Available at: 14.[3] National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." Available at:

Sources

Personal protective equipment for handling 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to serve as an operational standard operating procedure (SOP) for handling 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde . It synthesizes structural hazard analysis with practical laboratory logistics.

Executive Summary & Chemical Identity

This compound is a functionalized indole intermediate, structurally related to soluble guanylate cyclase (sGC) stimulators (e.g., Vericiguat).[1][2] Unlike common reagents, its safety profile is dictated by three structural moieties: the indole core (bioactivity), the aldehyde (chemical reactivity/sensitization), and the fluorobenzyl group (lipophilicity/skin absorption).[1]

  • Chemical Name: 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde[3][4][1]

  • Physical State: Typically a pale yellow to off-white solid.[3][4][1]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), Potential Sensitizer (Aldehyde moiety).[1]

  • Storage Requirement: 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent autoxidation to the carboxylic acid.[1]

Hazard Assessment & PPE Logic (The "Why")

We do not rely on generic safety data.[1] We apply Control Banding based on the molecule's functional groups.[1]

Structural MoietyRisk FactorPPE Implication
Aldehyde (-CHO) High reactivity with nucleophiles (proteins).[3][4][1] Risk of contact dermatitis and respiratory sensitization.[1]Respiratory Protection: Handling open powder must occur in a fume hood.[1] Gloves: Double-gloving recommended to prevent micro-exposure.[4][1]
Fluorobenzyl Group Increases lipophilicity (

), enhancing the compound's ability to penetrate the stratum corneum (skin barrier).[1]
Skin Protection: Standard latex is insufficient.[1] Nitrile (minimum 0.11 mm) is required.[1] Tyvek sleeves recommended for scale >1g.[1]
Indole Scaffold Biologically active core.[1][5] Potential for off-target pharmacological effects if absorbed.[4][1]Containment: Treat as a "Potent Compound" (OEB 3 equivalent) until specific toxicology proves otherwise.[1]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the operational scale.[1]

Table 1: PPE Selection Guide
Operation ScaleRespiratoryHand ProtectionEye/FaceBody
Analytical (<50 mg) Fume Hood (Face velocity >0.5 m/s)Single Nitrile Gloves (0.11 mm)Safety Glasses with side shieldsStandard Lab Coat
Preparative (50 mg - 10 g) Fume Hood required.[3][4][1] If weighing outside hood: N95/P2 respirator.[1]Double Nitrile Gloves (Outer glove changed immediately upon contamination).[1]Chemical Splash Goggles (Vented)Lab Coat + Tyvek Sleeves
Solution Phase (Any Scale) Fume Hood.[1] Note: Risk increases due to solvent carrier (DMSO/DCM).[1]Laminate/Barrier Gloves (e.g., Silver Shield) if using DCM; Double Nitrile for DMSO.[1]Chemical Splash GogglesLab Coat + Chemical Apron
Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on physical state and solvent interaction.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution Phase State->Liquid ScaleCheck Scale > 1g? Solid->ScaleCheck SolventCheck Check Solvent Type Liquid->SolventCheck PPE_Level1 LEVEL 1: Nitrile + Safety Glasses (Fume Hood) SolventCheck->PPE_Level1 Water/Ethanol PPE_Level3 LEVEL 3: Barrier Gloves + Goggles (Solvent Specific) SolventCheck->PPE_Level3 DCM/DMSO/DMF ScaleCheck->PPE_Level1 No PPE_Level2 LEVEL 2: Double Nitrile + Sleeves (Fume Hood) ScaleCheck->PPE_Level2 Yes

Figure 1: Decision logic for PPE selection.[3][4][1] Note that solution-phase handling in penetrating solvents (DMSO/DCM) triggers the highest protection level.[3][4][1]

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static electricity can cause this fine organic powder to disperse ("fly"), leading to inhalation risk.[1]

  • Engineering Control: Place the balance inside the fume hood. If this is impossible, use a powder containment hood.[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1]

  • Technique: Do not dump. Tap gently. If the powder is caked, do not scrape vigorously; this generates aerosols.[1]

B. Solubilization (Critical Control Point)

Risk: Once dissolved, the fluorobenzyl group facilitates skin absorption.[1]

  • Solvent Choice: Common solvents for this intermediate are Dichloromethane (DCM) or DMSO .[1]

    • If using DCM: Nitrile gloves offer <5 minutes of protection.[1] You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.[1]

    • If using DMSO: DMSO carries dissolved compounds through the skin instantly.[1] Double gloving is mandatory.[1]

  • Vessel: Use screw-cap vials with PTFE liners. Avoid snap-caps which can aerosolize droplets upon opening.[4][1]

Emergency Response & Spills

Spill Response Workflow

Do not rush. The primary risk is spreading the contamination.[1]

Spill_Response Spill Spill Detected Assess Assess: Solid or Liquid? Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiqSpill Liquid Spill Assess->LiqSpill Cover Cover with wet paper towel (Prevent Dust) SolidSpill->Cover Do NOT Sweep Absorb Absorb with Vermiculite or Chem-Pad LiqSpill->Absorb Clean Clean surface with Soap & Water x3 Cover->Clean Absorb->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Figure 2: Protocol for spill remediation.[3][4][1][6] Note the prohibition on dry sweeping for solids to prevent aerosolization.[1]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][6] The aldehyde can cross-link proteins; speed is critical.[1]

  • Skin Contact: Wash with soap and water.[1][6][7] Do not use alcohol (ethanol/isopropanol) to wash skin; this may increase the solubility and absorption of the fluorobenzyl moiety.[1]

Disposal Strategy (Cradle-to-Grave)

This compound contains Fluorine and Nitrogen.[1][5][8]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste .[1]

  • Liquid Waste:

    • Segregate into Halogenated Organic Waste streams.[1] Even though the fluorine atom is stable, waste vendors often require all fluorine-containing organics to be treated as halogenated to prevent corrosion in incinerators.[4][1]

    • Do not mix with oxidizing acids (Nitric/Perchloric) as the aldehyde group is reducing and can generate heat.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773435, Indole-6-carboxaldehyde (Core Scaffold Safety Data).[3][4][1] Retrieved from [Link][3][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 1H-indole-6-carbaldehyde.[3][4][1][9] Retrieved from [Link][3][1][9]

Sources

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